6-Bromo-2-chloroquinoline-4-carbonyl chloride
Description
BenchChem offers high-quality 6-Bromo-2-chloroquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloroquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2NO/c11-5-1-2-8-6(3-5)7(10(13)15)4-9(12)14-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNSMBVYXSBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370790 | |
| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287176-63-0 | |
| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carbonyl chloride: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloroquinoline-4-carbonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers by detailing its characteristics, providing a robust synthesis protocol, and outlining essential safety and handling procedures.
Compound Overview and Significance
6-Bromo-2-chloroquinoline-4-carbonyl chloride is a reactive acyl chloride derivative of a substituted quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of bromo and chloro substituents, along with the highly reactive carbonyl chloride group, makes this compound a versatile building block for the synthesis of a wide array of more complex molecules. The carbonyl chloride moiety readily undergoes nucleophilic acyl substitution, allowing for the introduction of various functional groups, such as amides, esters, and ketones, which is a cornerstone of drug development and lead optimization.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The key physicochemical properties of 6-Bromo-2-chloroquinoline-4-carbonyl chloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 287176-63-0 | [1] |
| Molecular Formula | C₁₀H₄BrCl₂NO | [1] |
| Molecular Weight | 304.95 g/mol | [1] |
| Melting Point | 140-142 °C | [2] |
| Appearance | Expected to be a solid at room temperature, likely colorless to pale yellow. | Inferred from related compounds and general properties of acyl chlorides. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It is expected to be insoluble in and reactive with protic solvents like water and alcohols. | Inferred from the general solubility of acyl chlorides.[3] |
| Boiling Point | Not available. Acyl chlorides generally have lower boiling points than their corresponding carboxylic acids, but due to the high molecular weight and potential for decomposition at elevated temperatures, distillation may not be a suitable purification method.[4] | N/A |
Chemical Structure and Reactivity
The structure of 6-Bromo-2-chloroquinoline-4-carbonyl chloride is pivotal to its reactivity. The electron-withdrawing nature of the quinoline ring, amplified by the chloro and bromo substituents, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Caption: Chemical structure of 6-Bromo-2-chloroquinoline-4-carbonyl chloride.
The primary reactivity of this compound is centered around the carbonyl chloride group. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form the corresponding esters, amides, and carboxylic acids, respectively. These reactions are typically rapid and exothermic.
Synthesis
6-Bromo-2-chloroquinoline-4-carbonyl chloride is synthesized from its corresponding carboxylic acid, 6-bromo-2-chloroquinoline-4-carboxylic acid. The most common and efficient method for this transformation is the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis Workflow
The conversion of the carboxylic acid to the acyl chloride is a standard and reliable synthetic transformation.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard laboratory practices for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride. Researchers should adapt this protocol based on the scale of their reaction and available laboratory equipment.
Materials:
-
6-Bromo-2-chloroquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 6-bromo-2-chloroquinoline-4-carboxylic acid.
-
Solvent and Reagent Addition: Add anhydrous DCM or toluene to the flask to suspend the carboxylic acid. To this suspension, add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic and corrosive vapors.
-
Product Isolation: The resulting crude 6-Bromo-2-chloroquinoline-4-carbonyl chloride is often used in the next synthetic step without further purification. If purification is necessary, it can be attempted by recrystallization from a non-protic solvent, though care must be taken to avoid hydrolysis.
Spectral Data (Predicted and Analogous)
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would likely show signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets and doublet of doublets).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would show a signal for the carbonyl carbon in the range of 165-175 ppm. The aromatic carbons of the quinoline ring would appear between 120-150 ppm.
IR (Infrared) Spectroscopy
The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretch of the acyl chloride group in the region of 1750-1800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (304.95 g/mol ). The isotopic pattern of the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and two chlorine (³⁵Cl and ³⁷Cl) atoms.
Safety and Handling
6-Bromo-2-chloroquinoline-4-carbonyl chloride is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken at all times.
-
Corrosive: As an acyl chloride, it is corrosive and will cause severe burns upon contact with skin and eyes.
-
Moisture Sensitive: It reacts with water and moisture to produce hydrochloric acid, which is also corrosive. All handling should be done under anhydrous conditions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and protic solvents.
Conclusion
6-Bromo-2-chloroquinoline-4-carbonyl chloride is a valuable and highly reactive intermediate for the synthesis of a diverse range of quinoline-based compounds. Its utility in medicinal chemistry and materials science is significant. This guide provides a foundational understanding of its physical properties, a reliable synthetic protocol, and essential safety information to aid researchers in its effective and safe use.
References
-
Wikipedia. Acyl chloride. [Link]
-
Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]
-
Chemistry LibreTexts. Properties of Acyl Halides. [Link]
-
BYJU'S. Formation of Acid Chlorides. [Link]
-
abcr Gute Chemie. 6-Bromo-2-chloroquinoline-4-carbonyl chloride, 95%. [Link]
-
Chemsrc. 6-bromo-2-chloroquinoline-4-carboxylic acid. [Link]
-
abcr GmbH. 6-Bromo-2-chloroquinoline-4-carbonyl chloride, 95%. [Link]
Sources
A Technical Guide to the Structural Elucidation of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
Abstract
This whitepaper provides a comprehensive technical guide for the unambiguous structural elucidation of 6-bromo-2-chloroquinoline-4-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. We present a multi-technique, self-validating analytical workflow designed for researchers, scientists, and drug development professionals. This guide moves beyond mere procedural steps to explain the causal logic behind experimental choices, ensuring scientific integrity. Methodologies covered include High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. Each section includes detailed, field-proven protocols and data interpretation insights, establishing a robust framework for the definitive characterization of this and similar complex heterocyclic compounds.
Introduction
6-Bromo-2-chloroquinoline-4-carbonyl chloride is a highly functionalized heterocyclic compound. Its quinoline core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents.[1] The specific arrangement of its substituents—a bromine atom at the 6-position, a chlorine atom at the 2-position, and a reactive carbonyl chloride at the 4-position—makes it a versatile building block for synthesizing complex molecular architectures.[2][3] Given its role as a critical precursor, absolute certainty of its chemical structure is paramount to ensure the integrity of subsequent synthetic steps and the biological or material properties of the final products.
This guide details a systematic and logical workflow for confirming the structure of 6-bromo-2-chloroquinoline-4-carbonyl chloride, integrating data from orthogonal analytical techniques to build an unassailable structural proof.
Foundational Analysis: Molecular Formula and Isotopic Signature
The first step in any structural elucidation is to confirm the elemental composition. For a molecule containing both bromine and chlorine, High-Resolution Mass Spectrometry (HRMS) is indispensable due to the unique and highly characteristic isotopic patterns these halogens produce.
The Power of Isotopic Distribution
Chlorine exists naturally as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%).[4][5] A molecule containing one of each will therefore exhibit a distinctive cluster of peaks in its mass spectrum, corresponding to the different isotopic combinations. This provides a high-confidence fingerprint for the presence of these elements.
The expected molecular ion cluster for C₁₀H₄BrCl₂NO will have peaks at M, M+2, and M+4, arising from the various combinations of the isotopes. The relative intensities of these peaks are predictable and serve as a primary validation point.
Expected HRMS Data
For the target molecule, with the formula C₁₀H₄BrCl₂NO, the expected exact masses for the primary isotopic combinations are:
-
[M] : C₁₀H₄⁷⁹Br³⁵Cl₂NO = 288.8877 Da
-
[M+2] : C₁₀H₄⁸¹Br³⁵Cl₂NO / C₁₀H₄⁷⁹Br³⁵Cl³⁷ClNO = ~290.8857 Da
-
[M+4] : C₁₀H₄⁸¹Br³⁵Cl³⁷ClNO / C₁₀H₄⁷⁹Br³⁷Cl₂NO = ~292.8827 Da
The observation of this specific isotopic pattern with accurate mass measurements provides powerful evidence for the proposed elemental formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a dilute solution.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Processing: Analyze the resulting spectrum to identify the isotopic cluster for the molecular ion. Compare the measured exact masses and the isotopic distribution pattern with the theoretical values.
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 6-bromo-2-chloroquinoline-4-carbonyl chloride, the most diagnostic absorption will be from the carbonyl group of the acid chloride.
Causality of IR Absorptions
The electronegativity of the chlorine atom attached to the carbonyl carbon inductively withdraws electron density.[6] This strengthens and stiffens the C=O double bond, causing it to vibrate at a higher frequency compared to ketones or esters. This high-frequency absorption is a hallmark of an acid chloride.
Predicted IR Absorption Bands
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Rationale |
| C=O (Acid Chloride) | 1775 - 1815 | Strong | High frequency due to the inductive effect of chlorine.[6][7][8][9][10] |
| C=N/C=C (Quinoline) | 1550 - 1650 | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |
| C-Cl Stretch | 730 - 550 | Medium | Corresponds to the carbon-chlorine single bond vibration.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected frequencies. The presence of a strong peak above 1770 cm⁻¹ is a key confirmation of the acid chloride moiety.
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Chemical Structure and Atom Numbering
To facilitate discussion of NMR data, a standardized numbering system for the quinoline ring is essential.
Caption: Numbering scheme for 6-bromo-2-chloroquinoline-4-carbonyl chloride.
¹H NMR Analysis: Decoding the Aromatic Region
The ¹H NMR spectrum will show signals only for the aromatic protons. Due to the substitution pattern, we expect to see three distinct signals in the aromatic region (typically 7.5-9.0 ppm).
-
Expertise & Causality: The electron-withdrawing nature of the chloro, bromo, and carbonyl chloride groups will deshield the protons, shifting them downfield. The proton at C8 is often the most downfield in related quinoline systems due to its proximity to the nitrogen atom.[11][12] The coupling patterns (splitting) are dictated by the number of adjacent protons.
Predicted ¹H NMR Data (in CDCl₃, ~500 MHz):
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H3 | ~7.9 | s | - | No adjacent protons. Deshielded by C2-Cl and C4-COCl. |
| H5 | ~8.2 | d | ~9.0 | Coupled to H7. Deshielded by proximity to the fused ring system. |
| H7 | ~7.8 | dd | ~9.0, ~2.0 | Coupled to H5 (ortho) and H8 (meta). |
| H8 | ~8.4 | d | ~2.0 | Coupled to H7 (meta). Deshielded by proximity to nitrogen and C6-Br. |
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal all ten carbon atoms of the molecule.
-
Expertise & Causality: Carbons directly attached to electronegative atoms (C2-Cl, C6-Br, C4-COCl) will be significantly deshielded and appear at higher chemical shifts. The carbonyl carbon (C=O) will be the most downfield signal, typically >165 ppm. Aromatic carbons generally appear between 110-150 ppm.[13]
Predicted ¹³C NMR Data (in CDCl₃, ~125 MHz):
| Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | ~168 | Highly deshielded carbonyl carbon of the acid chloride. |
| C2 | ~152 | Attached to electronegative Cl and N. |
| C3 | ~122 | Shielded relative to other carbons on the pyridine ring. |
| C4 | ~145 | Attached to the electron-withdrawing COCl group. |
| C4a | ~148 | Quaternary carbon at the ring junction. |
| C5 | ~130 | Aromatic CH. |
| C6 | ~125 | Attached to Br (heavy atom effect can be complex). |
| C7 | ~135 | Aromatic CH. |
| C8 | ~128 | Aromatic CH. |
| C8a | ~149 | Quaternary carbon attached to nitrogen. |
2D NMR: The Definitive Connectivity Map
While 1D NMR provides a list of signals, 2D NMR experiments like COSY, HSQC, and HMBC establish the bonding network, providing irrefutable proof of the structure.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A cross-peak between H5 and H7, and between H7 and H8 would be expected, confirming their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons (C3, C5, C7, C8).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. It is critical for identifying the quaternary carbons and confirming the placement of substituents.
Key Expected HMBC Correlations:
Caption: Key expected 2- and 3-bond HMBC correlations for structural confirmation.
-
Trustworthiness: The correlation from H3 to the carbonyl carbon (C=O) would definitively place the acid chloride at C4. The correlation from H8 to C8a would confirm the connectivity around the nitrogen atom. The network of correlations provides a self-validating system that locks the structure in place.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H: Acquire with a 90° pulse, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C: Acquire with proton decoupling, a spectral width of ~220 ppm, and a longer relaxation delay (5 seconds) to ensure quantitative detection of quaternary carbons.
-
-
2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.
-
Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Integrate ¹H signals and assign all peaks in 1D and 2D spectra based on chemical shifts, coupling constants, and correlation patterns.
The Integrated Analytical Workflow
The strength of this approach lies in the integration of multiple analytical techniques, where each result corroborates the others.
Caption: Integrated workflow for the structural elucidation of complex organic molecules.
The Gold Standard: X-Ray Crystallography
For absolute, unambiguous proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the definitive technique.[14][15][16] While NMR provides the solution-state connectivity, crystallography provides a precise 3D map of the atoms in the crystal lattice.
Protocol Consideration: This technique is contingent upon the ability to grow a single, diffraction-quality crystal from the sample, which can be a significant challenge. The process involves slow evaporation, solvent diffusion, or cooling of a saturated solution. If successful, the resulting crystallographic data provides bond lengths, bond angles, and the precise spatial arrangement of all atoms, leaving no doubt as to the structure.
Conclusion
The structural elucidation of 6-bromo-2-chloroquinoline-4-carbonyl chloride requires a methodical, multi-faceted approach. By systematically employing High-Resolution Mass Spectrometry to establish the elemental formula, Infrared Spectroscopy to confirm key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, a self-validating and trustworthy structural assignment can be achieved. Each technique provides a unique piece of the puzzle, and together they form a cohesive and irrefutable body of evidence. For ultimate confirmation, X-ray crystallography serves as the final arbiter of the three-dimensional structure. This rigorous workflow ensures the highest level of scientific integrity for researchers relying on this critical chemical intermediate.
References
-
Wang, W., et al. (2020). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Infrared spectra of acid chlorides. [Link]
-
ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]
-
Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]
-
Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
SlideShare. ir spectrum of carboxylic acids and alcohols. [Link]
-
SlidePlayer. Infrared Spectroscopy. [Link]
-
ResearchGate. Structures of the quinoline derivatives. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
ACS Publications. Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 6-Bromo-2-chloroquinoline-4-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 6-Bromo-2-chloroquinoline-4-carbonyl chloride, a key intermediate in synthetic organic chemistry and medicinal chemistry. While a specific CAS number for this acyl chloride is not publicly cataloged, this document outlines its synthesis from its corresponding carboxylic acid, 6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS No. 287176-62-9), and extrapolates its properties and reactivity based on established chemical principles and data from closely related analogs.
Introduction: The Significance of Halogenated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of halogen atoms, such as bromine and chlorine, into the quinoline ring system significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. This, in turn, can profoundly influence its biological activity and pharmacokinetic profile.
6-Bromo-2-chloroquinoline-4-carbonyl chloride serves as a highly reactive and versatile building block for the synthesis of more complex molecules. The presence of three distinct reactive sites—the bromo substituent at the 6-position, the chloro group at the 2-position, and the highly electrophilic carbonyl chloride at the 4-position—allows for a variety of subsequent chemical transformations. This makes it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3]
Synthesis and Mechanistic Insights
The most direct and logical synthetic route to 6-Bromo-2-chloroquinoline-4-carbonyl chloride is via the chlorination of its parent carboxylic acid, 6-Bromo-2-chloroquinoline-4-carboxylic acid.
Synthesis of the Precursor: 6-Bromo-2-chloroquinoline-4-carboxylic acid
The synthesis of the carboxylic acid precursor can be achieved through multi-step synthetic sequences, often starting from simpler aniline derivatives. One common approach involves the cyclization of a substituted aniline with a suitable three-carbon component to form the quinoline core, followed by halogenation and oxidation or hydrolysis to introduce the carboxylic acid functionality.
Conversion to the Acyl Chloride: A Self-Validating Protocol
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
Materials:
-
6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS No. 287176-62-9)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of 6-Bromo-2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas (HCl and SO₂) evolution.
-
Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 6-Bromo-2-chloroquinoline-4-carbonyl chloride can be used directly in the next step or purified by recrystallization or distillation under high vacuum, if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The acyl chloride product is highly reactive and susceptible to hydrolysis by atmospheric moisture. Conducting the reaction under an inert atmosphere prevents its decomposition back to the carboxylic acid.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent in some cases.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring a timely and complete conversion.
Caption: Synthesis of the target acyl chloride.
Physicochemical and Spectroscopic Properties
The exact physicochemical properties of 6-Bromo-2-chloroquinoline-4-carbonyl chloride have not been extensively reported. However, we can predict its characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₀H₄BrCl₂NO | Based on its chemical structure |
| Molecular Weight | 304.96 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Similar to its carboxylic acid precursor |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene) | Typical for acyl chlorides |
| Reactivity | Highly reactive towards nucleophiles | Due to the electrophilic acyl chloride group |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted quinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quinoline carbons, with the carbonyl carbon appearing at a characteristic downfield shift (typically >160 ppm).
-
IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ will be indicative of the C=O stretch of the acyl chloride.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) atoms, which can be a powerful tool for structural confirmation.[4]
Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride group makes 6-Bromo-2-chloroquinoline-4-carbonyl chloride a valuable intermediate for introducing the 6-bromo-2-chloroquinolyl moiety into various molecular scaffolds.
Amide Bond Formation
The most common application of acyl chlorides is in the formation of amide bonds through reaction with primary or secondary amines. This reaction is typically fast and high-yielding.
Caption: Amide bond formation workflow.
This reaction is fundamental in medicinal chemistry for linking different molecular fragments and for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Ester Formation
Reaction with alcohols in the presence of a non-nucleophilic base leads to the formation of esters. This allows for the introduction of the quinoline core into molecules containing hydroxyl groups.
Friedel-Crafts Acylation
The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the quinoline-4-carbonyl group onto an aromatic ring. This carbon-carbon bond-forming reaction is a powerful tool for building molecular complexity.
Potential Therapeutic Applications of Derivatives
Derivatives of 6-Bromo-2-chloroquinoline-4-carbonyl chloride are being investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The quinoline scaffold is present in several approved and investigational anticancer drugs.
-
Antiviral Agents: Chloroquinoline derivatives have shown promise as antiviral agents, including against SARS-CoV-2.[3]
-
Antibacterial and Antifungal Agents: The antimicrobial properties of quinolines are well-documented.
Safety, Handling, and Storage
As with all reactive chemical compounds, proper safety precautions must be taken when handling 6-Bromo-2-chloroquinoline-4-carbonyl chloride.
Hazard Identification:
-
Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.
-
Lachrymator: It is likely a lachrymator, causing irritation and tearing of the eyes.
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid, which is also corrosive.
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially hazardous substance.[5][6]
Handling:
-
Always handle in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid inhalation of dust or vapors.[5]
-
Prevent contact with skin and eyes.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Store away from moisture and incompatible materials such as alcohols, amines, and strong bases.
-
An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.
Conclusion
6-Bromo-2-chloroquinoline-4-carbonyl chloride, while not having a dedicated CAS number in public databases, is a readily accessible and highly valuable synthetic intermediate. Its trifunctional nature provides a platform for diverse chemical modifications, making it an important tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
-
Chemsrc. 6-bromo-2-chloroquinoline-4-carboxylic acid | 287176-62-9. Available from: [Link]
-
Sichuan Biosynce Pharmatech Co., Ltd. 6-Bromo-2-chloroquinoline ID:BS0009 CAS No:1810-71-5. Available from: [Link]
-
gsrs. 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Available from: [Link]
-
PubChem. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537. Available from: [Link]
-
MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available from: [Link]
-
PubChem. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086. Available from: [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ghc.de. SAFETY DATA SHEET - Carbonyl Chloride. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
PubMed Central. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Available from: [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to the Spectral Analysis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloroquinoline-4-carbonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its quinoline core is a prevalent scaffold in drug discovery, and the reactive carbonyl chloride group at the 4-position, along with the bromo and chloro substituents, makes it a versatile building block for creating a diverse range of derivatives. Accurate characterization of this compound is paramount for ensuring the purity and identity of subsequent products in a synthetic workflow. This guide provides an in-depth analysis of the expected spectral data for 6-Bromo-2-chloroquinoline-4-carbonyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogs, serves as a robust predictive guide for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-Bromo-2-chloroquinoline-4-carbonyl chloride, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinoline ring.
¹H NMR: Predicted Chemical Shifts
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, bromo, and carbonyl chloride groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | Singlet | - |
| H-5 | 8.1 - 8.3 | Doublet | ~2.0 |
| H-7 | 7.8 - 8.0 | Doublet of Doublets | ~9.0, ~2.0 |
| H-8 | 7.6 - 7.8 | Doublet | ~9.0 |
Expert Rationale:
-
H-3: This proton is situated between the electron-withdrawing carbonyl chloride group at C-4 and the chloro-substituted carbon at C-2, leading to a significant downfield shift. It is expected to appear as a sharp singlet due to the absence of adjacent protons.
-
H-5: This proton is deshielded by the anisotropic effect of the quinoline ring system and the nearby bromine atom. It will likely appear as a doublet due to coupling with H-7.
-
H-7: This proton will experience coupling from both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets.
-
H-8: This proton is ortho to the bromine atom and will show a doublet due to coupling with H-7.
¹³C NMR: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 165 - 170 |
| C-2 | 150 - 155 |
| C-4 | 145 - 150 |
| C-8a | 140 - 145 |
| C-6 | 135 - 140 |
| C-5 | 130 - 135 |
| C-7 | 125 - 130 |
| C-4a | 120 - 125 |
| C-3 | 115 - 120 |
| C-8 | 110 - 115 |
Expert Rationale:
-
The carbonyl carbon of the acid chloride is expected to be the most downfield signal.
-
Carbons bearing heteroatoms (C-2 with chlorine and C-6 with bromine) will also be significantly downfield.
-
The remaining aromatic carbons are assigned based on established quinoline chemical shift data and the expected electronic effects of the substituents.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and quality of the acquired NMR data.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Bromo-2-chloroquinoline-4-carbonyl chloride.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: 16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64 (signal-to-noise dependent).
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral width: 240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Caption: Workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 6-Bromo-2-chloroquinoline-4-carbonyl chloride will be dominated by the characteristic absorption of the carbonyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 1750 - 1790 | C=O (Acid Chloride) | Stretching |
| 1550 - 1600 | C=C (Aromatic) | Stretching |
| 1450 - 1500 | C=N (Quinoline) | Stretching |
| 1000 - 1100 | C-Cl | Stretching |
| 700 - 850 | C-H (Aromatic) | Out-of-plane Bending |
| 500 - 600 | C-Br | Stretching |
Expert Rationale:
-
C=O Stretch: The carbonyl stretch of an acid chloride is typically found at a higher frequency than that of other carbonyl compounds due to the electron-withdrawing nature of the chlorine atom. This will be the most intense and readily identifiable peak in the spectrum.
-
Aromatic and Quinoline Stretches: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450-1600 cm⁻¹ region.
-
C-X Stretches: The carbon-halogen stretches (C-Cl and C-Br) will be present in the fingerprint region of the spectrum.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid 6-Bromo-2-chloroquinoline-4-carbonyl chloride onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Caption: Workflow for ATR-FTIR data acquisition.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Predicted Mass Spectrum
The mass spectrum of 6-Bromo-2-chloroquinoline-4-carbonyl chloride is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine.
| m/z (mass-to-charge ratio) | Ion | Comments |
| 303/305/307 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for one bromine and two chlorine atoms. |
| 268/270 | [M - Cl]⁺ | Loss of a chlorine atom from the carbonyl chloride. |
| 240/242 | [M - COCl]⁺ | Loss of the carbonyl chloride group. |
| 161 | [M - Br - COCl]⁺ | Loss of both the bromine and carbonyl chloride groups. |
Expert Rationale:
-
Molecular Ion: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and distinctive isotopic pattern for the molecular ion peak.
-
Fragmentation: The primary fragmentation pathway is likely the loss of the reactive carbonyl chloride group, leading to a stable quinoline cation. Subsequent fragmentation may involve the loss of the bromo and chloro substituents.
Experimental Protocol for MS Data Acquisition
Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules.
Instrumentation:
-
A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a low concentration (e.g., 1 mg/mL).
-
Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube for insertion into the ion source.
Data Acquisition Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: 50 - 500 amu.
-
Source temperature: 200 - 250 °C.
Caption: Workflow for EI-MS data acquisition and analysis.
Conclusion
The comprehensive spectral analysis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data and detailed protocols in this guide offer a solid foundation for researchers to confidently identify and characterize this important synthetic intermediate. Adherence to these methodologies will ensure the high quality and integrity of data, which is crucial for advancing research and development in medicinal chemistry and materials science.
References
- At present, no direct peer-reviewed articles with the complete spectral data for 6-Bromo-2-chloroquinoline-4-carbonyl chloride have been identified. The predicted data herein is based on established spectroscopic principles and data from analogous compounds.
-
PubChem. 6-Bromo-2-chloroquinoline. [Link]
A Technical Guide to the Starting Materials and Synthetic Strategies for 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Bromo-2-chloroquinoline is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of complex molecules for pharmaceutical and materials science applications. Its value lies in the differential reactivity of its two halogen substituents, enabling sequential and site-selective modifications, such as Buchwald-Hartwig amination and other cross-coupling reactions.[1][2] This guide provides an in-depth analysis of the primary starting materials and synthetic methodologies for its preparation. We will dissect the strategic considerations underpinning an efficient synthesis, focusing on a robust and widely adopted pathway that commences with 4-bromoaniline and proceeds through the critical intermediate, 6-bromoquinolin-2(1H)-one. Alternative routes employing classic named reactions are also evaluated to provide a comprehensive strategic overview for the discerning researcher.
Strategic Considerations: A Retrosynthetic Approach
The synthesis of a substituted heterocycle like 6-bromo-2-chloroquinoline requires careful planning to ensure regiochemical control. The core challenge is the precise placement of the bromine atom at the C6 position and the chlorine atom at the C2 position. A retrosynthetic analysis reveals two primary strategies:
-
Late-Stage Halogenation: Constructing the quinoline core first, followed by sequential bromination and chlorination. This approach is often plagued by poor regioselectivity, as electrophilic bromination of the quinoline ring tends to favor the 5- and 8-positions, making it an inefficient route to the desired 6-bromo isomer.[3]
-
Precursor-Directed Synthesis: Incorporating the bromo-substituent into the aniline precursor before the formation of the quinoline ring. This strategy offers superior regiochemical control and is the preferred industrial and laboratory method.
The most logical disconnection, therefore, involves breaking the bonds of the pyridine ring, leading back to a C6-brominated aniline and a suitable three-carbon (C3) synthon. This positions 4-bromoaniline as the cornerstone starting material for the most efficient synthetic routes.
Caption: Retrosynthetic analysis of 6-bromo-2-chloroquinoline.
The Primary Synthetic Pathway: From 4-Bromoaniline to 6-Bromo-2-chloroquinoline
This robust three-step synthesis is the most frequently cited and reliable method. It leverages the controlled cyclization of an N-arylacrylamide to form the quinolinone core, which is subsequently chlorinated. The causality of this approach is clear: starting with 4-bromoaniline guarantees the bromine's position at C6 from the outset.
2.1. Foundational Starting Material: 4-Bromoaniline
4-Bromoaniline is a commercially available and relatively inexpensive solid. It serves as the aromatic amine component, providing the benzene ring and the pre-installed bromine substituent for the final quinoline structure.[4] Its nucleophilic amino group is the reactive site for the initial bond formation with the C3 synthon.
2.2. Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures and represents a field-proven workflow.[5]
Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide
The first step involves the acylation of 4-bromoaniline with an activated acrylic acid derivative. Cinnamoyl chloride is commonly used to introduce the necessary three-carbon chain that will form the pyridine portion of the quinoline ring.
-
Methodology:
-
To a cooled (0°C) solution of 4-bromoaniline (1.0 eq) in a suitable solvent like Dichloromethane (DCM), add a base such as pyridine (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add a solution of cinnamoyl chloride (1.0 eq) in DCM dropwise to the mixture while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
The resulting precipitate is collected by filtration, washed with fresh DCM, and dried to yield the acrylamide product.
-
Step 2: Intramolecular Cyclization to 6-bromoquinolin-2(1H)-one
This critical step is a Lewis acid-catalyzed intramolecular Friedel-Crafts type reaction. Aluminum chloride (AlCl₃) is a powerful Lewis acid that promotes the cyclization of the acrylamide onto the electron-rich aromatic ring.
-
Methodology:
-
Thoroughly grind the N-(4-bromophenyl)acrylamide from Step 1 (1.0 eq) with anhydrous aluminum chloride (3.0 eq) using a mortar and pestle to ensure an intimate mixture.
-
Transfer the solid mixture to a round-bottomed flask and heat rapidly to 110°C (a heat gun is effective for small scales). Maintain this temperature for approximately 1.5 hours.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to ice water.
-
The resulting precipitate, 6-bromoquinolin-2(1H)-one, is collected by filtration, washed thoroughly with water, and dried. This intermediate is often of sufficient purity to be used directly in the next step.[5]
-
Step 3: Chlorination to 6-Bromo-2-chloroquinoline
The final step converts the 2-quinolinone tautomer to the 2-chloroquinoline. This is achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[5][6]
-
Methodology:
-
Combine 6-bromoquinolin-2(1H)-one (1.0 eq) with an excess of phosphorus oxychloride (e.g., 10 eq or used as solvent).
-
Heat the mixture to reflux (approx. 105-110°C) for 1 hour.
-
Cool the solution to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully quench the residue by pouring it onto ice water.
-
The solid product is collected by filtration, washed with water, and can be recrystallized from a solvent like hexanes to afford pure 6-bromo-2-chloroquinoline.
-
Caption: Workflow for the primary synthesis of 6-bromo-2-chloroquinoline.
2.3. Data Summary
| Step | Starting Materials | Key Reagents | Typical Conditions | Product | Yield |
| 1 | 4-Bromoaniline, Cinnamoyl Chloride | Pyridine, DMAP, DCM | 0°C to RT, 1h | (2E)-N-(4-bromophenyl)-3-phenylacrylamide | ~78%[5] |
| 2 | (2E)-N-(4-bromophenyl)-3-phenylacrylamide | AlCl₃ | 110°C, 1.5h | 6-Bromoquinolin-2(1H)-one | ~100% (crude)[5] |
| 3 | 6-Bromoquinolin-2(1H)-one | POCl₃ | Reflux, 1h | 6-Bromo-2-chloroquinoline | ~58%[5] |
Alternative Synthetic Approaches via Classic Named Reactions
While the quinolinone pathway is highly effective, several classic named reactions for quinoline synthesis can be adapted by using brominated starting materials. These routes are valuable for generating diverse libraries of quinoline derivatives but may be less direct for this specific target.
| Reaction Name | Aniline-based Starting Material | Carbonyl-based Starting Material(s) | Key Features & Causality |
| Gould-Jacobs Reaction | 4-Bromoaniline | Diethyl ethoxymethylenemalonate (DEEM) | Condensation followed by high-temperature cyclization builds the pyridine ring, yielding a 4-hydroxyquinoline derivative.[7][8][9] |
| Skraup/Doebner-von Miller | 4-Bromoaniline | Glycerol (Skraup) or an α,β-unsaturated carbonyl (Doebner-von Miller) | An acid-catalyzed condensation and cyclization directly forms the quinoline core. The choice of carbonyl dictates the substitution pattern.[3][10][11] |
| Combes Synthesis | 4-Bromoaniline | A β-diketone (e.g., acetylacetone) | Acid-catalyzed reaction forms an enamine intermediate which then cyclizes, typically yielding 2,4-disubstituted quinolines.[10][12][13][14] |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde or -ketone | Compound with a reactive α-methylene group (e.g., acetaldehyde, ketone) | A direct condensation between the two components to form the quinoline. The main challenge is the synthesis of the brominated ortho-aminoaryl carbonyl starting material.[15][16][17] |
These methods underscore a fundamental principle: by starting with a brominated aniline, the bromine atom is reliably incorporated into the desired position of the final quinoline product.
Conclusion
For the synthesis of 6-bromo-2-chloroquinoline, the most efficient and reliable strategy commences with 4-bromoaniline . A three-step sequence involving acylation to an N-arylacrylamide, Lewis acid-mediated cyclization to 6-bromoquinolin-2(1H)-one , and subsequent chlorination with phosphorus oxychloride provides a well-documented and scalable route. This pathway offers excellent regiochemical control, which is a critical consideration for downstream applications in medicinal chemistry and drug development. While classic named reactions offer versatility for analog synthesis, the quinolinone-based approach remains the gold standard for preparing the title compound with high fidelity.
References
- Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- (n.d.). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines.
- Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- MDPI. (2025-11-13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- American Chemical Society. (n.d.). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.
- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
- PubMed Central. (2020-06-02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Guidechem. (n.d.). How to prepare and apply 6-Bromo-2-Chloro-Quinoline?.
- (n.d.). Combes Quinoline Synthesis.
- Química Organica.org. (n.d.). Combes synthesis of quinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- PubMed. (2008-11-21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (2025-08-10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- Chemicalbook. (2023-12-18). 4-Bromoaniline: synthesis and applications in organic synthesis.
- Benchchem. (n.d.). introduction to the synthesis of polybrominated quinolines.
Sources
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. Combes synthesis of quinolines [quimicaorganica.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Friedlaender Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of Quinoline Carbonyl Chlorides
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a carbonyl chloride group onto this privileged heterocycle transforms it into a highly versatile and reactive intermediate, unlocking a vast chemical space for drug discovery and development professionals. This guide provides an in-depth exploration of the synthesis, electronic properties, and characteristic reactions of quinoline carbonyl chlorides. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into overcoming common synthetic challenges, particularly those arising from the electronic nature of the quinoline ring system.
Introduction: The Quinoline Moiety and the Power of the Acyl Chloride
Quinoline, a fused bicyclic heterocycle containing a benzene ring and a pyridine ring, is a structural motif found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2] The ability to functionalize the quinoline core is paramount in the development of new chemical entities.
The carbonyl chloride (or acyl chloride) functional group is one of the most reactive derivatives of a carboxylic acid.[3][4] Its utility stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution.[3][5] By converting a relatively unreactive quinoline carboxylic acid into its corresponding carbonyl chloride, we create a powerful electrophilic building block, primed for reaction with a diverse range of nucleophiles to form amides, esters, ketones, and other critical functionalities.
Synthesis of Quinoline Carbonyl Chlorides: Activating the Carboxylic Acid
The primary route to quinoline carbonyl chlorides is the chlorination of the parent quinoline carboxylic acid. The choice of chlorinating agent is critical and depends on the substrate's stability, desired purity of the product, and scale of the reaction. The most common and reliable reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[4][6]
Chlorinating Agents: A Comparative Analysis
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Neat or in a non-protic solvent (e.g., DCM, Toluene), reflux.[7][8] | Inexpensive; byproducts (SO₂ and HCl) are gaseous, simplifying workup.[9] | Harsh conditions (reflux) may not be suitable for sensitive substrates. |
| Oxalyl Chloride | (COCl)₂ | Non-protic solvent (e.g., DCM, Benzene) with a catalytic amount of DMF, 0°C to RT.[6] | Milder, more selective reagent; byproducts (CO, CO₂, HCl) are gaseous.[6] | More expensive than SOCl₂; a minor byproduct can be a carcinogen.[6] |
| Phosphorus Pentachloride | PCl₅ | Non-protic solvent, cold conditions.[4] | Reacts in the cold. | Produces a solid byproduct (POCl₃) which must be separated by distillation.[4] |
Expertise in Action: For most applications, thionyl chloride is the workhorse due to its cost-effectiveness and the ease of removing byproducts.[8] However, for substrates bearing sensitive functional groups, the milder conditions offered by oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) are superior.[6] The DMF catalyst first reacts with oxalyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the active chlorinating species in the catalytic cycle.[6]
General Workflow for Synthesis
The following diagram illustrates the general laboratory workflow for the preparation of a quinoline carbonyl chloride from its corresponding carboxylic acid.
Caption: Nucleophilic acyl substitution mechanism.
Electronic Influence of the Quinoline Ring
A critical factor to consider is the electronic effect of the quinoline ring itself. The nitrogen atom is electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. [10]This effect extends to substituents, including the carbonyl chloride group. This deactivation reduces the electrophilicity of the carbonyl carbon, making it less reactive than, for example, benzoyl chloride. [10]Consequently, reactions with quinoline carbonyl chlorides, especially with weaker nucleophiles, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger activating agents) to achieve good yields. [10][11] The position of the carbonyl chloride group is also significant. A carbonyl chloride at the C-2 or C-4 position is more directly influenced by the electron-withdrawing nitrogen via resonance, potentially further modulating its reactivity compared to a group at the C-6 position on the benzo-fused ring.
Key Transformations: A Synthetic Toolkit
Quinoline carbonyl chlorides are precursors to a wide variety of functional groups. The following sections detail the most common and synthetically valuable transformations.
Amide Formation
The reaction with primary or secondary amines to form amides is arguably the most important transformation in drug development, creating the robust amide linkage found in countless pharmaceuticals.
Causality of Experimental Design: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is almost always added to act as an acid scavenger.
Protocol: Synthesis of N-benzylquinoline-4-carboxamide
-
Setup: Dissolve quinoline-4-carbonyl chloride (1.92 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in DCM (20 mL).
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Ester Formation
The reaction with alcohols yields esters. This reaction is generally slower than amidation due to the lower nucleophilicity of alcohols compared to amines.
Causality of Experimental Design: Similar to amide formation, an acid scavenger like pyridine is often used. Pyridine serves a dual purpose: it neutralizes the HCl byproduct and also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol.
Protocol: Synthesis of ethyl quinoline-2-carboxylate
-
Setup: Dissolve quinoline-2-carbonyl chloride (1.92 g, 10 mmol) in anhydrous pyridine (20 mL) at 0°C.
-
Alcohol Addition: Slowly add absolute ethanol (5 mL, ~85 mmol).
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with 1M CuSO₄ solution (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester, which can be purified by distillation or chromatography.
Friedel-Crafts Acylation
Quinoline carbonyl chlorides can acylate other aromatic rings to form ketones in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Causality of Experimental Design: The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it reactive enough to be attacked by an aromatic π-system. The quinoline nitrogen can also coordinate to the Lewis acid, potentially requiring more than one equivalent of the catalyst.
Conclusion
The quinoline carbonyl chloride is a high-value, reactive intermediate that serves as a gateway to a vast landscape of functionalized quinoline derivatives. Understanding its synthesis and the electronic factors governing its reactivity is essential for any scientist working in drug discovery or synthetic organic chemistry. While the inherent electron-withdrawing nature of the quinoline ring can temper the reactivity of the acyl chloride, this challenge is readily overcome with rational protocol design, such as the use of catalysts and appropriate acid scavengers. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of these powerful building blocks in the synthesis of novel chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
El-Sayed, M. A. F. (1994). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]
-
Gebregeorgis, A. T., & Tadesse, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
Singh, R. K., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Unknown Author. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
YouTube. (2020, October 31). Reactions of Quinoline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026, January 21). Ahead of Print. ACS Publications. Retrieved from [Link]
-
Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]
-
Szafrański, K., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
-
Osbourn, J. (2020, March 19). Conversion of Carboxylic Acids to Acid Chlorides. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Thompson, A. L., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 14). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Retrieved from [Link]
-
ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for quinoline carbonyl chlorides
An In-Depth Technical Guide to the Stability and Storage of Quinoline Carbonyl Chlorides
Introduction: The Duality of Reactivity and Instability
Quinoline carbonyl chlorides are a pivotal class of chemical intermediates, extensively utilized in pharmaceutical research and drug development. Their value lies in the highly reactive acyl chloride moiety, which serves as a potent electrophile for forging new carbon-carbon and carbon-heteroatom bonds, particularly in acylation reactions like the Friedel-Crafts acylation.[1] This high reactivity, however, is intrinsically linked to their inherent instability.[2][3] For researchers and drug development professionals, mastering the handling and storage of these compounds is not merely a matter of procedural compliance but a critical factor for ensuring experimental reproducibility, purity of synthetic products, and overall laboratory safety. This guide provides a comprehensive overview of the factors governing the stability of quinoline carbonyl chlorides and outlines field-proven protocols for their proper storage and handling.
Pillar 1: The Chemical Foundation of Instability
The functionality of a quinoline carbonyl chloride is defined by the electrophilic nature of the carbonyl carbon. This reactivity is amplified by the strong electron-withdrawing inductive effect of both the carbonyl oxygen and the adjacent chlorine atom, making the carbon atom highly susceptible to nucleophilic attack.[2][4] This chemical property is the primary driver for their utility in synthesis and, simultaneously, the root cause of their instability. Unlike less reactive carboxylic acid derivatives such as esters or amides, acyl chlorides occupy the top tier of reactivity, readily undergoing nucleophilic acyl substitution.[4][5]
The principal degradation pathway for any acyl chloride, including quinoline carbonyl chlorides, is hydrolysis.[1][2] Even trace amounts of moisture present in the atmosphere or in solvents can initiate a rapid and often violent reaction, converting the acyl chloride back to its corresponding, and often less useful, carboxylic acid, with the concurrent release of corrosive hydrogen chloride (HCl) gas.[6][7][8]
Visualizing the Primary Degradation Pathway: Hydrolysis
The following diagram illustrates the fundamental hydrolysis reaction, the most common cause of degradation for quinoline carbonyl chlorides.
Caption: Hydrolysis of Quinoline Carbonyl Chloride.
Pillar 2: Critical Factors Governing Stability
The long-term stability of quinoline carbonyl chlorides is a function of several environmental and chemical factors. Controlling these variables is paramount to preserving the compound's integrity.
-
Moisture: As established, water is the primary antagonist. Strict anhydrous conditions are non-negotiable.[1] The reaction with water is rapid and exothermic, leading to a complete loss of the desired starting material.[7]
-
Temperature: Many acyl chlorides exhibit thermal lability.[2] Elevated temperatures can accelerate decomposition and promote undesirable side reactions, such as elimination to form ketenes (for acyl chlorides with alpha-hydrogens) or other complex degradants.[2] Storage at low temperatures is a crucial measure to slow down the kinetics of these degradation pathways.
-
Incompatible Nucleophiles: Beyond water, other nucleophilic reagents such as alcohols, amines, and thiols will readily react with quinoline carbonyl chlorides to form esters, amides, and thioesters, respectively.[5][6] Storage areas must be free from the vapors of these substances.
-
Atmosphere: The presence of atmospheric moisture necessitates storage under a dry, inert atmosphere. Gases like nitrogen or argon are ideal for displacing air and preventing hydrolysis.[9]
-
Light: While the acyl chloride group itself is not a primary chromophore, the quinoline ring system can be sensitive to light.[10][11] Photodegradation, though a secondary concern compared to hydrolysis, can occur over long-term storage. Using amber or opaque containers is a wise precaution.
Pillar 3: Field-Proven Storage and Handling Protocols
Adherence to rigorous storage and handling protocols is essential for maintaining the quality and ensuring the safety of quinoline carbonyl chlorides.
Recommended Storage Conditions
The following table summarizes the optimal conditions for the storage of quinoline carbonyl chlorides, based on their chemical properties.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows the rate of potential side reactions.[2] Avoid freezing unless the compound's properties are well-known, as this can sometimes cause moisture from the headspace to condense. |
| Atmosphere | Dry Inert Gas (Nitrogen or Argon) | Prevents hydrolysis by displacing atmospheric moisture, the primary degradation pathway.[9][12] |
| Container | Tightly-sealed glass bottle with a PTFE-lined cap. Amber or opaque glass. | Glass is inert to the corrosive nature of acyl chlorides and any HCl byproduct. PTFE liners provide an excellent seal against moisture ingress.[9] Amber glass protects against potential photodegradation.[10][11] |
| Location | Cool, dry, well-ventilated area designated for reactive and flammable chemicals. | Ensures safety and stability. Must be stored away from heat sources, ignition sources, and incompatible materials like bases, oxidizers, alcohols, and amines.[6][12] |
Standard Operating Procedure for Handling
To prevent degradation upon use, a systematic workflow is critical. The following procedure should be adopted:
-
Preparation: All glassware (syringes, flasks, etc.) must be flame-dried or oven-dried immediately before use to remove any adsorbed water. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Inert Atmosphere Transfer: All manipulations of quinoline carbonyl chlorides should be performed under a dry, inert atmosphere. This can be achieved in a glovebox or by using Schlenk line techniques.[9]
-
Aliquot Strategy: To preserve the integrity of the bulk material, it is highly recommended to transfer a smaller, "working quantity" of the acyl chloride from the main stock bottle to a separate, smaller vial for routine use.[9] This strategy minimizes the number of times the primary container is opened, drastically reducing the chances of moisture contamination.[9]
-
Sealing and Storage: After dispensing the required amount, the container must be carefully and tightly resealed.[12] The headspace should be flushed with inert gas before final sealing. The container should then be promptly returned to its recommended storage condition.
Workflow for Handling Moisture-Sensitive Acyl Chlorides
Caption: Recommended workflow for handling quinoline carbonyl chlorides.
Pillar 4: Analytical Verification of Stability
Trust in a reagent's purity must be validated. Regular analytical testing is the cornerstone of a self-validating protocol, ensuring that the material meets the required specifications before use.
Experimental Protocol: Purity Assessment by Derivatization-HPLC
Because of their high reactivity, direct analysis of acyl chlorides by reverse-phase HPLC can be challenging. A more robust method involves derivatization to a stable chromophoric product prior to analysis. This protocol is adapted from methodologies used for trace analysis of acyl chlorides.[13]
Objective: To determine the purity of a quinoline carbonyl chloride sample and identify the presence of the corresponding carboxylic acid degradant.
Methodology:
-
Reagent Preparation:
-
Derivatization Agent: Prepare a 100 µg/mL solution of a suitable nucleophile, such as 2-nitrophenylhydrazine, in anhydrous acetonitrile.[13] (Note: Other nucleophiles like aniline or benzylamine can also be used to form stable amides).
-
Sample Solution: Accurately weigh ~10 mg of the quinoline carbonyl chloride in an inert atmosphere and dissolve it in 10 mL of anhydrous acetonitrile to create a ~1 mg/mL stock solution.
-
-
Derivatization Procedure:
-
In a clean, dry vial, combine 100 µL of the sample stock solution with 900 µL of the derivatization agent solution.
-
Vortex the mixture gently and allow it to react at room temperature for 30 minutes.[13] This converts the reactive acyl chloride into a stable, UV-active derivative.
-
Prepare a separate "control" sample of the corresponding quinoline carboxylic acid to identify its retention time.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative) and the quinoline moiety itself (~254 nm or 310 nm).[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the quinoline carbonyl chloride is determined by the peak area percentage of its derivative.
-
The presence of the quinoline carboxylic acid peak (identified via the control sample) indicates the extent of degradation. A significant carboxylic acid peak suggests improper storage or handling.
-
Conclusion
Quinoline carbonyl chlorides are indispensable synthetic building blocks whose utility is directly proportional to their reactivity. This inherent reactivity demands a disciplined and informed approach to their storage and handling. By understanding the fundamental chemical principles of their instability—primarily their susceptibility to hydrolysis and thermal degradation—and by implementing rigorous protocols, researchers can ensure the integrity of these valuable reagents. The core tenets are absolute exclusion of moisture, maintenance of low temperatures, and the use of an inert atmosphere. Coupling these practices with routine analytical verification provides a robust, self-validating system that upholds experimental integrity and promotes a safer laboratory environment.
References
- Preparation and Precautions of Acid Chlorides.Chemical Engineering Knowledge.
- Removal of impurities from Isoquinoline-6-carbonyl chloride reactions.BenchChem.
- Importance of low-temperature conditions for purifying acyl chlorides.BenchChem.
- Acyl chlorides stability.Sciencemadness Discussion Board.
- Hazardous Substance Fact Sheet: Acetyl Chloride.New Jersey Department of Health.
- Standard Operating Procedure for the use of Acetyl chloride.Western Carolina University.
- QUINOLINE FOR SYNTHESIS - Safety D
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.PubMed.
- Standard synthesis of quinoline-2-carbonyl chloride (2) together with...
- Quinoline - LabOldTech Safety D
- Safety Data Sheet: Acetyl chloride.Chemos GmbH & Co.KG.
- an introduction to acyl chlorides (acid chlorides).Chemguide.
- Reactivity of carbonyl compounds with nucelophiles.YouTube.
- A Level Chemistry Revision Notes - Acyl Chlorides.Save My Exams.
- Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles.Chemistry Steps.
- Nucleophilic Acyl Substitution Reactions.Chemistry LibreTexts.
- Carbonyl chemistry.University of Leicester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 7. nj.gov [nj.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. lobachemie.com [lobachemie.com]
- 11. laboldtech.com [laboldtech.com]
- 12. wcu.edu [wcu.edu]
- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of Substituted Quinoline-4-Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Importance of 4-Carbonyl Chloride Derivatives
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.[5]
At the heart of this chemical diversity lies the strategic importance of reactive intermediates that facilitate the introduction of various functionalities onto the quinoline core. Among these, substituted quinoline-4-carbonyl chlorides are particularly valuable building blocks. The highly reactive acyl chloride group at the 4-position serves as a versatile handle for the synthesis of a wide array of derivatives, such as amides, esters, and ketones. These transformations are fundamental in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4][6] This guide provides an in-depth overview of the commercial availability of substituted quinoline-4-carbonyl chlorides, their synthesis, and their applications, with a focus on empowering researchers to leverage these critical reagents in their scientific endeavors.
Commercial Availability of Substituted Quinoline-4-Carbonyl Chlorides
A diverse range of substituted quinoline-4-carbonyl chlorides are commercially available from various chemical suppliers, catering to the needs of research and development laboratories. The substitution patterns on the quinoline ring can significantly influence the chemical reactivity and biological activity of the resulting derivatives. Common substitutions include halogens, alkyl groups, aryl groups, and heterocyclic moieties. The availability of these starting materials from commercial sources accelerates the pace of research by obviating the need for multi-step de novo synthesis of the core scaffold.
Below is a table summarizing a selection of commercially available substituted quinoline-4-carbonyl chlorides, highlighting the diversity of available building blocks.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Representative Supplier(s) |
| Quinoline-4-carbonyl chloride | 50821-72-2 | 191.62 | Amerigo Scientific, BLD Pharm[7][8] |
| 2-Chloroquinoline-4-carbonyl chloride | 2388-32-1 | 226.06 | Hangzhou Leap Chem Co., Ltd.[9] |
| 2-(4-Chlorophenyl)quinoline-4-carbonyl chloride | Not specified | 302.16 | Ambeed, Inc., BLD Pharmatech Ltd.[10] |
| 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | Not specified | 311.81 | Amerigo Scientific[11] |
| 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride | 1160264-88-9 | 287.77 | Benchchem[12] |
| 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 1160254-01-2 | 285.72 | Benchchem[6] |
| 8-chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride | Not specified | 356.66 | Santa Cruz Biotechnology[13] |
Synthetic Methodologies
The synthesis of substituted quinoline-4-carbonyl chlorides typically involves a two-stage process: the construction of the substituted quinoline-4-carboxylic acid core, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Synthesis of the Substituted Quinoline-4-Carboxylic Acid Core
Several named reactions are employed for the synthesis of the quinoline scaffold, often starting from aniline derivatives. The choice of reaction depends on the desired substitution pattern.
-
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with a malonic acid derivative to form a 4-hydroxyquinoline, which can be further modified.[14]
-
Pfitzinger Reaction: This method utilizes an isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[15][16]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][15]
-
Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature.[16]
The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline-4-carboxylic acid, the immediate precursor to the target carbonyl chloride.
Caption: Generalized workflow for the synthesis of substituted quinoline-4-carboxylic acids.
Conversion of Carboxylic Acid to Carbonyl Chloride
The final step in the synthesis of quinoline-4-carbonyl chlorides is the conversion of the corresponding carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry, typically achieved using a chlorinating agent.
Experimental Protocol: General Procedure for the Synthesis of Substituted Quinoline-4-Carbonyl Chloride
-
Starting Material: Begin with the desired substituted quinoline-4-carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted quinoline-4-carboxylic acid in an excess of thionyl chloride (SOCl₂). A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the dissolution of the solid carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude quinoline-4-carbonyl chloride can be purified by recrystallization from an appropriate solvent (e.g., hexane, toluene) or by distillation under reduced pressure if it is a liquid.
-
Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[17] The appearance of a characteristic carbonyl stretch for an acyl chloride in the IR spectrum (typically around 1750-1800 cm⁻¹) and the disappearance of the broad hydroxyl peak of the carboxylic acid are indicative of a successful transformation.
Chemical Reactivity and Applications in Drug Discovery
The high reactivity of the carbonyl chloride functional group makes substituted quinoline-4-carbonyl chlorides versatile intermediates for the synthesis of a wide range of derivatives. The primary reactions involve nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.
The following diagram illustrates the key reactive pathways of quinoline-4-carbonyl chlorides.
Caption: Key reactions of substituted quinoline-4-carbonyl chlorides.
The ability to readily form amide and ester linkages is particularly significant in drug discovery. Many biologically active molecules, including kinase inhibitors and antimalarial agents, feature quinoline-carboxamide or -carboxylate moieties.[3][4] For instance, the discovery of quinoline-4-carboxamide derivatives with potent antimalarial activity highlights the importance of this structural motif.[3][4][18] The synthesis of these compounds often relies on the coupling of a substituted quinoline-4-carbonyl chloride with an appropriate amine.
The diverse substitution patterns available for the quinoline core, combined with the versatility of the carbonyl chloride group, provide a powerful platform for generating libraries of compounds for high-throughput screening and lead optimization. The electronic and steric properties of the substituents on the quinoline ring can modulate the reactivity of the carbonyl chloride and influence the biological activity and pharmacokinetic properties of the final products.[6]
Conclusion
Substituted quinoline-4-carbonyl chlorides are indispensable tools for researchers in organic synthesis and medicinal chemistry. Their commercial availability provides a direct route to a wide range of functionalized quinoline building blocks, accelerating the discovery and development of novel therapeutic agents and functional materials. A thorough understanding of their synthesis, reactivity, and the commercial landscape empowers scientists to strategically incorporate these valuable intermediates into their research programs, ultimately driving innovation in drug discovery and beyond.
References
-
Amerigo Scientific. Quinoline-4-carbonyl chloride. [Link]
-
Amerigo Scientific. 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ChemicalRegister.com. 2-(4-Chlorophenyl)quinoline-4-carbonyl chloride Suppliers. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PubMed. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. [Link]
-
PubChem. 4-Chloroquinoline. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]
-
National Institutes of Health. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
PubMed. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
ACS Publications. Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
NIST. Quinoline, 4,7-dichloro-. [Link]
-
ResearchGate. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Wikipedia. Quinoline. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 1160254-01-2 | Benchchem [benchchem.com]
- 7. Quinoline-4-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 8. 50821-72-2|Quinoline-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. 2-(4-Chlorophenyl)quinoline-4-carbonyl chloride Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 11. 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 12. 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride | 1160264-88-9 | Benchchem [benchchem.com]
- 13. scbt.com [scbt.com]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iipseries.org [iipseries.org]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Health and Safety of Halogenated Quinolines for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations associated with halogenated quinolines. Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of toxicity, outlines essential safety protocols, and offers a framework for risk assessment to ensure the safe and responsible handling of these potent compounds.
Introduction: The Double-Edged Sword of Halogenated Quinolines
Halogenated quinolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold can dramatically modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. This has led to the development of numerous halogenated quinoline derivatives with therapeutic potential, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3]
However, the very properties that make them effective therapeutic agents can also contribute to significant toxicity. The historical example of clioquinol, a halogenated 8-hydroxyquinoline, serves as a stark reminder of these risks. Once used as an oral antiparasitic agent, it was withdrawn from the market in many countries due to its association with subacute myelo-optic neuropathy (SMON), a severe neurological disorder that affected thousands in Japan.[4][5][6] This incident underscores the critical need for a thorough understanding of the health and safety profile of any new halogenated quinoline candidate.
This guide will provide an in-depth exploration of the key toxicities associated with this class of compounds, the underlying mechanisms, and the practical steps necessary to mitigate risks in a research and development setting.
Key Toxicological Profiles of Halogenated Quinolines
The toxicological effects of halogenated quinolines are diverse and dependent on the specific compound, the nature and position of the halogen substituent, and the dose and duration of exposure. The primary areas of concern are neurotoxicity, genotoxicity, and general systemic toxicities.
Neurotoxicity: A Primary Concern
Neurotoxicity is arguably the most significant health risk associated with certain halogenated quinolines. The clinical presentation can range from peripheral neuropathy to severe, irreversible neurological damage.[3][7]
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): As mentioned, clioquinol is the archetypal neurotoxic halogenated quinoline. Its use was linked to SMON, characterized by sensory and motor disturbances, and visual impairment.[2][5][8]
-
Iodoquinol (5,7-diiodo-8-hydroxyquinoline): This compound, used as an amoebicide, also carries a risk of neurotoxicity, including optic neuritis, optic atrophy, and peripheral neuropathy, particularly with high doses or prolonged use.[9]
The precise mechanisms of halogenated quinoline-induced neurotoxicity are complex and not fully elucidated, but several key factors have been identified:
-
Metal Chelation and Dyshomeostasis: Clioquinol and other 8-hydroxyquinolines are potent metal chelators, particularly of copper and zinc.[8] While this property has been explored for therapeutic benefit in neurodegenerative diseases like Alzheimer's, it can also disrupt the delicate balance of these essential metals in the central nervous system, leading to oxidative stress and neuronal damage.[8]
-
Oxidative Stress: Studies have shown that clioquinol can have a pro-oxidant effect in neuronal cultures, leading to increased production of reactive oxygen species (ROS) and subsequent cell death.[10]
-
Mitochondrial Dysfunction: Emerging evidence suggests that some quinoline derivatives can impair mitochondrial function, a key factor in neuronal health and survival.
The following diagram illustrates the proposed mechanism of clioquinol-induced neurotoxicity:
Caption: Proposed mechanism of clioquinol neurotoxicity.
Genotoxicity and Carcinogenicity
The potential for halogenated quinolines to cause genetic damage is another critical safety consideration. Genotoxicity assays are a standard part of the preclinical safety assessment for any new drug candidate.
The parent compound, quinoline, is mutagenic in several in vitro and in vivo assays.[11] Studies on halogenated derivatives have shown that the position and nature of the halogen substituent can significantly impact mutagenicity. For instance, fluorine substitution at the 3-position of the quinoline ring has been shown to be a useful modification for reducing mutagenicity.[12] Conversely, halogenation at other positions can sometimes enhance genotoxic potential.[13]
Quinoline itself has been shown to induce liver tumors in rats and mice.[14] The genotoxic potential of some halogenated quinolines raises concerns about their potential carcinogenicity. Therefore, a thorough evaluation of the carcinogenic risk is essential during drug development.
Other Toxicities and Side Effects
Beyond neurotoxicity and genotoxicity, halogenated quinolines can elicit a range of other adverse effects. Iodoquinol, for example, is known to cause gastrointestinal issues such as nausea, vomiting, and abdominal cramps.[9] Due to its iodine content, it can also lead to skin reactions and may interfere with thyroid function tests.[9][15][16][17][18]
Structure-Activity Relationships (SAR) in Toxicity
Understanding the relationship between the chemical structure of a halogenated quinoline and its toxicity is crucial for designing safer drug candidates.
Influence of Halogen Type and Position
The type of halogen and its position on the quinoline ring have a profound impact on the compound's toxicological profile.
-
Fluorine: Often introduced to block metabolic sites and improve metabolic stability, fluorine substitution can sometimes reduce toxicity. As mentioned, 3-fluoro substitution can decrease mutagenicity.[12]
-
Chlorine and Bromine: These substitutions can have varied effects. A study on the toxicity of 30 haloquinolines towards Vibrio fischeri found that 5-bromoquinoline exhibited the highest toxicity among the tested compounds.[19] Generally, larger substituents at certain positions can lead to increased toxicity, possibly due to increased lipophilicity.[20]
-
Iodine: The presence of iodine, as seen in iodoquinol, can lead to specific toxicities related to iodine itself, such as thyroid effects and skin reactions.[9]
A comparative analysis of chlorine and fluorine as bioisosteric substituents in drug design has shown that while both can improve binding to target proteins, chlorine often confers a slightly greater improvement.[11] However, this may also correlate with increased off-target effects and toxicity.
The following table summarizes the acute toxicity of selected haloquinolines towards Vibrio fischeri, illustrating the impact of halogen substitution on toxicity.
| Compound | IC50 (mg/L) |
| 3-Chloroquinoline | < 10 |
| 3-Bromoquinoline | < 10 |
| 4-Bromoquinoline | < 10 |
| 5-Bromoquinoline | 5.52 |
| 6-Bromoquinoline | < 10 |
| 6-Iodoquinoline | < 10 |
| Data from Li et al., 2021.[19] |
Safety Assessment and Experimental Protocols
A robust safety assessment is paramount in the development of halogenated quinoline-based drugs. This involves a battery of in vitro and in vivo tests to identify potential hazards.
Genotoxicity Assessment: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a fundamental in vitro screen for identifying compounds that can cause gene mutations.[16][21]
-
Strain Preparation: Cultures of several histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.
-
Metabolic Activation (S9 Mix): For compounds that may become mutagenic after metabolism, a rat liver homogenate (S9 fraction) is prepared and added to the test system.
-
Test Mixture Preparation: To a tube of molten top agar (at 45°C), the following are added in sequence:
-
The test compound at various concentrations.
-
The bacterial culture.
-
S9 mix (or buffer for tests without metabolic activation).
-
-
Plating: The mixture is quickly poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[15]
The following diagram outlines the workflow for the Ames test:
Caption: Workflow of the Ames Test for mutagenicity.
Neurotoxicity Assessment
Given the known neurotoxic potential of this class of compounds, a thorough neurotoxicity assessment is crucial. This should include a combination of in vitro and in vivo studies.
-
Neuronal Cell Cultures: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be used to assess cell viability, neurite outgrowth, and markers of apoptosis or necrosis following exposure to the test compound.
-
High-Content Imaging: This technology can be used to quantify multiple neurotoxicity-related endpoints simultaneously, providing a more comprehensive picture of the compound's effects on neuronal health.
In vivo studies in rodents are typically required to evaluate the full spectrum of potential neurotoxic effects. The OECD Test Guideline 424 provides a framework for neurotoxicity studies in rodents.[14] Key assessments include:
-
Functional Observational Battery (FOB): A series of standardized observations and tests to detect changes in autonomic function, neuromuscular coordination, and sensory-motor function.
-
Motor Activity Assessment: Automated measurement of locomotor activity to detect hypo- or hyperactivity.
-
Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural changes.
Safe Handling and Laboratory Practices
Given the potential hazards of halogenated quinolines, strict adherence to safety protocols is essential in the laboratory. Many of these compounds should be handled as cytotoxic agents.
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Lab Coat: A dedicated lab coat, preferably a disposable gown, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: A fit-tested N95 respirator or a higher level of respiratory protection may be necessary when handling powders or creating aerosols.
Engineering Controls
-
Chemical Fume Hood: All handling of halogenated quinoline powders and concentrated solutions should be performed in a certified chemical fume hood.
-
Designated Work Area: A designated area for working with these compounds should be established and clearly marked.
Waste Disposal
All waste contaminated with halogenated quinolines, including PPE, disposable labware, and excess compound, should be disposed of as hazardous chemical waste according to institutional and local regulations.
Spill Management
A written spill procedure should be in place, and a spill kit containing appropriate absorbent materials, decontaminating solutions, and PPE should be readily available.
Regulatory Considerations in Drug Development
For halogenated quinolines intended for human use, stringent regulatory standards must be met. The International Council for Harmonisation (ICH) provides a framework for the assessment and control of impurities in new drug substances and products.
-
ICH Q3A/B (Impurities in New Drug Substances/Products): These guidelines establish thresholds for the reporting, identification, and qualification of impurities.[22][23] Any halogenated quinoline-related impurity above the identification threshold must be structurally characterized.
-
ICH M7 (Mutagenic Impurities): This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[24]
For any impurity that is also a halogenated quinoline, a thorough toxicological assessment is required to justify its acceptable limit in the final drug product.
Conclusion
Halogenated quinolines represent a promising class of compounds with significant therapeutic potential. However, their development must be approached with a comprehensive understanding of their potential health and safety risks. By integrating a thorough toxicological assessment into the early stages of drug discovery and adhering to strict safety protocols in the laboratory, researchers and drug development professionals can mitigate these risks and safely advance the development of new and effective medicines. This guide provides a foundational framework for this critical endeavor, emphasizing the principles of scientific integrity, proactive risk management, and a culture of safety.
References
- Bastianetto, S., et al. (2004). The oxidative neurotoxicity of clioquinol. Neuropharmacology, 49(5), 687-694.
-
Drugs.com. (2025). Iodoquinol Side Effects: Common, Severe, Long Term. Retrieved from [Link]
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
-
Allina Health. (n.d.). Iodoquinol (By mouth). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests. In Toxicity Testing: Strategies to Determine Needs and Priorities. National Academies Press (US). Retrieved from [Link]
- JMIR Publications. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e51483.
- Saeki, K., et al. (1993). Mutagenicity of quinoline and its halogenated derivatives. Mutation Research/Genetic Toxicology, 298(2), 115-121.
-
ALZFORUM. (2014). Clioquinol. Retrieved from [Link]
- Li, M., et al. (2021). Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri. Environmental Science and Pollution Research, 28(45), 64388-64397.
- Heffeter, P., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5549-5558.
- OECD. (2018). Test No. 424: Neurotoxicity Study in Rodents. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
- Nabhani-Gebara, S., et al. (2017).
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(16), 2537-2552.
- U.S. Environmental Protection Agency. (1998). Guidelines for Neurotoxicity Risk Assessment. Federal Register, 63(93), 26926-26954.
- Polovich, M., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 21(2), e346-e353.
-
Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Guidelines for Neurotoxicity Risk Assessment. Retrieved from [Link]
-
IITRI. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
- Myatt, G. J., et al. (2018). Genetic toxicology in silico protocol. Regulatory Toxicology and Pharmacology, 96, 1-17.
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Clioquinol. Retrieved from [Link]
- Mao, X., & Schimmer, A. D. (2008). The toxicology of Clioquinol. Toxicology Letters, 182(1-3), 1-6.
- Suzuki, T., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 439(2), 149-157.
- Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46.
-
PubMed. (n.d.). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. Retrieved from [Link]
- Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
- Mao, X., & Schimmer, A. D. (2008). The toxicology of Clioquinol.
- As-Sultany, A. H. M., et al. (2024).
- Oakley Jr, G. P. (1973). The neurotoxicity of the halogenated hydroxyquinolines. A commentary. JAMA, 225(4), 395-397.
- O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- Kocen, R. S., & Thomas, P. K. (1979). Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan.
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
- MDPI. (2022). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International Journal of Molecular Sciences, 23(21), 13094.
- Atalay, R. C., & Dogan, A. (2021). Structure-activity relationship of anticancer drug candidate quinones.
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
- Rietjens, I. M. C. M., et al. (2001). Structure activity relationships for the chemical behaviour and toxicity of electrophilic quinones/quinone methides. Advances in Experimental Medicine and Biology, 500, 11-21.
-
Pharmaffiliates. (2025). Rare Pharmaceutical Impurities & Reference Standards: Scientific Insights. Retrieved from [Link]
- MDPI. (2025).
- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
ChemSafetyPRO. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). Retrieved from [Link]
- Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.
-
Science.gov. (n.d.). oral ld50 values: Topics. Retrieved from [Link]
Sources
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Clioquinol - Wikipedia [en.wikipedia.org]
- 6. The toxicology of Clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurotoxicity of the halogenated hydroxyquinolines. A commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kingstonhsc.ca [kingstonhsc.ca]
- 14. oecd.org [oecd.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 19. Dose-effect and structure-activity relationships of haloquinoline toxicity towards <i>Vibrio fischeri</i> - ProQuest [proquest.com]
- 20. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 23. fda.gov [fda.gov]
- 24. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for Amide Synthesis Using 6-Bromo-2-chloroquinoline-4-carbonyl chloride
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of pharmacological properties, making it a privileged scaffold in drug design.[3] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[4][5] The introduction of an amide functionality at the 4-position of the quinoline ring, in particular, has been shown to be a critical modification for enhancing the therapeutic potential of these compounds.[4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel amide derivatives utilizing the versatile building block, 6-Bromo-2-chloroquinoline-4-carbonyl chloride. This reagent offers multiple points for diversification, with the reactive acid chloride at the 4-position for amide bond formation, and the chloro and bromo substituents at the 2- and 6-positions, respectively, which can be further functionalized through cross-coupling reactions.[6]
Synthetic Strategy: A Two-Step Approach to Quinoline Amides
The synthesis of N-substituted 6-bromo-2-chloroquinoline-4-carboxamides from the corresponding carboxylic acid is a robust two-step process. The initial step involves the conversion of the carboxylic acid to the more reactive acid chloride. This is followed by the reaction of the acid chloride with a primary or secondary amine to furnish the desired amide.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, "activating" the carboxyl group for subsequent nucleophilic attack.[7] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this purpose.[8] The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.[9]
Experimental Protocol: Acid Chloride Formation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-chloroquinoline-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-Bromo-2-chloroquinoline-4-carbonyl chloride is often used directly in the next step without further purification.
| Parameter | Value |
| Starting Material | 6-Bromo-2-chloroquinoline-4-carboxylic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Stoichiometry | 1.0 eq : 5.0 - 10.0 eq |
| Solvent | Neat SOCl₂ or an inert solvent like toluene |
| Temperature | 70 - 80 °C (Reflux) |
| Reaction Time | 2 - 4 hours |
Table 1: Key parameters for acid chloride synthesis.
Part 2: Amide Synthesis via Schotten-Baumann Reaction
The reaction of an acid chloride with an amine to form an amide is known as the Schotten-Baumann reaction.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct. The choice of base is crucial to avoid unwanted side reactions. A non-nucleophilic base, such as triethylamine or pyridine, is generally preferred.
Experimental Protocol: Amide Formation
-
Reaction Setup: In a separate flame-dried round-bottom flask, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).
-
Addition of Acid Chloride: Cool the amine solution to 0 °C in an ice bath. To this solution, add a solution of the crude 6-Bromo-2-chloroquinoline-4-carbonyl chloride (1.0 eq) in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 6-bromo-2-chloroquinoline-4-carboxamide.
| Parameter | Value |
| Starting Material | 6-Bromo-2-chloroquinoline-4-carbonyl chloride |
| Reagent | Primary or Secondary Amine |
| Base | Triethylamine or Pyridine |
| Stoichiometry | 1.0 eq : 1.0 - 1.2 eq : 1.5 - 2.0 eq |
| Solvent | Anhydrous DCM, THF, or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours |
Table 2: Key parameters for amide synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation in Step 1 | Incomplete reaction; moisture in the reaction. | Ensure all glassware is thoroughly dried. Use a larger excess of thionyl chloride and increase the reaction time. |
| Low yield of amide in Step 2 | Incomplete reaction; side reactions. | Ensure the use of an anhydrous solvent and a non-nucleophilic base. Add the acid chloride solution slowly at 0 °C to control the reaction exotherm. |
| Formation of multiple products | Reaction with the chloro or bromo substituent. | While less likely under these conditions, consider using milder coupling reagents if starting from the carboxylic acid (e.g., HATU, HOBt/EDC) to avoid substitution on the quinoline ring. |
| Difficult purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of the reagents. Employ careful column chromatography with an appropriate solvent system. Recrystallization may be an effective alternative. |
Characterization
The synthesized amide products should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The protocols detailed in this guide provide a reliable and efficient method for the synthesis of a diverse library of N-substituted 6-bromo-2-chloroquinoline-4-carboxamides. The versatility of the 6-Bromo-2-chloroquinoline-4-carbonyl chloride scaffold, coupled with the robustness of the Schotten-Baumann reaction, offers a powerful platform for the discovery of novel therapeutic agents.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Bentham Science. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 6: Reactions of Amines. Retrieved from [Link]
-
Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-bromo-2-pyridinyl)quinoline-4-carboxamide. Retrieved from [Link]
-
Science of Synthesis. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
Asian Journal of Pharmacy and Technology. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
-
YouTube. (2019). synthesis of amides from acid chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.se]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application & Protocol Guide: Esterification of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles and protocols for the esterification of 6-bromo-2-chloroquinoline-4-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, provide robust, step-by-step protocols for various alcohol classes, and offer expert insights into reaction optimization, work-up, purification, and product characterization. This document is designed to empower researchers to confidently and efficiently synthesize novel quinoline-4-carboxylate esters for applications in drug discovery and beyond.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The specific derivative, 6-bromo-2-chloroquinoline-4-carbonyl chloride, is a highly versatile trifunctionalized intermediate. The carbonyl chloride at the C4 position is the primary site for nucleophilic acyl substitution, allowing for the introduction of a wide array of ester functionalities. The chloro group at C2 and the bromo group at C6 serve as valuable handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse molecular libraries.
This guide focuses exclusively on the esterification at the C4 position. Understanding the nuances of this transformation is critical for any researcher aiming to leverage this powerful building block. The reaction proceeds via a nucleophilic acyl substitution mechanism, where an alcohol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.[2][3][4]
Mechanistic Insights & Rationale for Protocol Design
The Nucleophilic Acyl Substitution Mechanism
The esterification of an acyl chloride is a classic example of nucleophilic acyl substitution.[2][4] The reaction is highly favorable due to the excellent leaving group ability of the chloride ion.
-
Step 1: Nucleophilic Attack: The alcohol's oxygen atom, a nucleophile, attacks the electrophilic carbonyl carbon of the 6-bromo-2-chloroquinoline-4-carbonyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[3]
-
Step 2: Reformation of the Carbonyl: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the C=O double bond.
-
Step 3: Elimination of the Leaving Group: Simultaneously, the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[4]
-
Step 4: Deprotonation: The resulting protonated ester is deprotonated, typically by a non-nucleophilic base added to the reaction, to yield the final ester product and regenerate the catalyst or neutralize the acid byproduct.
Causality Behind Experimental Choices
-
Choice of Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acid must be neutralized to prevent unwanted side reactions, such as the protonation of the nucleophile (alcohol) or the product ester, and to drive the reaction to completion. A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is the standard choice.[5] These bases are non-nucleophilic, meaning they will not compete with the alcohol in attacking the carbonyl chloride, and they effectively scavenge the generated HCl.
-
Solvent Selection: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices. The absence of water is critical to prevent the hydrolysis of the highly reactive acyl chloride back to the corresponding carboxylic acid.
-
Temperature Control: These reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the alcohol. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion.
Core Experimental Protocol: General Esterification
This section provides a robust, general procedure for the synthesis of quinoline-4-carboxylate esters from 6-bromo-2-chloroquinoline-4-carbonyl chloride.
Materials and Reagents
-
6-Bromo-2-chloroquinoline-4-carbonyl chloride
-
Alcohol of interest (e.g., primary, secondary, or phenol)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired alcohol (1.0 equivalent) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 6-bromo-2-chloroquinoline-4-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring alcohol solution over 5-10 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Visualization of the General Workflow
Caption: Experimental workflow from reaction setup to final product.
Substrate Scope and Optimization
The general protocol is effective for a range of alcohols. However, minor adjustments may be necessary based on the alcohol's reactivity.
| Alcohol Type | Typical Reaction Time | Key Optimization Notes | Expected Yield |
| Primary Alcohols | 2-4 hours | Standard conditions are usually sufficient. | 85-95% |
| Secondary Alcohols | 4-12 hours | May require longer reaction times or gentle heating (e.g., 40 °C) due to increased steric hindrance. | 70-85% |
| Phenols | 12-24 hours | Often require a stronger, non-nucleophilic base like Proton-Sponge® or the addition of a catalyst like 4-dimethylaminopyridine (DMAP, ~5 mol%).[8] | 60-80% |
| Tertiary Alcohols | 16-48 hours | Very slow due to extreme steric hindrance. DMAP catalysis is essential.[8] May require elevated temperatures. | 20-50% |
Product Characterization
Confirming the identity and purity of the synthesized ester is a critical final step.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Look for the appearance of new signals corresponding to the alkyl or aryl group of the alcohol, particularly the protons on the carbon adjacent to the newly formed ester oxygen (α-protons), which typically appear in the 4.0-4.5 ppm range for alkyl esters. The characteristic quinoline ring protons will also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most diagnostic signal is the ester carbonyl carbon, which will appear in the 160-170 ppm region.
-
IR (Infrared) Spectroscopy: A strong absorbance band will appear around 1720-1740 cm⁻¹, characteristic of the C=O stretch of an ester. The C-Cl and C-Br stretches will appear at lower frequencies.
-
HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, confirming the elemental composition of the product. The isotopic pattern for one bromine and one chlorine atom should be observable.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or No Yield | Inactive acyl chloride (hydrolyzed). | Use freshly opened or properly stored acyl chloride. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Poorly reactive alcohol. | For secondary or tertiary alcohols, add a catalytic amount of DMAP (5 mol%) and consider increasing the reaction temperature. | |
| Multiple Spots on TLC | Incomplete reaction. | Allow the reaction to stir for a longer period. |
| Side product formation. | Ensure the reaction is run under an inert atmosphere and that the base is non-nucleophilic. | |
| Product Hydrolysis | Water present during reaction or work-up. | Use anhydrous solvents and reagents. Perform the aqueous work-up efficiently without letting layers sit for extended periods. |
Safety & Handling
-
6-Bromo-2-chloroquinoline-4-carbonyl chloride is a reactive acylating agent and should be handled with care. It is irritating to the eyes, respiratory system, and skin.[9]
-
Hazardous Decomposition: Upon heating or reaction with water, it can release hazardous gases such as hydrogen chloride and hydrogen bromide.[9]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Quenching: Quench reactions carefully, especially when unreacted acyl chloride may be present. Add quenching agents slowly.
Visualization of the Reaction Scheme
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How are transesterification reactions catalyzed by tertiary amine... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
Application Notes and Protocols for Friedel-Crafts Acylation with 6-Bromo-2-chloroquinoline-4-carbonyl chloride
Introduction: The Strategic Importance of Quinoline Scaffolds in Modern Drug Discovery
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system is therefore a critical endeavor in the pursuit of novel and more effective pharmaceuticals.[3][4] The Friedel-Crafts acylation, a classic and powerful carbon-carbon bond-forming reaction, offers a direct route to append keto-functionalized side chains to aromatic and heteroaromatic rings.[5][6] This application note provides a detailed guide to the use of a highly functionalized and reactive electrophile, 6-Bromo-2-chloroquinoline-4-carbonyl chloride , in Friedel-Crafts acylation reactions. The resulting aryl or heteroaryl ketones are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications.[7][8]
The presence of the bromo and chloro substituents on the quinoline ring of the acylating agent provides multiple handles for subsequent chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[3][8] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile building block.
Reagent Profile: 6-Bromo-2-chloroquinoline-4-carbonyl chloride
Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₄BrCl₂NO |
| Molecular Weight | 316.96 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, DCE, THF) |
| Reactivity | Highly reactive acyl chloride, moisture sensitive |
Synthesis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
The synthesis of the title reagent begins with the preparation of 6-bromo-2-chloroquinoline-4-carboxylic acid. A common route involves the cyclization of a substituted aniline derivative followed by chlorination.[9][10]
Step 1: Synthesis of 6-Bromoquinolin-4-ol
A plausible synthetic route starts from 4-bromoaniline and a suitable three-carbon component, which upon cyclization, yields 6-bromoquinolin-4-ol.[9]
Step 2: Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid
The quinolin-4-ol is then subjected to a chlorination/oxidation sequence to afford the desired carboxylic acid.
Step 3: Conversion to 6-Bromo-2-chloroquinoline-4-carbonyl chloride
The carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11][12]
Illustrative Synthetic Workflow:
Caption: Synthesis of the title reagent.
The Friedel-Crafts Acylation: Mechanism and Key Considerations
The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction that proceeds via the formation of a highly electrophilic acylium ion.[13][14]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion.[5]
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, readily complexes with the strong Lewis acid catalyst. This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric amounts of the catalyst.[6] An aqueous workup is required to break this complex and isolate the ketone.[15]
Reaction Mechanism Diagram:
Caption: Generalized Friedel-Crafts Acylation Mechanism.
Experimental Protocols
General Considerations:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents must be used.[16]
-
Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts acylation.[13] Ferric chloride (FeCl₃) can be a milder and sometimes more selective alternative.[13] The choice of catalyst may need to be optimized for specific substrates.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically employed.[1]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature or heated to drive the reaction to completion.
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole, an activated aromatic substrate, to yield (6-bromo-2-chloroquinolin-4-yl)(4-methoxyphenyl)methanone.
Materials:
-
6-Bromo-2-chloroquinoline-4-carbonyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 6-Bromo-2-chloroquinoline-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Dissolve anisole (1.1 equivalents) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Characterization of a Representative Product: (6-bromo-2-chloroquinolin-4-yl)(phenyl)methanone
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline and phenyl rings in the range of 7.0-9.0 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 190-200 ppm. Aromatic carbons in the range of 120-150 ppm. |
| IR (cm⁻¹) | Strong C=O stretch around 1650-1680 cm⁻¹. C-Cl and C-Br stretches in the fingerprint region. |
| Mass Spec (EI) | Molecular ion peak corresponding to the product's mass, along with characteristic fragmentation patterns. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Moisture in the reaction. - Deactivated aromatic substrate. - Insufficient catalyst. | - Ensure all glassware is flame-dried and solvents are anhydrous. - Use a more activated substrate or harsher reaction conditions (higher temperature, stronger Lewis acid). - Use at least a stoichiometric amount of Lewis acid. |
| Formation of side products | - Polysubstitution (less common in acylation). - Reaction with other functional groups on the substrate. | - Use a milder Lewis acid (e.g., FeCl₃) or lower the reaction temperature. - Protect sensitive functional groups prior to the reaction. |
| Difficulty in product isolation | - Incomplete quenching of the Lewis acid. - Emulsion formation during workup. | - Ensure thorough mixing during the quenching step. - Add more brine during the workup to break up emulsions. |
Applications in Drug Discovery
The resulting (6-bromo-2-chloroquinolin-4-yl) aryl ketones are versatile intermediates for the synthesis of more complex molecules with potential therapeutic value. The bromo and chloro substituents can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents. The ketone functionality can also be further modified, for example, through reduction to an alcohol, which can then be derivatized. This allows for the systematic exploration of the chemical space around the quinoline scaffold in the search for new drug candidates.[7][8]
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]
-
The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]
-
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Electronic Supplementary Material (ESI). The Royal Society of Chemistry. [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation Of Benzene. Learnbin. [Link]
-
Science of Synthesis Knowledge Updates 2014/2. Thieme. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health. [Link]
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]
-
6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid. PubChem. [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
Sources
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. learnbin.net [learnbin.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 傅-克酰基化反应 [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 6-Bromo-2-chloroquinoline-4-carbonyl chloride for the Synthesis of Novel Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets.[1][2] In oncology drug discovery, quinoline derivatives are particularly prominent as inhibitors of protein kinases, enzymes that play a central role in the signaling pathways governing cell growth, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them critical therapeutic targets.[5] This guide provides an in-depth exploration of 6-Bromo-2-chloroquinoline-4-carbonyl chloride, a highly versatile trifunctional building block, for the synthesis of next-generation kinase inhibitors. We will dissect the strategic value of its distinct reactive sites, provide a detailed protocol for its application, and discuss the downstream signaling pathways targeted by its derivatives.
Introduction: Why 6-Bromo-2-chloroquinoline-4-carbonyl chloride?
The design of potent and selective kinase inhibitors is a paramount challenge in drug development. Success hinges on the ability to systematically explore the chemical space around a core scaffold to optimize interactions within the ATP-binding pocket of the target kinase. 6-Bromo-2-chloroquinoline-4-carbonyl chloride is an intelligently designed starting material that offers three distinct and orthogonally reactive functional groups, providing medicinal chemists with a powerful platform for generating diverse compound libraries.
-
The Quinoline Core: This bicyclic aromatic system provides a rigid, planar scaffold that can effectively mimic the purine ring of ATP, enabling it to anchor within the kinase hinge region.[1]
-
C4-Carbonyl Chloride: This is the most reactive site, acting as a potent electrophile. It allows for the rapid and efficient introduction of a wide array of side chains via nucleophilic acyl substitution, most commonly with amines to form robust amide bonds. This position is critical for exploring the solvent-exposed region of the ATP-binding site.
-
C2-Chloride: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups late in the synthetic sequence, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
C6-Bromide: The bromo group is a versatile handle for modern cross-coupling chemistry. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be employed to introduce complex aryl, heteroaryl, or amino moieties, which can form key interactions in deeper pockets of the kinase active site or modulate ADME properties.
This trifecta of reactivity allows for a systematic and modular approach to Structure-Activity Relationship (SAR) studies, accelerating the journey from a hit compound to a clinical candidate.
Structural Analysis of Reactivity
Caption: Chemical structure and key reactive sites of the title compound.
Physicochemical Properties & Safe Handling
While specific data for 6-Bromo-2-chloroquinoline-4-carbonyl chloride is not widely published, its properties can be inferred from its constituent parts, primarily the 6-bromo-2-chloroquinoline core. The carbonyl chloride group renders the compound highly reactive and moisture-sensitive.
| Property | Value (Estimated/Inferred) | Source |
| Molecular Formula | C₁₀H₄BrCl₂NO | - |
| Molecular Weight | 304.96 g/mol | - |
| Appearance | Likely a solid (off-white to yellow) | Inferred |
| CAS Number | Not broadly available | - |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Moisture sensitive. | [6] |
| Hazards | Corrosive, causes skin and eye irritation/burns. Releases HCl upon hydrolysis. | [6][7] |
Storage and Handling:
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container in a cool, dry place. A desiccator is recommended.
-
Handling: Handle exclusively in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of dust or vapors. Use anhydrous solvents and techniques to prevent hydrolysis of the carbonyl chloride.
Experimental Protocol: Synthesis of a Quinoline-4-carboxamide Scaffold
This protocol details a representative synthesis of a core kinase inhibitor scaffold via the amidation of 6-Bromo-2-chloroquinoline-4-carbonyl chloride with a model amine, 4-fluoroaniline.
Principle: The highly electrophilic carbon of the carbonyl chloride readily reacts with the nucleophilic nitrogen of an aniline derivative. The reaction is typically rapid and high-yielding. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to scavenge the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a quinoline-4-carboxamide.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
-
Reaction Setup:
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate, dry flask, dissolve 6-Bromo-2-chloroquinoline-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
-
Addition:
-
Slowly add the solution of the quinoline carbonyl chloride to the cooled amine solution dropwise via a syringe or dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Rationale: The aqueous washes remove unreacted starting materials and byproducts, simplifying the subsequent purification step.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Targeted Signaling Pathways & Mechanism of Action
The synthesized quinoline-carboxamide serves as a scaffold for inhibitors targeting various protein kinases, particularly Receptor Tyrosine Kinases (RTKs) that are overexpressed or constitutively active in cancer cells.[5][8] These inhibitors are typically ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby halting the signal transduction cascade.[9]
Key Targeted Pathways:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibiting VEGFR can starve the tumor of its blood supply.[1]
-
EGFR Signaling: Epidermal Growth Factor Receptor signaling drives cell proliferation and survival. Mutations leading to EGFR overactivation are common in several cancers, including lung and colorectal cancer.[8]
-
PI3K/Akt/mTOR Pathway: This is a central pathway that integrates signals from multiple RTKs to regulate cell growth, metabolism, and survival. It is one of the most frequently dysregulated pathways in human cancer.[1]
VEGFR Signaling Pathway and Inhibition
Caption: Simplified VEGFR signaling pathway and the point of intervention.
References
- BenchChem. (2025).
- Mosa, F. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
- Khan, I., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ARC Journal of Cancer Science.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Abdel-Ghani, T. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
- BenchChem. (n.d.). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. BenchChem.
- Chemsrc. (2025). 6-bromo-2-chloroquinoline-4-carboxylic acid. Chemsrc.
- PubChem. (n.d.). 6-Bromo-2-chloroquinoline.
- El-Damasy, D. A., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 7. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijmphs.com [ijmphs.com]
Application Notes and Protocols for the Synthesis of Bioactive Quinoline Derivatives from 6-Bromo-2-chloroquinoline-4-carbonyl chloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of diverse, bioactive quinoline derivatives utilizing the versatile starting material, 6-Bromo-2-chloroquinoline-4-carbonyl chloride. We delve into the underlying chemical principles governing the selective modification of this trifunctional scaffold and present detailed, validated protocols for derivatization at the C2, C4, and C6 positions. The methodologies discussed herein are designed to be robust and adaptable, enabling the generation of compound libraries for screening and lead optimization in drug discovery programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Quinolines are known to exhibit antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others.[1][4][5][6] The therapeutic potential of quinoline derivatives is often dictated by the nature and position of substituents on the bicyclic ring system.[5] This has spurred significant interest in developing efficient synthetic strategies to access structurally diverse quinoline analogues.[2][7][8]
The starting material, 6-Bromo-2-chloroquinoline-4-carbonyl chloride, offers three distinct and orthogonally reactive sites, making it an exceptionally valuable building block for combinatorial library synthesis. The differential reactivity of the acyl chloride, the C2-chloro, and the C6-bromo substituents allows for a stepwise and controlled introduction of various functionalities.
Strategic Considerations for Synthesis
The successful synthesis of a diverse library of quinoline derivatives from 6-Bromo-2-chloroquinoline-4-carbonyl chloride hinges on understanding the relative reactivity of its three functional groups.
-
C4-Carbonyl Chloride: This is the most reactive site and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.[9][10][11] This reaction is typically fast and can be performed under mild conditions.
-
C2-Chloro Substituent: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen. This position can be functionalized with various nucleophiles, including amines, alkoxides, and thiolates.[12][13]
-
C6-Bromo Substituent: The bromine atom at the C6 position is less reactive towards SNAr reactions compared to the C2-chloro group. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[14][15][16][17][18] This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups.
The general synthetic strategy involves a stepwise functionalization, typically starting with the most reactive acyl chloride, followed by either SNAr at C2 or a cross-coupling reaction at C6. The choice of the second and third reaction steps can be tailored to achieve the desired final product.
Caption: General workflow for the stepwise synthesis of trisubstituted quinoline derivatives.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Amide Bond Formation at the C4 Position
This protocol describes the general procedure for the synthesis of 6-bromo-2-chloro-N-substituted-quinoline-4-carboxamides. The high reactivity of the acyl chloride allows this reaction to proceed smoothly under mild conditions.[11]
Materials:
-
6-Bromo-2-chloroquinoline-4-carbonyl chloride
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 6-Bromo-2-chloroquinoline-4-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-bromo-2-chloro-N-substituted-quinoline-4-carboxamide.
Rationale: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl gas that is formed during the reaction, driving the equilibrium towards the product.[11] Performing the reaction at 0 °C initially helps to control the exothermic nature of the acylation.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol details the substitution of the C2-chloro group with an amine nucleophile. The reaction is typically carried out at elevated temperatures.
Materials:
-
6-bromo-2-chloro-N-substituted-quinoline-4-carboxamide (from Protocol 1)
-
Amine of choice (e.g., piperidine, 4-methylaniline)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the 6-bromo-2-chloro-N-substituted-quinoline-4-carboxamide (1.0 eq), the desired amine (2.0 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-6-bromo-N-substituted-quinoline-4-carboxamide.
Rationale: The SNAr reaction at the C2 position of the quinoline ring is facilitated by the electron-withdrawing nature of the ring nitrogen.[12] The use of a polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and facilitates the substitution. A base is required to deprotonate the incoming amine nucleophile in situ or to neutralize any generated acid.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C6 position. This reaction is highly versatile and tolerates a wide range of functional groups.[15][16][18]
Materials:
-
6-bromo-2-substituted-N-substituted-quinoline-4-carboxamide (from Protocol 2)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the 6-bromo-quinoline derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired C6-aryl/heteroaryl substituted quinoline derivative.
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[16] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for specific substrates.[19] Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst.
Caption: Step-by-step experimental workflow for the synthesis of trisubstituted quinolines.
Characterization and Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Analytical Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | Single spot for pure compound with a specific Rf value. |
| 1H and 13C NMR Spectroscopy | Structural elucidation. | Chemical shifts and coupling constants consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determine molecular weight. | Molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assess purity. | A single major peak indicating high purity (typically >95%). |
Biological Evaluation
The synthesized quinoline derivatives can be screened for a variety of biological activities, reflecting the broad therapeutic potential of this scaffold.[1][6]
-
Anticancer Activity: Compounds can be tested against a panel of cancer cell lines (e.g., T47D breast cancer cells) to determine their cytotoxic effects and IC₅₀ values.[4]
-
Antimicrobial Activity: The derivatives can be evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[20]
-
Antimalarial Activity: Screening against Plasmodium falciparum can identify potential new antimalarial agents.[21]
-
Enzyme Inhibition Assays: Depending on the design of the derivatives, they can be tested for inhibitory activity against specific enzymes implicated in disease, such as kinases or proteases.
Conclusion
The synthetic strategies and detailed protocols provided in these application notes offer a robust framework for the generation of diverse libraries of bioactive quinoline derivatives from the versatile starting material, 6-Bromo-2-chloroquinoline-4-carbonyl chloride. By leveraging the differential reactivity of the three functional groups, researchers can systematically explore the chemical space around the quinoline scaffold to identify novel compounds with significant therapeutic potential. The successful application of these methods will undoubtedly contribute to the advancement of drug discovery programs targeting a wide range of diseases.
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Synthesis of quinolines. Organic Chemistry Portal.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Carbonyl Compounds′ Journey to Amide Bond Formation.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES1. Purdue University.
- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Bentham Science.
- HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Quinoline Series: Synthesis. openlabnotebooks.org.
- Quinolines: the role of substitution site in antileishmanial activity. Frontiers.
- Suzuki Coupling. Organic Chemistry Portal.
- Amide synthesis by acyl
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- the prepar
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
- Amide Synthesis. Fisher Scientific.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- (PDF) Biological Activities of Quinoline Derivatives.
- Recent Advances in Research of Natural and Synthetic Bioactive Quinolines. Sci-Hub.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
- 21.7: Chemistry of Amides. Chemistry LibreTexts.
- Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. ChemInform Abstract: Recent Advances in Research of Natural and Synthetic Bioactive Quinolines / ChemInform, 2016 [sci-hub.box]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline / Bulletin des Sociétés Chimiques Belges, 1988 [sci-hub.se]
- 14. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 21. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-2-Chloroquinoline Derivatives
Introduction
6-bromo-2-chloroquinoline and its derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery. As key intermediates in the synthesis of a wide range of biologically active molecules, the purity of these compounds is paramount for obtaining reliable downstream data in biological assays and for meeting stringent regulatory requirements in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such pharmaceutical intermediates, offering high resolution and selectivity.[1][2]
This application note provides a detailed guide to developing a robust reverse-phase HPLC (RP-HPLC) method for the purification of 6-bromo-2-chloroquinoline derivatives. We will delve into the rationale behind the selection of stationary and mobile phases, sample preparation, and method optimization, culminating in a comprehensive protocol for both analytical method development and preparative scale-up. The principles and methodologies described herein are designed to be broadly applicable to a range of 6-bromo-2-chloroquinoline derivatives, with specific guidance on how to tailor the method for different analogues.
Understanding the Analyte: Physicochemical Properties of 6-Bromo-2-Chloroquinoline
A successful purification strategy begins with an understanding of the physicochemical properties of the target molecule. 6-bromo-2-chloroquinoline is a halogenated aromatic heterocycle with a molecular weight of approximately 242.5 g/mol . Its structure, featuring a basic nitrogen atom in the quinoline ring, and the presence of bromo and chloro substituents, dictates its chromatographic behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₅BrClN | PubChem |
| Molecular Weight | ~242.5 g/mol | PubChem |
| Appearance | Solid | ChemicalBook |
| Melting Point | 162 °C | Labsolu |
| Solubility | Soluble in DMSO | MedchemExpress |
The basicity of the quinoline nitrogen can lead to interactions with residual silanol groups on silica-based stationary phases, potentially causing peak tailing. The overall hydrophobicity imparted by the quinoline core and the halogen atoms makes reverse-phase HPLC an ideal purification technique.
The Causality Behind Experimental Choices: A Senior Scientist's Perspective
The development of a successful HPLC purification method is not merely a matter of following a recipe; it is an exercise in applied chemical principles. Here, we explore the reasoning behind the key decisions in designing a purification workflow for 6-bromo-2-chloroquinoline derivatives.
Why Reverse-Phase HPLC?
Reverse-phase chromatography is the most common mode of HPLC for pharmaceutical analysis due to its versatility and applicability to a wide range of organic molecules.[3] For 6-bromo-2-chloroquinoline derivatives, which are moderately polar to non-polar compounds, RP-HPLC offers excellent retention and separation capabilities. The stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The analytes are retained on the column based on their hydrophobicity, with more hydrophobic compounds eluting later.
Choosing the Right Stationary Phase: The Role of C18 and Phenyl-Hexyl Columns
The choice of stationary phase is critical for achieving optimal selectivity.
-
C18 (Octadecylsilyl) Columns: These are the workhorses of reverse-phase HPLC, offering a high degree of hydrophobicity. They are an excellent starting point for the separation of 6-bromo-2-chloroquinoline derivatives, as the primary retention mechanism will be hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Phenyl-Hexyl Columns: For halogenated aromatic compounds, phenyl-based stationary phases can offer alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic quinoline ring of the analyte. This can be particularly useful for separating closely related isomers or impurities where hydrophobicity differences are minimal.
The Critical Role of the Mobile Phase and Acidic Modifiers
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH). The ratio of organic solvent to water determines the eluotropic strength of the mobile phase; a higher organic content leads to faster elution.
For basic compounds like quinolines, the addition of an acidic modifier to the mobile phase is crucial for obtaining sharp, symmetrical peaks. Here's why:
-
Suppressing Silanol Interactions: Silica-based stationary phases have residual silanol groups (Si-OH) that can be deprotonated at neutral or basic pH, creating negatively charged sites. The basic nitrogen of the quinoline can interact with these sites via ion exchange, leading to peak tailing. By adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered. This protonates the silanol groups, minimizing these undesirable secondary interactions.
-
Analyte Protonation: At a low pH, the quinoline nitrogen will be protonated, existing as a positively charged species. This can lead to more consistent interactions with the stationary phase and improved peak shape.
Formic acid is often preferred for preparative applications as it is volatile and can be easily removed from the purified fractions during post-purification workup.
Experimental Workflow
The purification of 6-bromo-2-chloroquinoline derivatives can be broken down into a systematic workflow, from initial analytical method development to preparative scale-up and post-purification analysis.
Caption: A generalized workflow for the HPLC purification of 6-bromo-2-chloroquinoline derivatives.
Protocols
Part 1: Analytical Method Development
The goal of this stage is to achieve baseline separation of the target compound from its impurities with good peak shape.
1.1. Materials and Reagents:
-
Crude 6-bromo-2-chloroquinoline derivative
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution
1.2. Instrumentation and Columns:
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) for alternative selectivity
1.3. Sample Preparation:
-
Prepare a stock solution of the crude sample at approximately 1 mg/mL in DMSO or a minimal amount of the initial mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[4]
1.4. Initial Analytical HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for RP-HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A scouting gradient to determine the elution profile. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Controlled temperature for reproducibility. |
| Detection Wavelength | 254 nm and/or λmax of the compound | 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 5-10 µL | Small volume to avoid column overload. |
1.5. Method Optimization:
-
Gradient Optimization: Based on the scouting run, adjust the gradient to improve the resolution of the target peak from closely eluting impurities. A shallower gradient around the elution time of the target compound will enhance separation.
-
Solvent Selection: If co-elution occurs, switching the organic solvent from acetonitrile to methanol can alter the selectivity and may resolve the peaks.
-
Column Screening: If satisfactory separation is not achieved on a C18 column, a phenyl-hexyl column should be evaluated to exploit different retention mechanisms.
Part 2: Preparative Scale-Up and Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
2.1. Materials and Reagents:
-
Sufficient quantity of crude 6-bromo-2-chloroquinoline derivative
-
Preparative HPLC grade solvents
-
Collection vials or tubes
2.2. Instrumentation and Columns:
-
Preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.
-
Preparative C18 or Phenyl-Hexyl column (e.g., 21.2 x 250 mm, 10 µm) of the same chemistry as the optimized analytical method.
2.3. Sample Preparation for Preparative Run:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase) to achieve a high concentration (e.g., 20-50 mg/mL), ensuring complete dissolution.
-
Filter the concentrated sample solution through a 0.45 µm syringe filter.
2.4. Preparative HPLC Protocol:
The analytical method is scaled geometrically to the preparative column. The flow rate and injection volume are adjusted based on the column dimensions.
| Parameter | Example Preparative Condition | Rationale |
| Column | C18, 21.2 x 250 mm, 10 µm | Larger column for higher loading capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent with the analytical method. |
| Gradient | Scaled from the optimized analytical method | Maintain the same separation profile. |
| Flow Rate | ~21 mL/min (scaled from 1 mL/min on 4.6 mm ID) | Geometrically scaled to maintain linear velocity. |
| Detection Wavelength | 254 nm and/or λmax of the compound | Consistent with the analytical method. |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) | Larger volume for preparative loading. |
2.5. Fraction Collection:
-
Set the fraction collector to trigger based on the UV detector signal (peak-based collection).
-
Collect fractions corresponding to the main peak, ensuring to start collection just before the peak rises from the baseline and end just after it returns.
Part 3: Post-Purification Processing
3.1. Purity Analysis of Fractions:
-
Inject a small aliquot of each collected fraction into the analytical HPLC system to confirm the purity.
3.2. Solvent Removal:
-
Combine the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid. Alternatively, the compound can be extracted into an appropriate organic solvent, dried, and concentrated.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Ensure the mobile phase is sufficiently acidic (pH 2.5-4). Use a highly end-capped column. |
| Poor Resolution | Inadequate selectivity. | Optimize the gradient slope. Try a different organic solvent (MeOH vs. ACN). Switch to a column with different selectivity (e.g., Phenyl-Hexyl). |
| Column Overload | Injecting too much sample. | Reduce the injection volume or sample concentration. |
| Carryover | Sample adsorption in the injector or column. | Implement a needle wash step. Flush the column with a strong solvent after each run. |
Conclusion
The purification of 6-bromo-2-chloroquinoline derivatives by reverse-phase HPLC is a highly effective method for obtaining high-purity material essential for research and drug development. A systematic approach, starting with analytical method development and careful optimization of stationary and mobile phases, followed by a well-executed preparative scale-up, will ensure a successful purification outcome. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and implement robust purification strategies for this important class of compounds.
References
-
PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
HPLC Sample Prep Basics. Axion Labs. [Link]
-
Analytical Sample Preparation E-book. Pall Corporation. [Link]
-
A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
Sources
Scale-up synthesis of 6-bromo-2-chloroquinoline amides
An In-Depth Guide to the Scale-Up Synthesis of 6-Bromo-2-Chloroquinoline Amides
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-bromo-2-chloroquinoline amides. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2] Specifically, amides derived from the 6-bromo-2-chloroquinoline core are pivotal intermediates in the synthesis of complex pharmaceutical compounds.
Transitioning a synthetic route from the bench to a larger, scalable process introduces significant challenges in terms of safety, efficiency, and product purity. This guide elucidates a robust and scalable protocol centered around the Buchwald-Hartwig amination, a powerful method for carbon-nitrogen bond formation.[3] We will delve into the rationale behind strategic choices, provide a detailed step-by-step protocol, and address critical scale-up considerations to ensure a safe, reliable, and reproducible synthesis.
Strategic Approach: The Buchwald-Hartwig Amination
The synthesis of the target amides is achieved by the palladium-catalyzed cross-coupling of 6-bromo-2-chloroquinoline with a primary or secondary amine. The Buchwald-Hartwig reaction is selected for its exceptional functional group tolerance, broad substrate scope, and typically high yields, making it superior to harsher, classical methods like nucleophilic aromatic substitution.[3][4]
The 6-bromo-2-chloroquinoline substrate presents two potential reaction sites for C-N coupling: the C2-Cl bond and the C6-Br bond. In palladium-catalyzed reactions, the relative reactivity of aryl halides is generally I > Br > OTf > Cl. However, the C2-Cl bond on the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to coupling. Precise control of reaction conditions—including the choice of catalyst, ligand, and base—is crucial to achieve selective amination at the desired position.[5][6] This protocol will focus on the selective amination at the more reactive C2 position, a common and synthetically useful transformation.
Caption: General scheme for Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline.
Scale-Up Process: From Theory to Practice
Scaling a reaction from milligrams to hundreds of grams or kilograms requires careful planning. The following considerations are paramount for a successful and safe scale-up.
Starting Material Synthesis and Quality
The precursor, 6-bromo-2-chloroquinoline, is typically synthesized from 6-bromoquinolin-4-ol via a chlorination reaction using a reagent like phosphorus oxychloride (POCl₃).[7][8][9] On a large scale, the handling of POCl₃, a highly corrosive and water-reactive substance, requires specialized equipment and stringent safety protocols. The purity of the starting 6-bromo-2-chloroquinoline is critical, as impurities can interfere with the catalytic cycle and complicate the final product purification.
Reagent and Catalyst System Selection
The choice of reagents is dictated by reactivity, cost, safety, and ease of handling at scale.
| Component | Laboratory Scale (Exemplar) | Scale-Up Recommendation | Rationale & Justification |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ or pre-formed Pd(I) catalysts | Pd₂(dba)₃ is air-stable and cost-effective. Pre-formed catalysts can offer lower catalyst loadings and faster reaction times. |
| Ligand | XPhos, SPhos, RuPhos | XPhos, cataCXium A | Bulky, electron-rich phosphine ligands are essential for promoting reductive elimination and preventing catalyst decomposition.[4] XPhos is a robust, commercially available ligand with a proven track record in scale-up. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) | NaOtBu is a strong, effective base but can be highly reactive. K₃PO₄ is a milder, non-nucleophilic base that is easier and safer to handle in bulk, though it may require higher temperatures.[4] |
| Solvent | Toluene, Dioxane, THF | Toluene, 2-Methyl-THF | Toluene is a common choice with a suitable boiling point. 2-MeTHF is a greener, safer alternative to THF and Dioxane with a higher boiling point and lower peroxide-forming tendency. |
Process Safety Management
A thorough risk assessment is mandatory before commencing any scale-up synthesis.
| Hazard | Associated Materials | Mitigation Strategy |
| Corrosivity/Toxicity | 6-Bromo-2-chloroquinoline, POCl₃ (precursor synthesis) | Use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.[10][11] Handle in a well-ventilated fume hood or glovebox. |
| Flammability | Toluene, Dioxane, THF, Phosphine Ligands | Use in a well-ventilated area away from ignition sources. Ground equipment to prevent static discharge. Ensure fire extinguishers (Class B) are accessible. |
| Reactivity | Sodium tert-butoxide (NaOtBu) | NaOtBu is highly reactive with water and can be pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon). Add slowly to the reaction mixture to control exotherms. |
| Catalyst Handling | Palladium compounds, Phosphine ligands | Palladium compounds can be toxic. Phosphine ligands can be air-sensitive and have unpleasant odors. Handle in a fume hood and wear appropriate PPE. |
Detailed Scale-Up Protocol (100g Scale)
This protocol describes the synthesis of N-phenyl-6-bromoquinolin-2-amine as a representative example.
Reagents and Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
| 6-Bromo-2-chloroquinoline | 242.49 | 100.0 g | 0.412 | 1.0 |
| Aniline | 93.13 | 42.4 g (41.5 mL) | 0.454 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 1.90 g | 0.00208 | 0.005 |
| XPhos | 476.63 | 2.17 g | 0.00456 | 0.011 |
| Sodium tert-butoxide | 96.10 | 55.4 g | 0.576 | 1.4 |
| Anhydrous Toluene | - | 1.0 L | - | - |
Equipment
-
2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe connected to a heating mantle.
-
Nitrogen/Argon inlet for maintaining an inert atmosphere.
-
Standard laboratory glassware for work-up and purification.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L reactor system and ensure it is clean, dry, and leak-free. Purge the entire system with nitrogen or argon for at least 30 minutes.
-
Reagent Charging: To the flask, add 6-bromo-2-chloroquinoline (100.0 g), Pd₂(dba)₃ (1.90 g), XPhos (2.17 g), and sodium tert-butoxide (55.4 g) under a positive pressure of nitrogen.
-
Solvent and Amine Addition: Add anhydrous toluene (1.0 L) via cannula, followed by the dropwise addition of aniline (41.5 mL) over 10-15 minutes while stirring.
-
Reaction: Heat the mixture to 100-110 °C with vigorous mechanical stirring. The reaction progress should be monitored every 1-2 hours using a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 4-8 hours.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding 200 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine (200 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-phenyl-6-bromoquinolin-2-amine.[12]
Caption: A typical workflow for the scale-up synthesis and purification process.
Catalytic Cycle and Mechanism
Understanding the catalytic cycle is key to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a series of well-defined steps involving the palladium catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Product Characterization and Quality Control
The identity and purity of the final product must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: As a preliminary indicator of purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Base is not strong enough or has degraded. | - Use fresh catalyst/ligand.- Ensure all glassware is dry and solvents are anhydrous.- Use fresh, high-purity base. Consider switching to a stronger base like NaOtBu if using K₃PO₄. |
| Formation of Side Products | - Reaction temperature too high.- Presence of oxygen degrading the catalyst.- Hydrodehalogenation (replacement of Cl/Br with H). | - Lower the reaction temperature.- Ensure a robust inert atmosphere is maintained throughout.- Use a different ligand or base system. |
| Difficult Purification | - Presence of residual palladium.- Emulsion formation during work-up. | - Treat the organic solution with a palladium scavenger (e.g., activated carbon, silica-thiol).- Add more brine during the wash step to break emulsions. |
References
-
ResearchGate. (n.d.). Synthesis of quinolines via a coupling reaction of secondary N-aryl... Retrieved from [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. Retrieved from [Link]
-
Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemSRC. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved from [Link]
-
Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO₂ Surrogate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]
-
G. M., J., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. download.atlantis-press.com [download.atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Applications of Quinoline-4-Carboxamides in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline-4-Carboxamide Scaffold - A Privileged Motif in Drug Discovery
The quinoline core is a highly valued heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a carboxamide linkage at the 4-position of the quinoline ring gives rise to quinoline-4-carboxamides, a class of compounds that has demonstrated a remarkable breadth of pharmacological activities.[1] This structural modification has proven to be a successful strategy for enhancing the therapeutic potential of the quinoline nucleus, leading to the development of potent agents for a variety of diseases.[1]
This technical guide provides a comprehensive overview of the applications of quinoline-4-carboxamides in medicinal chemistry, with a focus on their utility as anticancer, antimalarial, and neuroprotective agents. We will delve into the mechanisms of action that underpin their therapeutic effects and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
Quinoline-4-carboxamides have emerged as a promising class of anticancer agents, with derivatives exhibiting potent activity against a wide range of cancer cell lines.[2][3] Their multifaceted mechanisms of action, which include the inhibition of key enzymes involved in cell proliferation and survival, underscore their potential in oncology.[1][3]
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of quinoline-4-carboxamides stems from their ability to interfere with several critical cellular processes:
-
Topoisomerase Inhibition: Certain quinoline-4-carboxamide derivatives function as topoisomerase inhibitors, enzymes that are crucial for DNA replication and repair.[1] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.
-
Protein Kinase Inhibition: Dysregulation of protein kinase activity is a common feature of many cancers.[4] Quinoline-4-carboxamides have been identified as potent inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK) and Pim-1 kinase, thereby disrupting signaling pathways that promote cancer cell growth and survival.[5][6]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some quinoline-4-carboxamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[7]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[1][8] Inhibition of DHODH by quinoline-4-carboxamides depletes the cellular pool of pyrimidines, thereby halting DNA and RNA synthesis and inhibiting cancer cell growth.[1][8]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of quinoline-4-carboxamides.
B. Experimental Protocols for Anticancer Evaluation
The Pfitzinger reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids, the precursors to quinoline-4-carboxamides.[9][10]
Protocol: Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acid
Materials:
-
Isatin
-
Substituted acetophenone (or other carbonyl compound with an α-methylene group)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid
-
Standard laboratory glassware and heating apparatus (e.g., reflux condenser)
Procedure:
-
In a round-bottom flask, dissolve KOH in ethanol with stirring to create a basic solution.
-
Add isatin to the solution and stir at room temperature. The color change indicates the formation of the potassium salt of isatinic acid.[2]
-
Add the substituted acetophenone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.[2]
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.[2]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Amide Formation: The resulting quinoline-4-carboxylic acid can be converted to the corresponding carboxamide by standard amide coupling reactions, for example, by activating the carboxylic acid with a coupling agent such as EDC/HOBt or by converting it to an acid chloride followed by reaction with the desired amine.[11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline-4-carboxamide test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[14]
-
Treat the cells with serial dilutions of the quinoline-4-carboxamide compounds and incubate for a specified period (e.g., 48-72 hours).[15]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][16]
-
Carefully remove the culture medium and add DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine in apoptotic cells and the loss of membrane integrity in necrotic cells.[17][18]
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cells treated with quinoline-4-carboxamide compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer.[19]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[19]
-
Add additional 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[19]
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17]
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)
-
Quinoline-4-carboxamide test compounds
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds.
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compounds to the reaction mixture in a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Quantitative Data Summary
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound A | MCF-7 (Breast) | 0.5 | Topoisomerase II inhibitor |
| Compound B | HCT-116 (Colon) | 1.2 | BTK inhibitor |
| Compound C | A549 (Lung) | 0.8 | Tubulin polymerization inhibitor |
| Compound D | HL-60 (Leukemia) | 0.3 | DHODH inhibitor |
Note: The data presented in this table is illustrative and intended to provide a framework for presenting experimental results.
II. Antimalarial Applications: A New Generation of Plasmodium Inhibitors
The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs with novel mechanisms of action.[16] Quinoline-4-carboxamides have been identified as a promising class of antimalarials with potent activity against multiple life-cycle stages of the parasite.[11][17]
A. Mechanism of Action: Disrupting Parasite Homeostasis
-
Inhibition of Translation Elongation Factor 2 (PfEF2): A key mechanism of action for some antimalarial quinoline-4-carboxamides is the inhibition of PfEF2, a crucial enzyme in protein synthesis.[17] This novel mechanism is distinct from that of currently used antimalarials, making these compounds effective against drug-resistant parasite strains.[17]
-
Inhibition of Hemozoin Biocrystallization: Similar to other quinoline-based antimalarials like chloroquine, some quinoline-4-carboxamides are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[7] By inhibiting the formation of hemozoin crystals, these compounds lead to the accumulation of toxic heme and parasite death.[5]
Experimental Workflow Visualization
Caption: Workflow for antimalarial drug discovery with quinoline-4-carboxamides.
B. Experimental Protocols for Antimalarial Evaluation
This fluorescence-based assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[1]
Protocol: SYBR Green I-based Antiplasmodial Assay
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
Human erythrocytes
-
Quinoline-4-carboxamide test compounds
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected erythrocytes (at a defined parasitemia and hematocrit) to each well.[2]
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[13]
-
After incubation, add lysis buffer containing SYBR Green I to each well and incubate in the dark to lyse the erythrocytes and stain the parasite DNA.[1]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[7]
Protocol: β-Hematin Formation Inhibition Assay
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
Quinoline-4-carboxamide test compounds
-
Chloroquine (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Add hemin chloride solution to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds and the positive control.
-
Initiate the reaction by adding sodium acetate buffer and incubate at a temperature that promotes β-hematin formation (e.g., 60°C).
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Discard the supernatant and wash the pellet to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a suitable solvent (e.g., NaOH).
-
Measure the absorbance of the dissolved β-hematin using a spectrophotometer.
-
Calculate the percentage of inhibition of β-hematin formation and determine the IC50 value.
III. Neuroprotective Applications: Combating Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Huntington's disease, are characterized by progressive neuronal loss. Quinoline derivatives have shown promise as neuroprotective agents, and quinoline-4-carboxamides are being explored for their potential in this therapeutic area.
A. Mechanism of Action: Targeting Neuroinflammation and Excitotoxicity
-
Modulation of Neuroinflammation: Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives have been shown to modulate microglial activation and reduce the production of pro-inflammatory mediators.[3]
-
Antagonism of Peripheral Benzodiazepine Receptors (PBRs): PBRs (now known as translocator protein, TSPO) are upregulated in areas of neuroinflammation.[12] Quinoline-4-carboxamide derivatives have been developed as ligands for PBRs, with potential applications in both the diagnosis (as PET imaging agents) and treatment of neurodegenerative disorders.[12]
B. Experimental Protocol for Evaluating Anti-Neuroinflammatory Activity
This protocol provides a framework for assessing the anti-inflammatory effects of quinoline-4-carboxamides in a microglial cell line, such as BV-2 cells.
Protocol: Anti-inflammatory Activity in LPS-stimulated Microglia
Materials:
-
BV-2 microglial cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Quinoline-4-carboxamide test compounds
-
Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits)
Procedure:
-
Seed BV-2 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response.[3]
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess assay.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Assess the viability of the cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Analyze the data to determine the ability of the compounds to reduce the production of inflammatory mediators.
IV. Conclusion and Future Directions
The quinoline-4-carboxamide scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated applications in oncology, infectious diseases, and neurology. The diverse mechanisms of action and the amenability of this scaffold to chemical modification provide a rich platform for the discovery and development of novel therapeutic agents. The protocols outlined in this guide offer a robust framework for the synthesis and biological evaluation of new quinoline-4-carboxamide derivatives.
Future research in this area will likely focus on the development of more selective and potent inhibitors of specific molecular targets, as well as the exploration of this chemical class for new therapeutic applications. The continued application of rational drug design principles, coupled with the robust experimental methodologies described herein, will undoubtedly lead to the discovery of new and effective quinoline-4-carboxamide-based medicines.
V. References
-
Jain, A. K., et al. (2019). Quinoline: A versatile scaffold for the design and development of potent anticancer agents. European Journal of Medicinal Chemistry, 177, 255-285.
-
Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic evaluation of new 2,4-disubstituted quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(16), 5293-5296.
-
Moraes, C. B., et al. (2014). A new and potent class of 7-chloro-4-quinolinylhydrazone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 22(5), 1649-1655.
-
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
-
Halberkann, J. (1921). Über die Pfitzinger'sche Chinininsäuresynthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 54(11), 3090-3107.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Ali, I., et al. (2021). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863.
-
Farkas, T., et al. (2019). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. Journal of Neurochemistry, 151(4), 433-449.
-
Hendriks, J. J., et al. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 13, 506.
-
Egan, T. J. (2008). Hemozoin and antimalarial drug discovery. Expert Opinion on Drug Discovery, 3(8), 945-959.
-
Pandey, A. V., & Tekwani, B. L. (2014). Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. Combinatorial Chemistry & High Throughput Screening, 17(5), 418-430.
-
Shivaraj, Y., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 57(2), 241-246.
-
Abdulkareem, A. H., et al. (2023). MTT (Assay protocol). protocols.io.
-
Sliman, M. N., et al. (2020). Carboxamide appended quinoline moieties as potential anti-proliferative agents, apoptotic inducers and Pim-1 kinase inhibitors. Bioorganic Chemistry, 94, 103433.
-
Liu, X., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 55(15), 6890-6900.
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689.
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics, 38(11), 3326-3336.
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
-
Singh, S., et al. (2021). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. Archiv der Pharmazie, 354(10), 2100155.
-
Fröhlich, T., & Tsogoeva, S. B. (2016). Recent advances in the development of quinoline-based antimalarial agents. MedChemComm, 7(9), 1683-1695.
-
Sliman, M. N., et al. (2018). Synthesis, biological evaluation and molecular modeling of novel quinoline-2-carboxamides and 2-styrylquinolines as Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(19), 5242-5251.
-
Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Anti-inflammatory reprogramming of microglia cells by metabolic modulators to counteract neurodegeneration; a new role for Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [protocols.io]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 6-Bromo-2-chloroquinoline-4-carbonyl Chloride Amidation
Welcome to the technical support guide for the amidation of 6-Bromo-2-chloroquinoline-4-carbonyl chloride. This molecule is a key building block in medicinal chemistry, but its high reactivity, while advantageous for forming the desired amide bond, can also lead to a variety of side reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step.
Troubleshooting Guide
This section addresses specific experimental problems with in-depth explanations of the underlying chemistry and provides actionable solutions.
Q1: My reaction yield is low, and I'm isolating a significant amount of a polar, water-soluble byproduct. What's happening?
A1: This is a classic symptom of acyl chloride hydrolysis. 6-Bromo-2-chloroquinoline-4-carbonyl chloride is highly electrophilic and susceptible to reaction with even trace amounts of water.[1][2] This side reaction converts the starting material into the corresponding carboxylic acid (6-bromo-2-chloroquinoline-4-carboxylic acid), which is unreactive towards the amine under these conditions and complicates purification.
Root Cause Analysis:
-
Highly Reactive Carbonyl Carbon: The carbonyl carbon in an acyl chloride is bonded to two strongly electronegative atoms (oxygen and chlorine), making it highly electron-deficient (δ+) and a prime target for nucleophiles, including water.[1][3]
-
Moisture Contamination: Water can be introduced from improperly dried glassware, solvents that are not anhydrous, or exposure to atmospheric moisture.[4] Acyl chlorides can react vigorously with water, sometimes fuming in moist air as they release HCl gas.[2]
Solutions:
-
Rigorous Drying of Equipment: Ensure all glassware is oven-dried at >120°C for several hours and allowed to cool in a desiccator before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be passed through a solvent purification system or dried over appropriate agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Handling: Ensure the amine and any base used are also anhydrous.
Below is a diagram illustrating the competition between the desired amidation and the hydrolysis side reaction.
Caption: Competing Reaction Pathways.
Q2: My TLC shows multiple product spots, and the desired product is difficult to purify. How can I improve selectivity?
A2: The formation of multiple products often points to over-acylation or reactions involving the base. This is particularly common if your amine nucleophile contains more than one reactive site (e.g., a diamine or an amino alcohol) or if the base used is itself nucleophilic.
Root Cause Analysis:
-
Di-acylation/Over-acylation: If the amine has other nucleophilic groups, or if the newly formed amide N-H is sufficiently acidic, a second acylation can occur, leading to an imide or other complex products.[5]
-
Nucleophilic Base: Using a nucleophilic base like pyridine can lead to the formation of a reactive acylpyridinium salt. While this can sometimes be a productive intermediate, it can also lead to its own set of side reactions.
-
Stoichiometry and Temperature: Incorrect stoichiometry or running the reaction at elevated temperatures can decrease selectivity and promote side reactions.
Solutions:
-
Control Stoichiometry: Use a precise amount of the acyl chloride, typically 1.0 to 1.1 equivalents relative to the amine nucleophile.
-
Select a Non-Nucleophilic Base: Use a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are common choices.
-
Temperature Control: Perform the reaction at a low temperature (e.g., starting at 0°C or even -20°C) and allow it to slowly warm to room temperature. This minimizes the rate of side reactions relative to the desired amidation.
-
Slow Addition: Add the acyl chloride solution dropwise to the solution of the amine and base to maintain a low instantaneous concentration of the highly reactive acylating agent.
Q3: I'm using a chiral amine (e.g., an amino acid ester), and I'm observing significant epimerization. How can I preserve the stereochemistry?
A3: Epimerization is a significant risk when using highly reactive acylating agents with chiral amines possessing an acidic α-proton. The combination of a strong base and a highly activated carbonyl can lead to the loss of stereochemical integrity.
Root Cause Analysis:
The primary mechanism involves the formation of an oxazolone intermediate. The base can deprotonate the N-H of the newly formed amide, which then cyclizes to form a planar, achiral oxazolone. Reprotonation and ring-opening can occur from either face, leading to a racemic or epimerized mixture.[6] Direct abstraction of the α-proton by the base is also possible, especially with electron-withdrawing groups on the side chain that increase the proton's acidity.[6][7]
Solutions:
-
Optimize Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid stronger, more nucleophilic bases.
-
Minimize Reaction Time and Temperature: Perform the reaction at the lowest feasible temperature (e.g., -20°C to 0°C) and monitor closely to quench it as soon as the starting material is consumed.
-
Consider Schotten-Baumann Conditions: Running the reaction in a biphasic system (e.g., DCM/water) with a mild inorganic base (e.g., NaHCO₃) can be effective.[8][9] The HCl byproduct is neutralized in the aqueous phase, and the low concentration of base in the organic layer minimizes epimerization.
-
Alternative Coupling Agents: If epimerization remains a persistent issue, consider converting the corresponding carboxylic acid using milder peptide coupling reagents like HBTU or HATU in the presence of HOAt, which are specifically designed to suppress racemization.[9][10]
Caption: Mechanism of Base-Mediated Epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions (solvent, temperature, base) for a clean amidation reaction?
A1: While the optimal conditions are substrate-dependent, a reliable starting point is to dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.2-1.5 eq) in anhydrous dichloromethane (DCM). Cool this solution to 0°C in an ice bath. Then, add a solution of 6-Bromo-2-chloroquinoline-4-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-30 minutes. Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring by TLC until completion.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic, good solubility for reactants, relatively unreactive. |
| Base | DIPEA or Triethylamine | Non-nucleophilic, scavenges HCl byproduct without competing.[9] |
| Temperature | 0°C to Room Temp | Controls reaction rate, minimizes side reactions. |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis from atmospheric moisture.[4] |
Table 1: Recommended Starting Conditions for Amidation.
Q2: How should I properly handle and store 6-Bromo-2-chloroquinoline-4-carbonyl chloride?
A2: This reagent is both moisture-sensitive and an irritant.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably within a desiccator to protect it from moisture. For long-term storage, flushing the container with an inert gas like argon is recommended.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[11] In case of exposure, flush the affected area with plenty of water.[12]
Q3: Can I use an aqueous base (like NaOH in Schotten-Baumann conditions) for this reaction?
A3: Yes, Schotten-Baumann conditions can be an effective method for this amidation, particularly when trying to minimize base-promoted side reactions like epimerization.[8] The reaction is performed in a biphasic system (e.g., an organic solvent like DCM and water). The acyl chloride and amine react in the organic phase, while the generated HCl is neutralized by the aqueous base (e.g., NaHCO₃ or dilute NaOH). Because amines are generally much more nucleophilic than water or hydroxide, the amidation reaction outcompetes hydrolysis.[8] This method is advantageous as it continuously removes the acid byproduct, driving the reaction to completion under mild conditions.
Key Experimental Protocols
Protocol 1: General Amidation under Anhydrous Conditions
-
Add the amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 10 mL) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.21 mL, 1.2 mmol, 1.2 eq).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve 6-Bromo-2-chloroquinoline-4-carbonyl chloride (288 mg, 1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes via a syringe.
-
Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
Welcome to the technical support center for the synthesis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields and product purity. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the synthesis.
Q1: What are the most common reagents for converting 6-Bromo-2-chloroquinoline-4-carboxylic acid to its acyl chloride, and how do I choose the best one?
A1: The conversion of a carboxylic acid to an acyl chloride is a standard transformation, but the choice of reagent is critical for success, especially with a sensitive substrate like a substituted quinoline. The three most common reagents are Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Phosphorus Pentachloride (PCl₅).
The best choice depends on your substrate's sensitivity, desired purity, and scale. For many applications involving quinoline systems, Oxalyl Chloride with a catalytic amount of DMF is often the preferred method due to its mild conditions and the clean, gaseous nature of its byproducts.[1]
| Reagent | Typical Conditions | Byproducts | Key Considerations |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or an inert solvent (e.g., Toluene, DCM) | SO₂(g), HCl(g) | Aggressive; can lead to charring/dark byproducts with sensitive substrates. Excess reagent must be thoroughly removed.[2][3] |
| Oxalyl Chloride ((COCl)₂) / cat. DMF | Inert solvent (e.g., DCM, THF) at 0 °C to room temperature | CO(g), CO₂(g), HCl(g) | Milder, cleaner reaction. Ideal for sensitive substrates. Byproducts are all gaseous, simplifying workup.[4][5] |
| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., light petroleum) | POCl₃(l), HCl(g) | Effective, but the byproduct POCl₃ has a high boiling point (105.8 °C) and can be difficult to remove from the product.[6] |
Q2: What are the most critical parameters that control yield and purity in this synthesis?
A2: Several factors must be strictly controlled to ensure high yield and purity:
-
Anhydrous Conditions: Acyl chlorides are highly reactive and readily hydrolyze back to the starting carboxylic acid in the presence of moisture.[7][8] All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Reagent Purity: The purity of the starting carboxylic acid and the chlorinating agent is paramount. Impurities can lead to side reactions and discoloration of the final product.[10]
-
Temperature Control: Excessive heat, especially when using SOCl₂, can cause decomposition and the formation of dark, tarry substances.[3] Reactions with oxalyl chloride are typically performed at low temperatures (0 °C) and allowed to warm to room temperature to maintain control.[11]
-
Stoichiometry: A slight excess (typically 1.2–1.5 equivalents) of the chlorinating agent is used to ensure the reaction goes to completion.[2] However, a large excess can complicate purification.
Q3: How should I handle, purify, and store the final product, 6-Bromo-2-chloroquinoline-4-carbonyl chloride?
A3: 6-Bromo-2-chloroquinoline-4-carbonyl chloride is a reactive and moisture-sensitive compound.[7]
-
Handling: Always handle in a well-ventilated fume hood under an inert atmosphere. Due to its corrosive nature, appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[12]
-
Purification: The crude product is often of sufficient purity for the next step after the removal of excess chlorinating agent and solvent under high vacuum.[2] Co-evaporation with an anhydrous solvent like toluene can help remove traces of thionyl chloride.[3] If further purification is required, high-vacuum distillation or recrystallization from a non-polar, anhydrous solvent are options, though care must be taken to avoid decomposition.[13]
-
Storage: The purified product must be stored in a tightly sealed container (preferably with a PTFE-lined cap) under an inert atmosphere (Nitrogen or Argon) and refrigerated to prevent degradation.[14][15] It is good practice to store it in smaller, single-use aliquots to minimize exposure to atmospheric moisture from repeated openings.[14]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction is incomplete. TLC analysis shows a significant amount of starting material remaining.
-
Possible Cause 1: Insufficient Chlorinating Agent. The reaction may not have gone to completion if the chlorinating agent was used in a sub-stoichiometric amount or if some of it was quenched by adventitious moisture.
-
Solution: Ensure you are using a slight excess (1.2-1.5 eq.) of the chlorinating agent. Verify that all solvents and reagents are anhydrous.[2]
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature. Some reactions require more time or thermal energy to proceed to completion.
-
Solution: For thionyl chloride reactions, consider increasing the reflux time. For oxalyl chloride reactions, allow the mixture to stir at room temperature for a longer period (e.g., 2-4 hours) after the initial addition at 0 °C.[9]
-
-
Possible Cause 3: Poor Quality Starting Material or Reagents. Impurities in the 6-bromo-2-chloroquinoline-4-carboxylic acid or decomposed chlorinating agent can inhibit the reaction.
-
Solution: Ensure the starting carboxylic acid is pure and dry. Use a fresh bottle of the chlorinating agent or purify it by distillation before use.[3]
-
-
Expert Tip on Monitoring: Direct TLC analysis of acyl chlorides can be misleading, as the reactive compound can hydrolyze on the silica gel plate.[5][9] A more reliable method is to quench a small aliquot of the reaction mixture with methanol. This converts the acyl chloride to its corresponding methyl ester, which is stable on TLC. The disappearance of the starting acid spot and the appearance of a new, less polar ester spot confirms the reaction's progress.[5]
Problem 2: The reaction mixture turned dark brown or black, resulting in a low yield of impure product.
-
Possible Cause 1: Overheating. This is a common issue, particularly when using the more aggressive thionyl chloride. Quinoline derivatives can be sensitive to high temperatures and strong acidic conditions, leading to polymerization or decomposition.
-
Solution: Maintain strict temperature control. If using thionyl chloride, consider running the reaction in a high-boiling inert solvent like toluene rather than neat reflux to moderate the temperature. Alternatively, switch to the milder oxalyl chloride/DMF system, which runs at lower temperatures.[5]
-
-
Possible Cause 2: Reaction with DMF Catalyst (if using SOCl₂). While DMF is a standard catalyst for oxalyl chloride, it can react with hot thionyl chloride to form a Vilsmeier-Haack type reagent, which can lead to unwanted side reactions and coloration.
dot
Caption: Troubleshooting workflow for low conversion.
Problem 3: I have difficulty removing the excess chlorinating agent after the reaction.
-
Possible Cause: High Boiling Point of Reagent/Byproduct. Thionyl chloride (b.p. 76 °C) and especially the byproduct from PCl₅, phosphorus oxychloride (POCl₃, b.p. 105.8 °C), can be difficult to remove completely under a standard rotary evaporator.
-
Solution: Use a high-vacuum pump to remove the volatile residues. For stubborn residues like SOCl₂, perform an azeotropic distillation by adding a dry, inert solvent (e.g., toluene) to the crude product and evaporating it under reduced pressure. Repeat this process 2-3 times to effectively chase out the remaining reagent.[3] This is another reason why oxalyl chloride is often preferred, as its byproducts are gaseous and easily removed.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the two most recommended synthesis routes.
Protocol A: Synthesis using Thionyl Chloride (SOCl₂)
This method is robust but requires careful temperature control to avoid degradation.
-
Preparation: In a fume hood, equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gas).
-
Reagents: To the flask, add 6-Bromo-2-chloroquinoline-4-carboxylic acid (1.0 eq.). Add anhydrous toluene (approx. 10 mL per 1 g of acid) followed by the slow, dropwise addition of thionyl chloride (1.5 eq.).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C if using toluene as a co-solvent, or 70-75°C if using neat SOCl₂) and maintain for 2-4 hours. The solid starting material should fully dissolve.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
Azeotropic Removal: Add anhydrous toluene to the crude residue and evaporate again under reduced pressure. Repeat this step twice more to ensure all residual SOCl₂ is removed.[3]
-
Final Product: The resulting solid is the crude 6-Bromo-2-chloroquinoline-4-carbonyl chloride, which should be immediately placed under an inert atmosphere and can often be used directly in the next step.
Protocol B: Synthesis using Oxalyl Chloride and Catalytic DMF
This is the milder, often higher-yielding method.
-
Preparation: In a fume hood, equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagents: Suspend 6-Bromo-2-chloroquinoline-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 15 mL per 1 g of acid). Cool the suspension to 0 °C using an ice bath.
-
Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) to the stirred suspension.[17]
-
Reagent Addition: Add oxalyl chloride (1.2 eq.) dropwise to the suspension over 15-20 minutes via the dropping funnel. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and any excess oxalyl chloride. The resulting crude acyl chloride is obtained as a solid.
-
Final Product: Place the product under a nitrogen or argon atmosphere immediately. It is typically used in the subsequent step without further purification.[2]
dot
Caption: Catalytic cycle of DMF in acyl chloride synthesis.[4][17]
References
-
Save My Exams. (n.d.). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Wikipedia. (2023). Acyl chloride. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols. Retrieved from [Link]
-
Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Reddit. (n.d.). Trouble with chloride acids. Retrieved from [Link]
-
PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 14. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Phosphorus Oxychloride Removal in Quinoline Synthesis
Conceptual Overview: The "Why" of POCl₃ Removal
Phosphorus oxychloride (POCl₃) is a powerful and versatile reagent frequently employed in quinoline synthesis, particularly in cyclization and chlorination steps such as those found in the Combes synthesis or Vilsmeier-Haack type reactions. [1][2][3]It acts as both a dehydrating and chlorinating agent, facilitating the ring closure necessary to form the quinoline core. [4]However, its utility is matched by its reactivity, especially with water. [5][6] Upon completion of the reaction, excess POCl₃ and its phosphorus-containing byproducts must be meticulously removed. Failure to do so can lead to:
-
Product Contamination: Residual phosphorus species can interfere with subsequent reaction steps, poison catalysts, and complicate purification.
-
Safety Hazards: POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction, producing corrosive phosphoric acid and hydrogen chloride gas. [5][7]Incomplete or uncontrolled quenching can lead to dangerous runaway reactions. [8][9]* Yield Loss: The harsh acidic conditions generated during hydrolysis can potentially degrade the desired quinoline product.
This guide provides detailed troubleshooting advice and validated protocols to ensure the safe, efficient, and complete removal of phosphorus oxychloride from your quinoline synthesis reaction mixture.
Visualizing the Workflow: From Reaction to Purification
The general process for removing POCl₃ involves a carefully controlled quenching step, followed by neutralization, extraction, and purification. Understanding this workflow is the first step to successful execution.
Caption: General workflow for POCl₃ removal and product isolation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers may encounter during the work-up procedure in a direct question-and-answer format.
| Symptom / Question | Potential Cause(s) | Recommended Solution(s) & Rationale |
| "I added my reaction mixture to ice, and nothing happened initially, but then it erupted violently after a few minutes!" | Delayed Exothermic Reaction. POCl₃ hydrolysis is sluggish at very low temperatures (0-5°C). [10][11]Adding the reagent to ice can create a biphasic mixture where the POCl₃ accumulates without reacting. As the mixture slowly warms or is agitated, the reaction initiates suddenly and uncontrollably with all the accumulated reagent reacting at once. [11] | Perform the quench at a controlled, slightly elevated temperature. A "reverse quench" where the reaction mixture is added slowly to a vigorously stirred solution of aqueous sodium acetate at 35-40°C ensures immediate and complete hydrolysis of the POCl₃ as it is added, preventing dangerous accumulation. [9][10] |
| "My product precipitated as a thick, unfilterable solid during the quench." | 1. Product Insolubility: The quinoline product or its salt may be insoluble in the acidic aqueous quench medium. 2. Inorganic Salt Precipitation: Neutralization of phosphoric and hydrochloric acids generates large amounts of inorganic salts (e.g., sodium phosphate, sodium chloride) which may have low solubility. [10] | 1. Adjust the pH: Carefully adjust the pH after the initial quench. Your product may become more soluble at a neutral or slightly basic pH. 2. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., THF, acetone) to help dissolve the product. 3. Dilute: Add more water to the quench mixture to dissolve the inorganic salts. [10] |
| "After extraction, my NMR spectrum still shows sharp peaks in the phosphorus region (³¹P NMR) or other unidentifiable impurities." | Incomplete Hydrolysis. Metastable phosphorus intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form during the quench. [8][12]These species are still reactive and may not be fully removed by a standard work-up, or they may react with your product or solvent over time. | Increase the "aging" time of the quench. After adding the reaction mixture to the quenching solution, allow it to stir vigorously for an extended period (e.g., 1-2 hours) before proceeding with extraction. This ensures all reactive phosphorus species are fully hydrolyzed to phosphoric acid. [10]Monitoring the quench by ³¹P NMR can confirm the complete disappearance of POCl₃ and its intermediates. [12] |
| "My yield is very low, and I've re-isolated my starting material." | Product Instability / Reversion. Some quinoline derivatives, especially those with sensitive functional groups like chloro-substituents, can be hydrolyzed back to their hydroxyl precursors (e.g., quinolinones) under strongly basic conditions used for neutralization. [10] | Use a milder neutralization agent. Instead of strong bases like NaOH, use a buffered solution like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc). [9][10]Add the base slowly while monitoring the pH, keeping it between 7 and 8, and maintain a low temperature to minimize side reactions. |
Detailed Experimental Protocols
Safety First: Always conduct these procedures in a well-ventilated chemical fume hood. [13][14]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. [15]Have an appropriate quenching agent (like sand or a class D fire extinguisher) nearby. Do not use water on a neat POCl₃ spill. [7]
Protocol 1: Standard Reverse Quench with Ice/Bicarbonate
This is a widely used method for small to medium-scale reactions where the risk of delayed exotherm can be managed.
-
Preparation: In a separate flask large enough to hold at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃). Equip this flask with a mechanical stirrer and a thermometer.
-
Addition: Cool the completed reaction mixture to room temperature. Slowly, add the reaction mixture dropwise via an addition funnel to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Control: Carefully monitor the internal temperature of the quenching flask. The rate of addition should be controlled to maintain the temperature below 20°C. [10]If the temperature rises, slow the addition and add more ice.
-
Neutralization & Stirring: After the addition is complete, continue to stir the mixture vigorously for at least 30-60 minutes. Allow all the ice to melt and wait for the cessation of CO₂ gas evolution.
-
pH Check: Using pH paper or a calibrated meter, check the pH of the aqueous layer. It should be neutral to slightly basic (pH 7-8). If it is still acidic, slowly add more saturated NaHCO₃ solution. [10]6. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Safer Quench with Warm Sodium Acetate
This method is highly recommended, especially for larger-scale reactions, as it minimizes the risk of a delayed runaway reaction. [9]
-
Preparation: In a flask equipped for mechanical stirring and heating, prepare a 1-2 M aqueous solution of sodium acetate (NaOAc).
-
Temperature Control: Warm the sodium acetate solution to 35-40°C and maintain this temperature. [10]3. Addition: Slowly add the reaction mixture dropwise to the warm, vigorously stirred sodium acetate solution. You should observe an immediate, controlled reaction.
-
Stirring/Aging: After the addition is complete, continue to stir the mixture at 35-40°C for at least one hour to ensure complete hydrolysis of all phosphorus species. [9][10]5. Work-up: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with the standard aqueous work-up as described in Protocol 1 (Step 7).
Understanding the Quenching Chemistry
The fundamental reaction during quenching is the multi-step hydrolysis of phosphorus oxychloride. This process is what generates the heat and corrosive byproducts that must be controlled.
Caption: Stepwise hydrolysis of POCl₃ to phosphoric acid and HCl.
Frequently Asked Questions (FAQs)
Q1: Can I distill off the excess POCl₃ before quenching? A: Yes, this is a common and recommended practice, especially when POCl₃ is used as the solvent. [4][16]Removing the bulk of the excess reagent under vacuum will significantly reduce the vigor of the subsequent aqueous quench, making the process safer and more manageable. Ensure your vacuum system is protected from corrosive vapors.
Q2: Are there any alternatives to POCl₃ for quinoline synthesis? A: Yes, the choice of reagent is highly dependent on the specific transformation. For Combes-type syntheses, strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are often used as the cyclization/dehydrating agent. [1][2]For other modern synthetic routes, various transition-metal catalysts or metal-free oxidative annulation strategies have been developed to avoid harsh reagents. [17][18][19] Q3: How can I confirm that all phosphorus-containing impurities have been removed from my final product? A: The most definitive method is ³¹P NMR spectroscopy . A ³¹P NMR spectrum of your purified product should show a clean baseline with no signals. Other methods include Inductively Coupled Plasma (ICP) analysis (ICP-OES or ICP-MS), which can detect elemental phosphorus at very low concentrations. [20]For a qualitative check, the ammonium molybdate test can indicate the presence of phosphates. [21] Q4: What are the primary safety hazards associated with POCl₃? A: POCl₃ is highly corrosive and toxic. [13]It causes severe burns to the skin, eyes, and respiratory tract. [5][15]Inhalation can be fatal and may cause delayed pulmonary edema. [15]It reacts violently with water, liberating toxic hydrogen chloride gas and heat. [14][22]Always handle it under an inert atmosphere in a chemical fume hood. [13]
References
-
ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. Retrieved from [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
PubMed. (2018). First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). detection of phosphorus in organic compound. Retrieved from [Link]
-
ResearchGate. (2017). First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl 3 and POCl 3 ) Catalyzed by Molecular Water Clusters. Retrieved from [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). How should I remove liquid pocl3 without leaving a residue?. Retrieved from [Link]
-
ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
-
National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Chemical Space | WordPress.com. (2009). My friend phosphorus oxychloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Quinoline. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
YouTube. (2019). Detection of Phosphorus, Metal and Oxygen in Organic Compound. Retrieved from [Link]
-
ResearchGate. (2022). What are the Tricks to quench pocl3. Retrieved from [Link]
-
MDPI. (n.d.). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of Phosphorus Analysis for Soils, Sediments, Residuals, and Waters Second Edition | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Retrieved from [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. my.airliquide.com [my.airliquide.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. lobachemie.com [lobachemie.com]
Technical Support Center: 6-Bromo-2-chloroquinoline-4-carbonyl chloride
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for 6-Bromo-2-chloroquinoline-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this highly reactive compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing variable yields and unexpected byproducts in my reaction with 6-Bromo-2-chloroquinoline-4-carbonyl chloride. What could be the primary cause?
A1: The most probable cause of inconsistent results is the hydrolysis of the acyl chloride functional group. 6-Bromo-2-chloroquinoline-4-carbonyl chloride is highly susceptible to reaction with water, which can be present in your solvents, reagents, or introduced from atmospheric moisture. This hydrolysis converts the reactive acyl chloride to the significantly less reactive 6-bromo-2-chloroquinoline-4-carboxylic acid, which will not participate in your intended acylation reaction.[1][2][3]
Q2: What are the primary sites of hydrolysis on the 6-Bromo-2-chloroquinoline-4-carbonyl chloride molecule?
A2: There are two primary sites susceptible to hydrolysis under different conditions:
-
The Acyl Chloride: This is the most reactive site. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom.[4] It will react rapidly with even trace amounts of water.[2][3]
-
The 2-chloro Position on the Quinoline Ring: While less reactive than the acyl chloride, the chlorine atom at the 2-position of the quinoline ring can also undergo nucleophilic substitution with water, particularly under forcing conditions such as high temperatures or the presence of acids, to form a quinolone.[5]
For most applications under standard anhydrous reaction conditions, hydrolysis of the acyl chloride is the predominant concern.
Troubleshooting Guide: Hydrolysis Prevention and Mitigation
This section provides a systematic approach to preventing, detecting, and addressing hydrolysis of 6-Bromo-2-chloroquinoline-4-carbonyl chloride in your experimental workflow.
Issue 1: My compound is showing signs of degradation upon storage.
-
Root Cause: Improper storage is a common source of hydrolysis. The compound readily reacts with atmospheric moisture.
-
Solution:
-
Short-term Storage: Store the compound in a desiccator over a strong drying agent like phosphorus pentoxide or anhydrous calcium sulfate.
-
Long-term Storage: For extended periods, store the compound under an inert atmosphere (e.g., argon or dry nitrogen) in a sealed, airtight container at a low temperature (e.g., -20°C) to minimize any potential degradation.
-
Issue 2: My reaction is sluggish or fails to go to completion.
-
Root Cause: This is a classic symptom of a hydrolyzed starting material. If the acyl chloride has been converted to the corresponding carboxylic acid, it will not react under typical acylation conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
-
Step 1: Verify Starting Material Purity:
-
Before starting your reaction, it is crucial to confirm the purity of your 6-Bromo-2-chloroquinoline-4-carbonyl chloride. A simple way to do this is via proton NMR. The carboxylic acid proton will have a distinct, broad singlet, typically downfield.
-
Alternatively, a more quantitative method is HPLC analysis after derivatization (see Analytical Protocols section).
-
-
Step 2: Implement Strict Anhydrous Techniques:
-
Glassware: All glassware must be rigorously dried before use. Oven-drying at 120-150°C for several hours and cooling under a stream of dry nitrogen or in a desiccator is recommended.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles from a reputable supplier are often sufficient, but for highly sensitive reactions, distillation from an appropriate drying agent (e.g., calcium hydride for halogenated solvents, sodium/benzophenone for ethers) is best practice.
-
Reagents: Ensure all other reagents are anhydrous. Liquid reagents should be handled with dry syringes, and solid reagents should be dried in a vacuum oven if their stability permits.
-
Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas like argon or dry nitrogen. This can be achieved using a Schlenk line or in a glovebox.
-
Issue 3: I suspect hydrolysis has occurred. How can I confirm and quantify it?
-
Root Cause: In-process contamination with water or use of a degraded starting material.
-
Solution: Analytical Monitoring
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. The carboxylic acid will have a different Rf value than the acyl chloride and will often streak on silica gel plates.
-
High-Performance Liquid Chromatography (HPLC): The most reliable method for quantification. Due to the high reactivity of the acyl chloride, direct analysis on a standard reverse-phase column is not feasible as it will hydrolyze in aqueous mobile phases. Therefore, derivatization is necessary.
-
Experimental Protocols
Protocol 1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: Place all glassware (reaction flask, condenser, dropping funnel, magnetic stir bar) in an oven at 150°C for at least 4 hours.
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe. Dissolve the 6-Bromo-2-chloroquinoline-4-carbonyl chloride in the anhydrous solvent under the inert atmosphere. Add any other reagents in a similar anhydrous manner.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots with a dry syringe and quenching them into a suitable derivatizing agent for TLC or HPLC analysis.
Protocol 2: HPLC Analysis of Hydrolysis via Derivatization with Benzylamine
This protocol allows for the quantification of both the remaining 6-Bromo-2-chloroquinoline-4-carbonyl chloride and its hydrolysis product, 6-bromo-2-chloroquinoline-4-carboxylic acid.
-
Sample Preparation:
-
Carefully weigh approximately 10 mg of your 6-Bromo-2-chloroquinoline-4-carbonyl chloride into a clean, dry vial.
-
Under an inert atmosphere, dissolve the sample in 1.0 mL of anhydrous dichloromethane (DCM).
-
-
Derivatization:
-
In a separate vial, prepare a solution of 0.1 M benzylamine in anhydrous DCM.
-
To your sample solution, add 1.0 mL of the benzylamine solution. The benzylamine will react with the acyl chloride to form a stable amide. The carboxylic acid will not react.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the mobile phase to an appropriate concentration.
-
Inject the sample onto the HPLC system.
-
HPLC Conditions (Example)
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) gradient |
| Gradient | Start with 40% Acetonitrile, ramp to 90% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
-
Data Interpretation: You will see two main peaks: one for the benzylamide derivative of the acyl chloride and another for the unreacted carboxylic acid. By comparing the peak areas to those of known standards, you can determine the percentage of hydrolysis.
Caption: HPLC derivatization and analysis workflow.
References
-
Chemsrc. 6-bromo-2-chloroquinoline-4-carboxylic acid Safety Data Sheet. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. Available at: [Link]
-
RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. Available at: [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and water - addition / elimination. Available at: [Link]
-
YouTube. Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). Available at: [Link]
- Google Patents. High performance liquid chromatography method for analysis of alkyl chloride compound.
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinoline Acylation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the optimization of quinoline acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing acyl groups onto the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry and materials science, and their functionalization is critical for developing new molecular entities.
Acylation, particularly through classical Friedel-Crafts-type reactions, presents unique challenges due to the electronic nature of the quinoline ring. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome these hurdles and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of quinoline so challenging?
Direct Friedel-Crafts acylation of quinoline using a Lewis acid catalyst (e.g., AlCl₃) and an acyl halide is often unsuccessful for two primary reasons.[1] First, the nitrogen atom in the quinoline ring is a Lewis base, which readily complexes with the Lewis acid catalyst. This interaction neutralizes the catalyst, rendering it ineffective for activating the acylating agent.[1] Second, this complexation places a positive charge on the nitrogen, which strongly deactivates the entire heterocyclic system towards further electrophilic attack.[1]
Q2: Which positions on the quinoline ring are most reactive towards electrophilic acylation?
Under strongly acidic conditions required for electrophilic substitution, the reaction occurs on the benzene ring rather than the deactivated pyridine ring.[2] Electrophilic attack is favored at positions 5 and 8.[3] The precise regioselectivity can be a mixture of these two isomers and is highly dependent on the reaction conditions, including the catalyst and solvent used.[2]
Q3: What is the role of the N-oxide in modern quinoline acylation strategies?
The use of quinoline N-oxides is a key strategy to overcome the challenges of direct acylation. The N-oxide group acts as a directing group, activating specific C-H bonds for metal-catalyzed functionalization.[4][5] It facilitates regioselective acylation, often at the C2 or C8 positions, through the formation of palladacycle intermediates in palladium-catalyzed reactions.[6][7] This approach avoids the harsh conditions of traditional Friedel-Crafts reactions and offers superior regiocontrol and functional group tolerance.[4][6]
Q4: Are there milder alternatives to strong Lewis acids like AlCl₃ for promoting acylation?
Yes, several milder alternatives can facilitate acylation while minimizing side reactions. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective Brønsted acid/dehydrating agents for intramolecular Friedel-Crafts acylations to synthesize fused quinoline systems.[8][9] For intermolecular reactions, modern transition-metal-free methods, such as Minisci-type radical acylations using oxidants like K₂S₂O₈, offer a powerful alternative that proceeds under neutral or slightly acidic conditions.[10]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues that may arise during quinoline acylation experiments.
Issue 1: No Reaction or Very Low Conversion
-
Question: I have set up a Friedel-Crafts acylation of quinoline with acetyl chloride and AlCl₃, but I am only recovering my starting material. What is going wrong?
-
Answer: This is the most common problem and is almost certainly due to catalyst deactivation. The quinoline nitrogen, acting as a Lewis base, sequesters the AlCl₃ catalyst.[1]
-
Expert Recommendation (Causality): To overcome this, you must use a significant excess of the Lewis acid (e.g., >2.5 equivalents) to ensure enough free catalyst is available to activate the acyl chloride after complexation with the quinoline. However, this can lead to harsher conditions and more side products. A more effective strategy is to pivot to a modern catalytic system that does not rely on strong Lewis acids, such as the palladium-catalyzed C-H acylation of a quinoline N-oxide.[6]
-
Issue 2: Poor Regioselectivity with a Mixture of Isomers
-
Question: My reaction is producing a mixture of 5-acyl and 8-acylquinolines, making purification difficult. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in electrophilic quinoline substitution is challenging because the electronic preference for the 5- and 8-positions is often similar.[2]
-
Expert Recommendation (Causality): The choice of catalyst and reaction temperature can influence the isomeric ratio. For instance, some catalysts may favor the less sterically hindered position. To gain precise control, employ a directing group strategy. Converting the quinoline to its N-oxide derivative and using a palladium catalyst can direct acylation specifically to the C8 position through the formation of a stable five-membered palladacycle intermediate.[6][7] This method provides an authoritative solution to regioselectivity issues.
-
Issue 3: Significant Tar Formation and Product Decomposition
-
Question: My reaction mixture turns into a black tar, and the yield of the desired product is very low. How can I prevent this?
-
Answer: Tar formation is a sign of uncontrolled side reactions, often caused by excessively harsh conditions.[11] High temperatures and highly concentrated strong acids can cause polymerization and degradation of both the starting material and the product.[12]
-
Expert Recommendation (Causality): To minimize tarring, optimize your reaction conditions with the following steps:
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary.
-
Controlled Reagent Addition: Add the catalyst and acylating agent slowly and portion-wise to manage any exothermic events.[11]
-
Use Milder Catalysts: Consider replacing AlCl₃ with less aggressive promoters. For intramolecular cyclizations, PPA or Eaton's reagent are often effective and lead to cleaner reactions.[9] For intermolecular acylations, transition-metal-free radical conditions are significantly milder.[10]
-
-
Issue 4: Suspected N-Acylation Instead of C-Acylation
-
Question: I am observing a new product, but it doesn't seem to be the C-acylated quinoline I expected. Could the reaction be happening on the nitrogen?
-
Answer: While C-acylation is the goal of the Friedel-Crafts reaction, competing N-acylation can occur. The nitrogen atom can act as a nucleophile and react with the acyl chloride to form an N-acyl quinolinium ion.[1] This process is often reversible but reduces the concentration of your acylating agent and can lead to undesired byproducts.[1]
-
Expert Recommendation (Causality): The formation of the N-acyl quinolinium salt is another consequence of the inherent basicity of the quinoline nitrogen. This side reaction further highlights the limitations of the classical Friedel-Crafts approach. Shifting to a C-H activation strategy, where the catalyst is designed to interact with a C-H bond rather than the heteroatom, completely circumvents the problem of N-acylation.
-
Data & Workflow Visualization
Table 1: Comparison of Catalytic Systems for Quinoline Acylation
| Catalytic System | Acylating Agent | Typical Conditions | Key Advantage | Major Limitation |
| AlCl₃ (excess) | Acyl Chloride | CS₂, Nitrobenzene, 0°C to RT | Well-established for some substrates | Catalyst deactivation, harsh conditions, poor regioselectivity, tarring.[1] |
| PPA / Eaton's Reagent | Carboxylic Acid (Intramolecular) | 80-140 °C | Effective for cyclizations | Limited to intramolecular reactions, high temperatures required.[8][9] |
| Pd(OAc)₂ / Oxidant | α-Oxocarboxylic Acids | DMF, 100-130 °C | Excellent C8-regioselectivity on N-oxides, good functional group tolerance.[6][7] | Requires pre-synthesis of N-oxide, uses transition metal. |
| K₂S₂O₈ / TBAB | Aldehydes | Acetonitrile, 80 °C | Transition-metal-free, milder conditions, good for electron-deficient systems.[10] | Radical mechanism may lead to different selectivity, requires oxidant. |
| Electrochemical / HAT | Alcohols | MeCN, 60 °C, Electrolysis | Uses simple acyl sources, avoids harsh chemical oxidants.[13] | Requires specialized electrochemical equipment. |
Diagrams and Workflows
A logical approach is crucial for troubleshooting. The following decision tree can guide you from a failed experiment to a viable solution.
Caption: Troubleshooting Decision Tree for Quinoline Acylation.
The choice between a classical and modern approach represents a fundamental decision in optimizing your synthesis.
Caption: Workflow Comparison: Classical vs. Modern Acylation Routes.
Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to these steps, based on established literature, provides a high probability of success.
Protocol 1: Palladium-Catalyzed C8-Acylation of Quinoline N-Oxide
This protocol is adapted from methodologies developed for the regioselective functionalization of quinoline N-oxides and offers excellent control.[6][7]
Objective: To synthesize 8-acyl-2-quinolinone from quinoline N-oxide.
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
α-Oxocarboxylic acid (e.g., Phenylglyoxylic acid, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add quinoline N-oxide, the α-oxocarboxylic acid, Pd(OAc)₂, and K₂S₂O₈.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Heating: Place the flask in a preheated oil bath at 130 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the organic filtrate with water (3x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 8-acylated 2-quinolinone product.
Protocol 2: Transition-Metal-Free Minisci-Type Acylation
This protocol provides a milder, metal-free alternative for introducing an acyl group, based on radical chemistry.[10]
Objective: To synthesize 2-acylquinoline from quinoline and an aldehyde.
Materials:
-
Quinoline (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 3.0 equiv)
-
Potassium persulfate (K₂S₂O₈) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (30 mol%)
-
Acetonitrile (MeCN) and Water (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve quinoline, the aldehyde, and TBAB in the MeCN/Water solvent mixture.
-
Initiation: Add K₂S₂O₈ to the solution.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-acylquinoline.
References
-
Why is a Friedel-Crafts reaction not possible on Quinoline? (2018). Quora. Available at: [Link]
-
Ishikawa, T., Manabe, S., Aikawa, T., Kudo, T., & Saito, S. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues. Journal of Organic Chemistry. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Available at: [Link]
-
Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]
-
“One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. (2016). ACS Publications. Available at: [Link]
-
A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (n.d.). PubMed. Available at: [Link]
-
Synthesis of quinolines through intramolecular Friedel–Crafts acylation. (n.d.). ResearchGate. Available at: [Link]
-
Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (n.d.). ACS Publications. Available at: [Link]
-
New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. (n.d.). RSC Publishing. Available at: [Link]
-
Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2015). ResearchGate. Available at: [Link]
-
Electrochemical C–H Acylation of Quinolines. (2023). ChemistryViews. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Available at: [Link]
-
Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. (n.d.). NIH. Available at: [Link]
-
Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. (2011). ResearchGate. Available at: [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. Available at: [Link]
-
Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2006). ResearchGate. Available at: [Link]
-
QUINOLINE. (n.d.). Organic Syntheses. Available at: [Link]
-
Reactivity Quinoline. (n.d.). Scribd. Available at: [Link]
-
Room-Temperature Ring-Opening of Quinoline, Isoquinoline, and Pyridine with Low-Valent Titanium. (2017). PubMed. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistryviews.org [chemistryviews.org]
Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts alkylation and acylation. Here, we address common issues leading to low conversion and yield, providing in-depth explanations and actionable troubleshooting protocols based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst-Related Issues
Question 1: My reaction is not proceeding, or the conversion is very low. I suspect an issue with my Lewis acid catalyst (e.g., AlCl₃, FeCl₃). What are the common causes of catalyst deactivation?
Answer: Catalyst inactivity is one of the most frequent causes of failure in Friedel-Crafts reactions. The Lewis acid catalyst is the engine of the reaction, responsible for generating the carbocation or acylium ion electrophile.[1][2] Its deactivation stalls this critical first step.
Causality & Expert Insights:
-
Moisture Sensitivity: Lewis acids like aluminum trichloride (AlCl₃) are extremely hygroscopic. They react vigorously with water to form aluminum hydroxide and hydrochloric acid, rendering the catalyst inactive.[3] Even trace amounts of moisture in your glassware, solvent, or reagents can significantly impact the reaction.
-
Complexation with Basic Substituents: If your aromatic substrate contains Lewis basic functional groups, such as amines (-NH₂, -NR₂) or hydroxyls (-OH), the catalyst will preferentially react with these groups.[4] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a stable complex. This deactivates both the catalyst and the aromatic ring, which becomes strongly deactivated due to the resulting positive charge.[4][5]
-
Product Complexation (Acylation): In Friedel-Crafts acylation, the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[6][7] This complex is often not catalytically active. Therefore, acylation reactions typically require stoichiometric or even excess amounts of the "catalyst" to drive the reaction to completion.[6][8]
Troubleshooting Protocol: Ensuring Catalyst Activity
-
Rigorous Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (120°C for at least 4 hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by appropriate drying methods (e.g., distillation from a drying agent).
-
Reagents: Use freshly opened containers of the Lewis acid. If the catalyst has been stored for a long time, its activity may be compromised. Consider purchasing a new bottle.
-
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Substrate Compatibility Check:
-
Avoid substrates with unprotected amine or hydroxyl groups. If their presence is necessary, they must be protected prior to the Friedel-Crafts reaction. For example, an amine can be converted to an amide, which is less basic and where the lone pair is delocalized.[5][8] A hydroxyl group can be protected as an ether or ester.
-
-
Stoichiometry Adjustment (Acylation): For acylation reactions, ensure you are using at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent.[6][8] In some cases, more may be required.
Workflow: Catalyst Handling and Reaction Setup
Caption: Workflow for ensuring anhydrous conditions in a Friedel-Crafts reaction.
Category 2: Substrate and Reagent Issues
Question 2: I am attempting a Friedel-Crafts reaction on a substituted benzene ring and seeing no product. How do substituents affect the reaction?
Answer: The electronic nature of the substituents on the aromatic ring has a profound effect on its reactivity towards electrophilic aromatic substitution.
Causality & Expert Insights:
-
Deactivating Groups: Friedel-Crafts reactions fail with aromatic rings that are substituted with strongly electron-withdrawing (deactivating) groups.[9] These groups pull electron density out of the ring, making it "electron-poor" and therefore a poor nucleophile. The deactivated ring is unable to attack the electrophile, stalling the reaction.
-
Activating Groups: Conversely, electron-donating groups (activating groups) increase the electron density of the ring, making it more nucleophilic and accelerating the reaction.[11][12]
-
Examples of activating groups: Alkyl groups (-R), alkoxy groups (-OR), and amines (-NR₂).
-
-
Halogens: Halogens are an exception. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing. Friedel-Crafts reactions can often still proceed on halogenated benzenes, albeit slower than on benzene itself.[2]
Troubleshooting Protocol: Addressing Substrate Reactivity
-
Analyze Your Substrate: Identify all substituents on your aromatic ring. Refer to the table below for a summary of their effects.
-
Synthetic Strategy Modification: If your substrate contains a strong deactivating group, you must alter your synthetic route. Consider adding the deactivating group after the Friedel-Crafts step.
-
Use a More Reactive Arene: If possible, start with a more electron-rich (activated) aromatic compound.
| Substituent Group | Classification | Effect on Friedel-Crafts |
| -NH₂, -NHR, -NR₂, -OH | Strongly Activating | Reaction Fails. Catalyst complexation. |
| -OR, -O(CO)R | Strongly Activating | Reaction is feasible and fast. |
| -R (Alkyl) | Activating | Reaction is feasible. Risk of polyalkylation.[13] |
| -H | Neutral (Reference) | Standard reactivity. |
| -F, -Cl, -Br, -I | Deactivating | Reaction is feasible but may be slow.[2] |
| -CHO, -COR, -COOR | Strongly Deactivating | Reaction Fails. [3] |
| -CN, -SO₃H, -NO₂ | Strongly Deactivating | Reaction Fails. [10] |
| -CF₃, -CCl₃, -NR₃⁺ | Strongly Deactivating | Reaction Fails. [12] |
Question 3: My Friedel-Crafts alkylation is giving me a mixture of isomers, and the major product is not the one I expected. What is happening?
Answer: This is a classic limitation of Friedel-Crafts alkylation: carbocation rearrangement .[14][15] The reaction proceeds via a carbocation intermediate, which can rearrange to a more stable form if possible.
Causality & Expert Insights:
The driving force for rearrangement is the increase in stability from a primary (1°) or secondary (2°) carbocation to a more stable secondary (2°) or tertiary (3°) carbocation. This occurs through a 1,2-hydride shift or a 1,2-alkyl shift.[2][14] For example, reacting benzene with 1-chloropropane will not yield n-propylbenzene. The initially formed primary carbocation will undergo a rapid 1,2-hydride shift to form the more stable secondary carbocation, leading to isopropylbenzene as the major product.[15][16]
Troubleshooting Protocol: Avoiding Carbocation Rearrangement
-
Use a Different Alkylating Agent: Rearrangements can be avoided if the carbocation formed is already the most stable isomer (e.g., from a tertiary alkyl halide like t-butyl chloride) or if it cannot rearrange to a more stable form (e.g., methyl or ethyl halides).[17]
-
Switch to Friedel-Crafts Acylation: The most robust solution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[14][17] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[6][18] The ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[6][16]
Logical Workflow: Choosing the Right Synthesis Path
Caption: Decision diagram for synthesizing straight-chain alkylbenzenes.
Question 4: My Friedel-Crafts alkylation is producing polyalkylated products. How can I favor mono-alkylation?
Answer: Polyalkylation occurs because the product of the first alkylation is more reactive than the starting material.[11][13] An alkyl group is electron-donating (activating), making the newly formed alkylbenzene more nucleophilic and thus more susceptible to further electrophilic attack than the original benzene ring.
Troubleshooting Protocol: Minimizing Polyalkylation
-
Use a Large Excess of the Aromatic Substrate: The most common method to favor mono-alkylation is to use a large excess of the aromatic compound relative to the alkylating agent.[4] By Le Châtelier's principle, this increases the probability that the electrophile will encounter a molecule of the starting material rather than the more reactive product.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes help minimize over-reaction. Monitor the reaction closely by TLC or GC.
-
Consider Acylation-Reduction: As with rearrangements, Friedel-Crafts acylation provides a definitive solution. The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation reactions.[4][6] The subsequent reduction step then provides the mono-alkylated product cleanly.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation (Avoiding Rearrangement)
This protocol describes the acylation of benzene with propanoyl chloride to form propiophenone, a precursor to n-propylbenzene.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[8] Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Arene Addition: After the addition of propanoyl chloride, add anhydrous benzene (1.0 equivalent) dropwise, ensuring the internal temperature is maintained below 10 °C.[16]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[16] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude propiophenone. Purify by distillation or chromatography as needed.
References
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Pharma Tutor. (2022). Friedel Craft alkylation & its limitation. YouTube. [Link]
-
Fiveable. (n.d.). Polyalkylation Definition. Fiveable. [Link]
-
Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
V. K. Ahluwalia, et al. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2018). Does rearrangement occur in Friedel Crafts alkylation or not?. Chemistry Stack Exchange. [Link]
-
Filo. (n.d.). Explain the limitations of Friedel-Crafts reactions. Filo. [Link]
-
CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. Quora. [Link]
-
SlidePlayer. (n.d.). Chapter 15 Reactions of Aromatic Compounds. SlidePlayer. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. University of Wisconsin-Madison. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Study.com. [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]
-
GeeksforGeeks. (2025). Friedel–Crafts Reaction. GeeksforGeeks. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
Sources
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 11. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. fiveable.me [fiveable.me]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mt.com [mt.com]
Technical Support Center: Navigating the Purification of Polar Quinoline Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving high purity and recovery of these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles governing the separation of these molecules, empowering you to make informed decisions and troubleshoot effectively.
The Challenge of Polar Quinolines: A Molecular Perspective
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, the introduction of polar functional groups (e.g., -OH, -NH2, -COOH) transforms their physicochemical properties, presenting significant purification hurdles. Their inherent basicity, coupled with increased polarity, leads to a number of common issues in traditional purification workflows.
The core of the problem often lies in the interaction between the polar quinoline derivative and the stationary phase. The basic nitrogen atom in the quinoline ring is susceptible to protonation, leading to strong interactions with acidic surfaces like silica gel. This can result in poor peak shape, irreversible adsorption, and even on-column degradation.[4] Furthermore, their high polarity makes them poorly retained on conventional reversed-phase (RP) media.[4]
This guide provides a structured approach to overcoming these challenges, organized into a series of frequently asked questions and troubleshooting scenarios.
Troubleshooting Guides & FAQs
Chromatography-Based Purification
Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic problem when dealing with highly polar analytes in reversed-phase chromatography. The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.[4] Here are several strategies to enhance retention, ranging from simple adjustments to alternative chromatographic modes.
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern C18 columns are often designed to be "aqueous stable" and can tolerate highly aqueous environments without phase collapse.[4]
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPGs) can offer different selectivity and improved retention for polar molecules.[4]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds, or an alkyl sulfonate for basic compounds) to the mobile phase can dramatically increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[4]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is often the most effective solution when reversed-phase methods fail.[4][5][6][7] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and partitioning of the polar analyte into this layer is the primary retention mechanism.
Q: I am observing significant peak tailing for my polar quinoline compound, even with decent retention. What is causing this and how can I fix it?
A: Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase, particularly with residual, acidic silanol groups on silica-based columns.[4] Basic compounds like many quinoline derivatives are especially prone to this issue due to strong ionic interactions.
Here’s how to troubleshoot this problem:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[4][8][9][10][11]
-
Low pH (e.g., 2.5-4): For basic quinoline compounds, operating at a low pH will protonate the analyte. This might seem counterintuitive, but it also suppresses the ionization of the acidic silanol groups on the silica surface, minimizing these strong secondary interactions.[4]
-
High pH (e.g., 8-10): At a high pH, the basic quinoline will be in its neutral form, reducing interactions with the now deprotonated silanol groups. However, it is crucial to use a column specifically designed for high pH conditions to avoid degradation of the silica backbone.
-
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), to the mobile phase can effectively mask the active silanol sites and significantly improve peak shape.[4]
-
Employ a Highly Deactivated/End-capped Column: Modern HPLC columns often feature advanced end-capping, where the residual silanol groups are chemically bonded with a small, less-reactive functional group. Using a column with superior end-capping will minimize the availability of these problematic sites.[4]
Q: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive quinoline derivatives.[4][12] Here are several approaches to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the column. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine in your starting eluent, before loading your sample.[4]
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for acid-sensitive compounds.
-
Bonded Silica: Consider using a less acidic bonded silica phase such as diol or amino-functionalized silica.[4]
-
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica can be a viable option.
Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are engineered to exhibit multiple retention mechanisms, such as reversed-phase and ion-exchange.[13][14][15][16] This approach is highly effective for separating complex mixtures containing compounds with a wide range of polarities and charges. For polar quinoline derivatives, a mixed-mode column combining reversed-phase and cation-exchange functionalities can provide excellent retention and selectivity that is tunable by adjusting both the organic solvent content and the ionic strength of the mobile phase.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[17][18][19][20][21] It is particularly well-suited for the purification of polar compounds. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. By adding a small amount of a polar co-solvent (e.g., methanol), the polarity of the mobile phase can be tuned to elute a wide range of polar compounds, including quinoline derivatives.
Experimental Protocols
Protocol 1: HILIC for Highly Polar Quinolines
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95-100%) to ensure retention of the polar analyte.
-
Run a gradient to an appropriate final concentration of Mobile Phase B to elute the compound.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Sample Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Data Presentation
| Purification Challenge | Primary Cause | Recommended Solution(s) | Key Parameters to Optimize |
| No Retention in RP-HPLC | High compound polarity | Switch to HILIC; Use a more polar RP column; Ion-pairing chromatography | Mobile phase composition (ACN/water ratio); Buffer concentration and pH |
| Peak Tailing in HPLC | Secondary silanol interactions | Adjust mobile phase pH; Add TEA/DEA to mobile phase; Use an end-capped column | pH of the mobile phase; Concentration of basic additive |
| On-Column Degradation | Acidity of silica gel | Deactivate silica with a base; Use alumina or bonded phases; RP flash chromatography | Choice of stationary phase; Pre-treatment of stationary phase |
Visualization of Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Impact of mobile phase pH on quinoline-silanol interactions.
References
- Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- National Center for Biotechnology Information. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
- Wikipedia. Quinoline.
- ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. Effects of the initial pH value on the degradation of quinoline in the...
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. Mixed-Mode Chromatography—A Review.
- PubMed Central. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Thermo Fisher Scientific. Mixed-Mode HPLC Columns.
- Mixed-Mode Chromatography and Stationary Phases.
- Evolution of Mixed-Mode Chromatography.
- ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- YouTube. Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale.
Sources
- 1. iipseries.org [iipseries.org]
- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. helixchrom.com [helixchrom.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Navigating Tar Formation in the Skraup Synthesis of Quinolines
Welcome to the dedicated technical support center for the Skraup synthesis of quinolines. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the challenges of this powerful yet often problematic reaction. Our focus is to provide in-depth, actionable insights into one of the most common pitfalls: tar formation. By understanding the underlying causes and implementing strategic solutions, you can significantly improve the yield, purity, and reproducibility of your quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup synthesis and what are its fundamental components?
The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[1][2][3] In its archetypal form, it involves the reaction of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][4][5] The reaction proceeds through several key steps: the dehydration of glycerol to acrolein, the Michael addition of the aniline to acrolein, followed by cyclization and finally oxidation to yield the quinoline ring system.[5][6][7]
Q2: Why is the Skraup synthesis notorious for being a "violent" or "runaway" reaction?
The notoriety of the Skraup synthesis stems from its highly exothermic nature.[5] The combination of concentrated sulfuric acid and high reaction temperatures (often exceeding 150°C) leads to a rapid and sometimes uncontrollable reaction.[2] The initial dehydration of glycerol to the volatile and reactive acrolein is a primary contributor to this vigorous heat evolution, which can lead to loss of material through the condenser if not properly managed.[8]
Q3: What is the primary culprit behind the formation of thick, unmanageable tar in my Skraup reaction?
The formation of a viscous, often black, tar is a frequent and frustrating issue in the Skraup synthesis.[9] The principal cause is the polymerization of the acrolein intermediate.[2] Under the strongly acidic and high-temperature conditions of the reaction, acrolein readily polymerizes, leading to a complex mixture of high-molecular-weight byproducts that constitute the tar.[2]
Troubleshooting Guide: From Tar to Treasure
This section provides a systematic approach to diagnosing and resolving issues related to tar formation.
Problem 1: My reaction mixture turned into an intractable solid tar.
This is a classic sign of uncontrolled acrolein polymerization. Several factors could be at play, and a multi-pronged approach to mitigation is often most effective.
Causality and Mitigation Strategies:
-
Uncontrolled Exotherm: The rapid generation of heat accelerates polymerization.
-
Solution: Implement moderation techniques. The addition of ferrous sulfate (FeSO₄) is a well-established method to make the reaction less violent.[1][5][6] It is believed to act as an oxygen carrier, prolonging the reaction time and thus controlling the rate of heat evolution.[6][8] Boric acid has also been employed for similar purposes.[5]
-
-
Harsh Oxidizing Conditions: The choice of oxidizing agent can significantly impact the reaction's vigor.
-
Solution: Opt for a milder oxidizing agent. While nitrobenzene is traditional, it can contribute to the reaction's violence.[2] Arsenic acid or arsenic pentoxide are known to result in a less vigorous reaction.[1][2] A particularly effective and less hazardous alternative is the in situ generation of iodine from potassium iodide and sulfuric acid, which offers a more controlled oxidation.[2]
-
-
High Localized Temperatures: Poor heat dissipation can create hotspots where polymerization is initiated.
-
Solution: Ensure efficient stirring and controlled heating. A mechanical stirrer is preferable to a magnetic stir bar, especially as the viscosity of the reaction mixture increases. Gradual heating with an oil bath is recommended over direct heating with a mantle.
-
Problem 2: My yield is consistently low, and the product is difficult to purify from a tarry residue.
Low yields are often a direct consequence of the desired reaction pathway being diverted towards tar formation.
Optimization Protocols:
-
Strict Temperature Control: Maintaining the optimal temperature range is critical. For many Skraup reactions, a temperature between 100°C and 150°C is recommended.[10] It is crucial to monitor the internal temperature of the reaction, not just the bath temperature.
-
Reagent Addition Order: The order in which reagents are added is important. It is recommended to mix the aniline, ferrous sulfate (if used), and glycerol before the slow, careful addition of sulfuric acid with cooling.[8] Adding the sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[8]
-
Consider Modern Modifications: Recent advancements offer alternatives to the classical, harsh conditions.
-
Microwave Irradiation: The use of microwave heating, often in conjunction with ionic liquids, can significantly reduce reaction times and temperatures, thereby minimizing tar formation.[2][4]
-
Pressure Reactions: Performing the reaction in sealed vessels, such as Q-tubes, can also lead to improved yields and cleaner reactions, sometimes even without the need for an external oxidizing agent.[7]
-
Experimental Protocols
Protocol 1: Modified Skraup Synthesis with Ferrous Sulfate Moderator
This protocol incorporates the use of ferrous sulfate to control the reaction exotherm.
Materials:
-
Aniline
-
Glycerol (anhydrous is preferable)[8]
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.
-
Mix the components thoroughly.
-
Slowly and with external cooling (e.g., an ice bath), add the concentrated sulfuric acid to the mixture.
-
Once the addition is complete, add the nitrobenzene.
-
Heat the mixture gently in an oil bath to initiate the reaction. Once the reaction begins (as evidenced by boiling), remove the heat source. The exothermic nature of the reaction should sustain boiling for some time.[8]
-
If the reaction becomes too vigorous, moderate it by immersing the flask in a cold water bath.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for the recommended time (typically 2-3 hours).
-
Proceed with the work-up as described in the "Work-up and Purification" section below.
Protocol 2: Skraup Synthesis with a Milder Oxidizing Agent (Iodine)
This protocol utilizes iodine as a less aggressive oxidizing agent to minimize side reactions.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Potassium Iodide (KI)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline and glycerol.
-
Slowly and with cooling, add the concentrated sulfuric acid.
-
Add the potassium iodide to the mixture. The sulfuric acid will oxidize the iodide to iodine in situ.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130°C) and maintain for the specified duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the work-up.
Work-up and Purification
A proper work-up is crucial for separating the desired quinoline from the tarry byproducts.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice. This will dilute the sulfuric acid and help to precipitate some of the tarry material.
-
Neutralization: Slowly and with vigorous stirring and cooling, neutralize the acidic solution by adding a concentrated solution of sodium hydroxide or another suitable base until the mixture is strongly basic.[2] This step is highly exothermic and must be performed with caution. The quinoline product will be liberated as a free base.
-
Isolation: The quinoline can be isolated by either steam distillation or solvent extraction.
-
Steam Distillation: This is a very effective method for separating the volatile quinoline from the non-volatile tar.[8]
-
Solvent Extraction: Extract the basic aqueous mixture with a suitable organic solvent (e.g., dichloromethane, diethyl ether). The combined organic extracts can then be dried and the solvent removed under reduced pressure.
-
-
Final Purification: The crude quinoline can be further purified by vacuum distillation.[8]
Visualizing the Process
Diagram 1: The Skraup Synthesis Reaction Mechanism
This diagram illustrates the key steps involved in the formation of quinoline, highlighting the formation of the critical acrolein intermediate.
Caption: Key steps in the Skraup synthesis of quinoline.
Diagram 2: Troubleshooting Workflow for Tar Formation
This workflow provides a logical sequence of steps to address and mitigate tar formation in the Skraup synthesis.
Caption: A systematic approach to troubleshooting tar formation.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 100-150°C (monitor internally) | Prevents runaway reactions and minimizes acrolein polymerization.[10] |
| Moderator | Add Ferrous Sulfate (FeSO₄) or Boric Acid | Controls the exotherm, leading to a smoother reaction.[1][5] |
| Oxidizing Agent | Consider milder alternatives to nitrobenzene (e.g., Iodine, Arsenic Acid) | Reduces the violence of the reaction and potential side reactions.[1][2] |
| Stirring | Use a mechanical stirrer | Ensures efficient heat transfer and homogenous reaction mixture. |
| Work-up | Steam distillation or solvent extraction after careful neutralization | Effectively separates the volatile quinoline product from non-volatile tar.[8] |
References
-
Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
- U.S. Patent 6,103,904A, "Skraup reaction process for synthesizing quinolones.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Preparation and Properties of Quinoline. (n.d.). [Link]
-
Skraup reaction. In Wikipedia. [Link]
-
Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. [Link]
-
My attempt at the Skraup quinoline synthesis. (2021). Sciencemadness.org. [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit. [Link]
-
Making quinoline - the Skraup synthesis. (2024). YouTube. [Link]
-
Quinoline. (n.d.). [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–99. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Almarzouqi, M. H., & El-Elnagdi, M. H. (2016). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. iipseries.org [iipseries.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Technical Support Center: Controlling Regioselectivity in Combes Quinoline Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. The Combes quinoline synthesis is a powerful tool for creating 2,4-disubstituted quinolines, but achieving the desired regiochemical outcome with unsymmetrical substrates can be a significant challenge. This guide provides in-depth technical support, troubleshooting strategies, and mechanistic insights to help you master this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Combes quinoline synthesis and why is regioselectivity a primary concern?
The Combes quinoline synthesis is an acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] When an unsymmetrical β-diketone is used, the initial reaction with the aniline can occur at either of the two distinct carbonyl groups. This leads to the formation of two different enamine intermediates, which can then cyclize to produce a mixture of two regioisomeric quinoline products.[1] Controlling which isomer is formed is a common and critical challenge in deploying this synthesis effectively.
Q2: What are the key experimental factors that control regioselectivity in the Combes synthesis?
The regiochemical outcome is a delicate balance of several factors. The most influential are:
-
Steric and Electronic Effects: The substituents on both the aniline and the β-diketone play a crucial role.[1][3] Bulky groups can sterically hinder one reaction site, while electron-donating or -withdrawing groups alter the reactivity of the aniline and the carbonyl carbons.[1][3]
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are critical, as they mediate the key cyclization step.[1][4][5]
-
Reaction Conditions: Temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, thereby affecting the final product ratio.[6]
Troubleshooting Guide: A Mechanistic Approach to Regiocontrol
This section addresses specific experimental challenges with practical, evidence-based solutions.
Problem 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for one product?
Observing a mixture of products indicates that the energy barriers for the two competing reaction pathways are similar under your current conditions. To favor one isomer, you must modify the conditions to exploit the subtle steric and electronic differences between the two pathways.
Underlying Cause: The regioselectivity is often determined during two key stages: the initial nucleophilic attack of the aniline on the β-diketone and the subsequent electrophilic aromatic annulation (ring closure), which is often the rate-determining step.[1]
Solutions & Protocols:
-
Manipulate Steric Hindrance:
-
Insight: Steric effects often play a dominant role in the ring-closure step.[1][3]
-
Strategy: Increase the steric bulk of the R group on the β-diketone. This will favor the cyclization pathway that minimizes steric clash, leading to the preferential formation of one regioisomer. For example, increasing the bulk of the R group on a trifluoromethyl-β-diketone has been shown to favor the formation of 2-CF₃-quinolines.[1][3]
-
-
Leverage Electronic Effects:
-
Insight: The electronic nature of substituents on the aniline influences the nucleophilicity of the aromatic ring and its preferred site of cyclization.
-
Strategy:
-
-
Optimize the Acid Catalyst:
-
Insight: The acid catalyst is not just a promoter; it can dictate the reaction pathway. Strong dehydrating acids like polyphosphoric acid (PPA) are highly effective.[1][4] Modified catalysts, such as a mixture of PPA and an alcohol (polyphosphoric ester, PPE), can be even more efficient than commonly used concentrated sulfuric acid.[1]
-
Protocol: Catalyst Screening for Regioselectivity
-
Prepare parallel reactions with your aniline and β-diketone substrates.
-
Charge each reaction with a different acid catalyst. A recommended screening set includes: concentrated H₂SO₄, Polyphosphoric Acid (PPA), and Amberlyst-15.
-
Run the reactions at a consistent temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After completion, quench, work up, and analyze the product ratio by ¹H NMR or HPLC.
-
-
| Catalyst | Typical Conditions | Mechanistic Control | Key Advantages |
| Conc. H₂SO₄ | High Temperature | Often Thermodynamic | Traditional, strong dehydrating agent.[1][4] |
| PPA | 100-150 °C | Thermodynamic | Excellent dehydrating agent, often improves yields.[1][4] |
| Amberlyst-15 | 80-120 °C | Varies | Solid acid catalyst, simplifies workup. |
Problem 2: The undesired regioisomer is the major product. How can I reverse the selectivity?
This indicates that the undesired product is the thermodynamically or kinetically favored one under your current conditions. Reversing this requires a more significant change in strategy.
Underlying Cause: The inherent electronic and steric properties of your starting materials strongly favor one reaction pathway. The initial condensation forms an enamine intermediate, and the subsequent acid-catalyzed cyclization and dehydration lead to the final product.[1][4] The stability of the enamine and the transition state of the cyclization step dictate the outcome.
Strategic Intervention:
The key is to control the formation of the initial enamine intermediate. The structure of this intermediate directly precedes the irreversible cyclization and aromatization steps.
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. alchetron.com [alchetron.com]
- 4. iipseries.org [iipseries.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-Bromo-2-chloroquinoline Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 6-Bromo-2-chloroquinoline and its derivatives represent a significant class of heterocyclic compounds, frequently utilized as key intermediates in the synthesis of pharmacologically active molecules. Their robust analysis by mass spectrometry is a critical step in ensuring the quality, safety, and efficacy of potential drug candidates.[1][2]
This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of 6-Bromo-2-chloroquinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and optimizing your analytical strategy.
The Analytical Challenge: Ionization of a Halogenated Heterocycle
The inherent chemical properties of 6-Bromo-2-chloroquinoline—a moderately polar, thermally stable molecule with a molecular weight of approximately 242.5 g/mol —present a choice between two primary atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][4] The selection of the ionization source is the most critical parameter influencing the sensitivity and quality of the resulting mass spectrum.
Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes
ESI is a soft ionization technique that generates ions from a liquid phase, making it particularly suitable for polar and thermally labile compounds.[5] For quinoline derivatives, the nitrogen atom in the heterocyclic ring can be readily protonated in the presence of a protic solvent, forming a protonated molecule [M+H]⁺.[6] This is often the primary ion observed in the mass spectrum, providing clear molecular weight information with minimal fragmentation.
However, the efficiency of ESI can be highly dependent on the analyte's polarity and the composition of the mobile phase. For less polar derivatives of 6-Bromo-2-chloroquinoline, ionization efficiency may be suboptimal, leading to lower sensitivity.
Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Moderate Polarity
APCI is a gas-phase ionization technique that is well-suited for compounds of moderate to low polarity that are thermally stable.[7][8] In APCI, the sample is vaporized at a high temperature before being ionized by a corona discharge.[8] This process is generally less susceptible to matrix effects and can be more robust for complex sample matrices. For 6-Bromo-2-chloroquinoline and its less polar analogues, APCI can offer superior sensitivity and ionization efficiency compared to ESI.[4][9]
Comparative Performance: ESI vs. APCI for 6-Bromo-2-chloroquinoline
To provide a clear comparison, the following table summarizes the key performance characteristics of ESI and APCI for the analysis of 6-Bromo-2-chloroquinoline derivatives.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Causality |
| Analyte Polarity | Ideal for polar to moderately polar compounds. | Effective for moderately polar to non-polar compounds. | ESI relies on the formation of ions in solution, favoring polar molecules. APCI's gas-phase ionization is more efficient for less polar, volatile analytes.[5][7] |
| Ionization Mechanism | Formation of [M+H]⁺ in solution through protonation of the quinoline nitrogen. | Gas-phase proton transfer reactions initiated by a corona discharge. | The basic nitrogen in the quinoline ring is a prime site for protonation in both techniques.[6] |
| Fragmentation | Generally "softer," with minimal in-source fragmentation. Tandem MS (MS/MS) is required for structural elucidation. | Can induce more in-source fragmentation depending on source conditions, but still considered a "soft" technique. | The higher temperatures used in APCI can lead to some thermal degradation and fragmentation.[7] |
| Sensitivity | Highly dependent on analyte polarity and mobile phase composition. | Often provides higher sensitivity for less polar compounds and is less prone to ion suppression.[9] | For moderately polar compounds like 6-Bromo-2-chloroquinoline, APCI can be more efficient at creating gas-phase ions. |
| Matrix Effects | More susceptible to ion suppression from co-eluting matrix components. | Generally more robust and less affected by the sample matrix. | The gas-phase nature of APCI ionization minimizes competition for charge in the condensed phase. |
| Flow Rate Compatibility | Compatible with a wide range of flow rates, but optimal performance is often at lower flow rates. | Well-suited for standard HPLC flow rates (0.5-2 mL/min).[7] | APCI's heated nebulizer efficiently vaporizes the mobile phase at higher flow rates. |
Experimental Workflow: From Sample to Spectrum
A robust and reproducible analytical workflow is essential for reliable results. The following diagram and protocol outline a typical LC-MS analysis of 6-Bromo-2-chloroquinoline derivatives.
Caption: A typical LC-MS workflow for the analysis of 6-Bromo-2-chloroquinoline derivatives.
Detailed Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the 6-Bromo-2-chloroquinoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating the analyte from impurities.[10][11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure good peak shape and separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: ESI or APCI (positive ion mode).
-
Source Parameters (Optimization Required):
-
ESI: Capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flows.
-
APCI: Corona discharge current, vaporizer temperature, sheath gas flow, and auxiliary gas flow.[9]
-
-
Mass Analyzer: Scan mode for full spectra or selected ion monitoring (SIM) for targeted quantification. For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) is necessary.[12]
-
Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS)
While the full scan mass spectrum provides the molecular weight, tandem mass spectrometry (MS/MS) is required for structural confirmation. This involves isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[12]
Based on the structure of 6-Bromo-2-chloroquinoline, the following fragmentation pathway is proposed. The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern for the precursor and fragment ions containing these halogens.
Caption: Proposed fragmentation pathway for protonated 6-Bromo-2-chloroquinoline.
The initial fragmentation is likely to involve the loss of the halogen atoms. The loss of a chlorine radical will result in a fragment ion at m/z 207/209, while the loss of a bromine radical will produce an ion at m/z 163/165. Subsequent fragmentation of the quinoline ring can lead to the loss of neutral molecules such as hydrogen cyanide (HCN) or acetylene (C₂H₂).
Conclusion and Recommendations
The choice between ESI and APCI for the analysis of 6-Bromo-2-chloroquinoline derivatives is primarily dictated by the polarity of the specific analogue and the complexity of the sample matrix.
-
For initial screening and analysis of moderately polar derivatives in relatively clean matrices, ESI is a viable and often preferred starting point due to its soft ionization nature. It reliably provides the molecular weight of the compound with minimal complexity.
-
For less polar derivatives, or when dealing with complex matrices where ion suppression is a concern, APCI is the superior choice. Its robustness and higher ionization efficiency for such compounds will likely lead to better sensitivity and more reliable quantification.
Ultimately, the optimal method should be determined empirically. Method development should involve a systematic comparison of both ionization techniques, with careful optimization of source parameters to achieve the best performance for the specific 6-Bromo-2-chloroquinoline derivative under investigation. The use of tandem mass spectrometry is indispensable for unambiguous structural confirmation. By understanding the principles behind these techniques and following a logical, self-validating workflow, researchers can confidently and accurately characterize these important pharmaceutical building blocks.
References
-
PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C. Retrieved from [Link]
-
National Institutes of Health. (2021-04-05). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]
-
Science.gov. (n.d.). ionization apci mass: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Collision-induced dissociation of protonated quinoline generates an.... Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathway for standards 1-6 analyzed by UHPLC/ESI(+). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
RSC Publishing. (2015-11-11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
-
West Virginia University. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5 (for abbreviations, see Table 1). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved from [Link]
-
iChemical. (n.d.). 6-Bromo-2-chloroquinoline, CAS No. 1810-71-5. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]
-
MDPI. (2018-08-29). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Retrieved from [Link]
-
PubMed. (n.d.). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 877-42-9 | Product Name : 6-Bromo-2-methylquinoline. Retrieved from [Link]
-
Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]
-
ResearchGate. (2025-07-11). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]
- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 7. researchgate.net [researchgate.net]
- 8. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro vs. 4-Carbonyl Chloride on the Quinoline Ring
A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility stems from the ability to functionalize its bicyclic system at various positions, thereby modulating its physicochemical and pharmacological properties. Among the most pivotal intermediates for such derivatization are halo-quinolines and quinoline carbonyl chlorides. This guide provides an in-depth, comparative analysis of the reactivity of two common building blocks: 2-chloroquinoline and quinoline-4-carbonyl chloride. Understanding the profound differences in their reactivity is not merely an academic exercise; it is fundamental to designing efficient, high-yield synthetic routes for novel drug candidates. We will dissect the mechanistic underpinnings of their reactivity, provide experimental evidence, and present actionable laboratory protocols.
The Theoretical Framework: Electronic Goverance of Reactivity
The reactivity of any position on the quinoline ring is dictated by the electronic influence of the heterocyclic nitrogen atom. This nitrogen is electronegative and exerts a powerful electron-withdrawing effect (a -I inductive effect and a -M mesomeric effect), which deactivates the entire ring system towards electrophilic attack but, crucially, activates it for nucleophilic substitution.[1][2] This effect is most pronounced at the α (C2) and γ (C4) positions of the pyridine ring segment.
Reactivity at the 2-Position: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of 2-chloroquinoline is susceptible to displacement by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process:
-
Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitrogen atom plays a critical role in stabilizing this intermediate by delocalizing the negative charge.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Protonation of the quinoline nitrogen under acidic conditions can further activate the ring, making the C2 position even more electrophilic and susceptible to nucleophilic attack.[3] However, the C-Cl bond on an sp²-hybridized carbon is inherently strong, and overcoming the aromaticity of the ring system requires significant activation energy. Consequently, these reactions often necessitate elevated temperatures or the use of very strong nucleophiles.[4]
Reactivity at the 4-Position: Nucleophilic Acyl Substitution
In quinoline-4-carbonyl chloride, the reactive center is not the quinoline ring itself, but the carbonyl carbon of the acyl chloride group. This functional group is exceptionally reactive towards nucleophiles via a Nucleophilic Acyl Substitution mechanism.[5][6] This pathway is also a two-step addition-elimination process but with fundamentally different energetics:
-
Addition: A nucleophile readily attacks the highly electrophilic carbonyl carbon. The carbonyl carbon is electron-poor due to the inductive effects of both the oxygen and chlorine atoms. This attack forms a transient, non-aromatic tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling chloride, which is an excellent leaving group.
The key distinction is that this reaction does not disrupt the aromaticity of the quinoline ring in the rate-determining step. The inherent reactivity of the acyl chloride functional group is vastly greater than that of an aryl chloride.[7]
Head-to-Head Comparison: A Tale of Two Electrophiles
A direct comparison reveals that quinoline-4-carbonyl chloride is orders of magnitude more reactive towards nucleophiles than 2-chloroquinoline .
The primary reasons for this stark difference are:
-
Electrophilicity of the Target Carbon: The carbonyl carbon in the acyl chloride is significantly more electrophilic than the C2 carbon of the quinoline ring. The combined electron-withdrawing power of the double-bonded oxygen and the chlorine atom makes the carbonyl carbon an extremely "hard" and reactive electrophilic center.
-
Energy of Intermediates: The formation of the tetrahedral intermediate in nucleophilic acyl substitution is a relatively low-energy process. In contrast, the formation of the Meisenheimer complex in SNAr requires the disruption of the stable aromatic system, representing a much higher activation energy barrier.
-
Reaction Conditions: As a practical consequence, reactions with quinoline-4-carbonyl chloride are typically rapid, exothermic, and can be performed at or below room temperature (0 °C to 25 °C). In stark contrast, SNAr reactions on 2-chloroquinoline usually demand forcing conditions, such as high temperatures (>100 °C), strong bases, and extended reaction times.[8]
Experimental Evidence: Comparative Data Summary
The following table summarizes typical experimental conditions required for the reaction of a common nucleophile, morpholine, with both substrates, illustrating the practical implications of their differing reactivity.
| Feature | 2-Chloroquinoline | Quinoline-4-carbonyl Chloride |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Acyl Substitution |
| Nucleophile | Morpholine | Morpholine |
| Typical Temp. | 100 - 150 °C | 0 °C to Room Temperature |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) or neat | Aprotic (e.g., DCM, THF, Et2O) |
| Base | K2CO3, Cs2CO3 (to neutralize HCl byproduct) | Triethylamine, Pyridine (as an acid scavenger) |
| Reaction Time | 6 - 24 hours | 15 minutes - 2 hours |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (85-98%) |
Mechanistic Visualization
The fundamental differences in the reaction pathways are visualized below.
Caption: Comparative mechanisms of SNAr vs. Nucleophilic Acyl Substitution.
Experimental Protocols
The following protocols are provided as self-validating systems for researchers. They represent typical, robust procedures for the derivatization of each scaffold.
Protocol 1: Synthesis of 2-Morpholinoquinoline (SNAr)
This protocol describes the nucleophilic aromatic substitution of chloride on 2-chloroquinoline with morpholine.
Workflow Visualization
Caption: Experimental workflow for the synthesis of 2-morpholinoquinoline.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.0 g, 6.11 mmol, 1.0 equiv), potassium carbonate (1.69 g, 12.22 mmol, 2.0 equiv), and dimethylformamide (DMF, 15 mL).
-
Nucleophile Addition: Add morpholine (0.80 g, 9.17 mmol, 1.5 equiv) to the stirring suspension.
-
Reaction Execution: Place the flask under a nitrogen atmosphere and lower it into a pre-heated oil bath at 120 °C. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into 150 mL of ice-cold water with stirring. A pale-yellow precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-morpholinoquinoline as a crystalline solid.
Protocol 2: Synthesis of (Quinolin-4-yl)(morpholino)methanone (Acyl Substitution)
This protocol describes the rapid and efficient formation of an amide from quinoline-4-carbonyl chloride.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve quinoline-4-carbonyl chloride hydrochloride (1.0 g, 4.38 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 25 mL). Note: Quinoline-4-carboxylic acid can be converted to the acyl chloride using thionyl chloride or oxalyl chloride.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of morpholine (0.46 g, 5.26 mmol, 1.2 equiv) and triethylamine (Et3N) (0.98 g, 9.64 mmol, 2.2 equiv) in 10 mL of anhydrous DCM.
-
Reaction Execution: Add the morpholine/triethylamine solution dropwise to the stirring acyl chloride solution at 0 °C over 15 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by flash chromatography or recrystallization if necessary.
Conclusion
The distinction in reactivity between the 2-chloro and 4-carbonyl chloride functionalities on a quinoline ring is stark and mechanistically driven. The 4-carbonyl chloride group reacts as a classic, highly reactive acyl chloride, enabling rapid amide, ester, or ketone formation under mild conditions without disturbing the quinoline's aromatic core. Conversely, the 2-chloro group is a relatively unreactive aryl chloride that requires more forceful conditions to undergo SNAr, a reaction that proceeds via a high-energy Meisenheimer complex. For the drug development professional, this understanding is paramount. It dictates the strategic order of reactions, the choice of protecting groups, and the overall efficiency and feasibility of a synthetic campaign aimed at producing novel quinoline-based therapeutics.
References
-
Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1236. Available from: [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from: [Link]
-
Gedu, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21375. Available from: [Link]
-
Wang, M. F., et al. (2023). HCOOH-promoted hydrolysis of 2-chloroquinolines to quinolones. Organic & Biomolecular Chemistry, 21(48), 9923-9927. Available from: [Link]
-
Chemistry Stack Exchange. (2018). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from: [Link]
-
Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Retrieved from: [Link]
-
Tidwell, T. T., & Colter, A. K. (2009). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 7(19), 3855-3863. Available from: [Link]
-
Sies, H., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7629. Available from: [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from: [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Retrieved from: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from: [Link]
-
Al-dujaili, A. H., & Al-Azawi, K. F. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society, 24(11), 893-923. Available from: [Link]
-
Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6613. Available from: [Link]
-
ResearchGate. (2018). Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. Retrieved from: [Link]
-
ResearchGate. (n.d.). From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from: [Link]
-
American Chemical Society. (2011). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Organic Letters, 13(20), 5480-5483. Available from: [Link]
-
YouTube. (2020). Hetrocyclic Compounds lecture-06 Reactivity of Quinoline. Retrieved from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: From Haloquinolines and Halopyridines to Quinoline and Pyridinesulfonyl Chlorides and Sulfonamides. Retrieved from: [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from: [Link]
-
ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from: [Link]
-
MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from: [Link]
-
Quora. (2020). Why is acid chloride more reactive than alkyl chloride? Retrieved from: [Link]
-
Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from: [Link]
-
LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS. Retrieved from: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. learnedguys.com [learnedguys.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Bromo-2-Chloroquinoline Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the quinoline core allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the 6-bromo-2-chloroquinoline core, a key intermediate in the synthesis of potent bioactive molecules, and compares its derivatives to structural analogues to understand how subtle chemical changes can dramatically impact biological function.
The 6-Bromo-2-Chloroquinoline Core: A Platform for Potency
The 6-bromo-2-chloroquinoline moiety serves as a versatile starting material for generating diverse derivatives.[2] The chlorine atom at the C2 position is an excellent leaving group, readily displaced by nucleophiles like amines, thiols, or alcohols. The bromine atom at the C6 position significantly influences the molecule's electronic properties and lipophilicity, which can enhance binding to biological targets and improve membrane permeability. These halogen substitutions are not merely passive additions; they are critical determinants of the compound's overall biological profile.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a scaffold's potential lies in the empirical data derived from biological assays. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of 6-bromo-2-chloroquinoline derivatives with their close analogues.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical cell signaling pathways (e.g., EGFR, VEGF), DNA intercalation, and the induction of apoptosis.[3][4][5] The substitution pattern on the quinoline ring is paramount for cytotoxic potency.
A study on quinoline-based chalcones demonstrated that halogen substitution significantly influences anticancer activity.[6] While direct data for a 6-bromo-2-chloro-substituted chalcone was not presented, comparison with other halogenated analogues provides critical insight. For example, a derivative with a 4-chloro substitution on the chalcone ring (linked to a quinoline) showed potent activity against various cancer cell lines. This suggests that the electron-withdrawing nature of halogens can be a key contributor to cytotoxicity.
Similarly, the synthesis of rhodanine analogues bearing a 2-chloroquinoline scaffold revealed potent antiproliferative activity against a panel of human tumor cell lines.[7] Several of these compounds, which would be direct derivatives of 6-bromo-2-chloroquinoline if the corresponding starting material were used, showed micromolar efficacy against gastric, breast, and prostate cancer cell lines.[7]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Quinoline Derivatives
| Compound Class | Derivative/Analogue | Substitution Pattern | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone | Analogue 1 | 4-Cl on Chalcone | MGC-803 (Gastric) | 1.38 | [1] |
| Analogue 2 | 3,4,5-trimethoxy on Chalcone | MGC-803 (Gastric) | 5.21 | [1] | |
| Rhodanine-Quinoline | Derivative 15 | 2-Cl-Quinoline + Rhodanine | HGC (Gastric) | Potent | [7] |
| Derivative 15 | 2-Cl-Quinoline + Rhodanine | MCF7 (Breast) | Potent | [7] | |
| Derivative 15 | 2-Cl-Quinoline + Rhodanine | DU145 (Prostate) | Potent | [7] | |
| Quinazoline | 8a (6-bromo analogue) | 6-Bromo-Quinazoline | MCF-7 (Breast) | 15.85 | [8] |
| 8a (6-bromo analogue) | 6-Bromo-Quinazoline | SW480 (Colon) | 17.85 | [8] |
Note: "Potent" indicates that the source cited high activity without providing a specific IC₅₀ value in the abstract.
Antimicrobial Activity
The quinoline core is famously the basis for fluoroquinolone antibiotics. The antimicrobial efficacy of quinoline derivatives is highly dependent on their substituents.[9] Studies on 6-bromo-2-methyl-quinoline hydrazones showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[10] This highlights the importance of the 6-bromo substitution for antimicrobial effects.
When comparing with other analogues, the presence and position of halogens are crucial. For instance, the fluorine atom at the C6 position is a defining feature of many potent fluoroquinolone antibiotics.[9] While direct comparative data between a 6-bromo and a 6-fluoro analogue in the same study is scarce in the provided results, the established importance of C6 halogenation underscores the likely potent activity of 6-bromo derivatives.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound Class | Derivative/Analogue | Target Microorganism | MIC (µg/mL) | Reference |
| Quinoline Hydrazones | 6-Bromo-2-methyl series | Staphylococcus aureus | Active | [10] |
| 6-Bromo-2-methyl series | Escherichia coli | Active | [10] | |
| 6-Bromo-2-methyl series | Candida albicans | Active | [10] | |
| Quinoxalines | Symmetrically disubstituted | Various Bacteria | Significant Activity | [11] |
| Quinoxalines | Asymmetrically disubstituted | Various Fungi | Considerable Activity | [11] |
Note: "Active," "Significant Activity," and "Considerable Activity" are used where the source indicates positive results without specifying MIC values in the abstract.
Anti-inflammatory Activity
Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting enzymes like COX, PDE4, and TACE.[12][13][14] The substitution pattern dictates the specific target and potency. For instance, some 2-chloroquinoline-3-carbaldehyde derivatives have shown significant analgesic and anti-inflammatory effects, comparable to the standard drug diclofenac.[15] The presence of a halogen at C2 is part of this active scaffold.
One study synthesized azetidin-2-one based quinoline derivatives and found that compounds with a chloro group at position 3 and methoxy groups possessed the maximum anti-inflammatory property.[1] This again points to the influential role of halogen substituents in modulating biological activity.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key SAR trends that are crucial for rational drug design.[16]
-
Halogenation: The presence of a halogen (Bromo, Chloro, Fluoro) at the C6 position is consistently associated with enhanced biological activity, whether anticancer or antimicrobial.[9] This is likely due to favorable electronic and steric interactions with the target protein and improved metabolic stability.
-
C2 Position: The chloro group at C2 is not just a synthetic handle but also contributes to the overall activity profile. Its electron-withdrawing nature can polarize the ring system, influencing target binding.
-
Substituent Type: The nature of the group substituted at the C2 position (via displacement of chlorine) dramatically alters the activity. Large, complex moieties like hydrazones or rhodanine derivatives can introduce new binding interactions and lead to highly potent compounds.[7][10] For anticancer agents, bulky hydrophobic groups often enhance cytotoxicity.[17]
Deciphering the Mechanism of Action
Understanding how these molecules function at a cellular level is critical. For anticancer quinolines, a primary mechanism is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key component of a signaling pathway that drives cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the EGFR kinase domain, quinoline derivatives can halt these cancer-promoting signals.[4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Experimental Protocols: A Guide to In Vitro Validation
Reproducible and robust data is the cornerstone of scientific integrity. The following are detailed protocols for assessing the key biological activities discussed.
Protocol for Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-bromo-2-chloroquinoline derivatives and analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[19]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[21] The rationale here is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[17]
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol for Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after incubation by observing turbidity.[22]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. In the first column, add 50 µL of the test compound at 2x the highest desired concentration. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step is crucial as it ensures the final cell density and compound concentrations are correct.
-
Controls: Include a positive control (wells with broth and inoculum, no compound) to confirm bacterial growth and a negative/sterility control (wells with broth only) to check for contamination. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[23]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (no visible growth).[9][22] This can be confirmed by reading the optical density (OD) at 600 nm.
Caption: Workflow for the Broth Microdilution MIC assay.
Conclusion and Future Directions
The 6-bromo-2-chloroquinoline scaffold is a highly promising platform for the development of novel therapeutic agents. The comparative analysis indicates that halogenation, particularly at the C6 position, is a powerful strategy for enhancing anticancer and antimicrobial activities. The C2-chloro position provides a convenient site for synthetic elaboration, allowing for the introduction of diverse functionalities that can drastically improve potency and selectivity.
Future research should focus on synthesizing a broader array of 6-bromo-2-chloroquinoline derivatives and performing direct, head-to-head comparisons against their non-brominated or C2-modified analogues. This will provide a more granular understanding of the SAR and enable the design of next-generation quinoline-based drugs with superior efficacy and safety profiles.
References
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research. [Link]
-
PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
-
PubMed. (2012). Quinolines: a new hope against inflammation. [Link]
-
National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. [Link]
-
ResearchGate. (2016). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. [Link]
-
National Institutes of Health. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]
-
RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
-
ResearchGate. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
ResearchGate. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]
-
ResearchGate. (n.d.). Results of antimicrobial activity of synthetic quinoline compounds. [Link]
-
PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
-
Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (n.d.). Bentham Science. [Link]
-
PubMed. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Quinoline Synthesis: Skraup, Doebner-von Miller, and Friedlander Methods
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of a vast number of natural products, pharmaceuticals, and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Consequently, the efficient synthesis of functionalized quinolines is a cornerstone of modern medicinal and organic chemistry.
This guide provides an in-depth comparative analysis of three classical yet enduring methods for quinoline synthesis: the Skraup, Doebner-von Miller, and Friedlander reactions. We will dissect their mechanisms, explore their synthetic utility, and provide field-proven experimental protocols to empower researchers in selecting and executing the optimal strategy for their specific molecular targets.
The Skraup Synthesis: The Archetypal, Forceful Approach
First reported by Zdenko Hans Skraup in 1880, this is the archetypal reaction for producing the parent quinoline ring.[3] It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4] The reaction is notoriously exothermic and can be violent if not properly controlled, often necessitating the use of a moderator like ferrous sulfate to ensure a manageable reaction rate.[3][5]
Reaction Mechanism
The Skraup synthesis is a multi-step process initiated by the strong acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] The subsequent steps are a cascade of classical organic transformations:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to yield acrolein.
-
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[7]
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes acid-catalyzed cyclization to form 1,2-dihydroquinoline.[6]
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline product. Nitrobenzene is a common oxidant and can also serve as the solvent, though milder options like arsenic acid have also been employed.[3][7]
Caption: The Doebner-von Miller fragmentation-recombination mechanism.
-
Advantages: Significantly more versatile than the Skraup synthesis, allowing for the preparation of a wide range of 2- and/or 4-substituted quinolines. [8]* Limitations: The acidic conditions can promote the polymerization of the α,β-unsaturated carbonyl starting material, often leading to lower yields and the formation of tarry byproducts. [9]Regioselectivity can also be a challenge depending on the substitution pattern of the reactants. [8]
The Friedlander Synthesis: A Convergent and Milder Route
Developed by Paul Friedländer in 1882, this synthesis is a highly efficient and generally milder method for producing polysubstituted quinolines. [10]The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group, catalyzed by either acid or base. [11]
Reaction Mechanism
The Friedlander synthesis can proceed via two viable mechanistic pathways, dictated by the specific substrates and reaction conditions. [12][13]
-
Pathway A (Aldol First): An initial aldol condensation between the two carbonyl reactants forms an α,β-unsaturated carbonyl intermediate. This is followed by conjugate addition of the amino group, cyclization, and dehydration to form the quinoline.
-
Pathway B (Schiff Base First): The 2-aminoaryl carbonyl first forms a Schiff base (imine) with the other carbonyl component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.
Caption: Dual mechanistic pathways of the Friedlander synthesis.
-
Advantages: This method often provides high yields and excellent regiocontrol, under significantly milder conditions than the Skraup or DVM reactions. [8]Its versatility has been enhanced by modern protocols using catalysts like iodine, p-toluenesulfonic acid, and Lewis acids, sometimes under solvent-free or microwave conditions. [14][15]* Limitations: The primary drawback is the synthetic accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which can be limited or require multi-step syntheses themselves. [8][16]
Comparative Analysis and Selection Guide
Choosing the appropriate synthesis method is critical and depends entirely on the desired final product and the availability of starting materials.
Performance Data Summary
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis | Friedlander Synthesis |
| Aniline Reactant | Primary aromatic amine | Primary aromatic amine | 2-Aminoaryl aldehyde or ketone |
| Carbon Source | Glycerol (forms acrolein in situ) | α,β-Unsaturated carbonyl compound | Carbonyl with α-methylene group |
| Key Reagents | Conc. H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Acid Catalyst (e.g., HCl, H₂SO₄) | Acid or Base Catalyst (e.g., KOH, p-TSA) |
| Conditions | Very harsh, high temp (~150°C), exothermic [5] | Harsh, high temperature | Generally mild to moderate (reflux) [11] |
| Product Scope | Unsubstituted or simply substituted quinolines [8] | 2- and/or 4-substituted quinolines [8] | Polysubstituted quinolines [8] |
| Regioselectivity | Poor for substituted anilines (yields mixtures) [17] | Can be an issue [8] | Generally high and predictable |
| Key Advantages | Uses simple, inexpensive starting materials. | More versatile product scope than Skraup. | High yields, excellent regioselectivity, milder conditions. [8] |
| Key Limitations | Violent reaction, harsh conditions, narrow scope. [8][9] | Side reactions (polymerization), potential for low yields. [9] | Limited availability of 2-aminoaryl carbonyl precursors. [16] |
Decision-Making Workflow
Caption: Logical workflow for selecting a quinoline synthesis method.
Field-Validated Experimental Protocols
Safety Precaution: These reactions should only be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat. Concentrated acids are highly corrosive and must be handled with extreme care.
Protocol 1: Skraup Synthesis of Quinoline
(Adapted from Organic Syntheses) [5]
-
Materials: Aniline (1.0 mole), Glycerol (3.0 moles), Nitrobenzene (0.4 moles), Concentrated Sulfuric Acid (100 ml), Ferrous Sulfate Heptahydrate (10 g).
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with vigorous stirring, add the concentrated sulfuric acid. The addition is exothermic.
-
Add the ferrous sulfate heptahydrate moderator to the mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil. Once self-sustaining, remove the external heat.
-
After the initial vigorous reaction subsides, maintain the temperature at 140-150°C for 3-4 hours.
-
Allow the mixture to cool, then cautiously dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude product. The quinoline is then separated from the aqueous layer, dried, and purified by distillation. A typical yield is 84-91%. [5]
-
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials: Aniline, Crotonaldehyde, Hydrochloric Acid, Nitrobenzene.
-
Procedure:
-
To a flask containing aniline and concentrated hydrochloric acid, cool the mixture in an ice bath.
-
Slowly add crotonaldehyde to the stirred mixture over a period of 2-3 hours, maintaining the temperature below 10°C.
-
After the addition is complete, add nitrobenzene as the oxidizing agent.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
After cooling, make the solution alkaline with sodium hydroxide.
-
Isolate the product by steam distillation, followed by extraction, drying, and purification via distillation.
-
Protocol 3: Iodine-Catalyzed Friedlander Synthesis
(Based on modern, milder procedures) [14]
-
Materials: 2-Aminobenzophenone (1 mmol), Ethyl acetoacetate (1.2 mmol), Iodine (10 mol%).
-
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone, ethyl acetoacetate, and iodine.
-
Heat the mixture at 120°C under solvent-free conditions for the time indicated by TLC monitoring (typically 1-3 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.
-
Conclusion
The Skraup, Doebner-von Miller, and Friedlander syntheses are foundational pillars in heterocyclic chemistry. The Skraup synthesis , despite its harshness, remains a viable method for accessing the parent quinoline from basic feedstocks. The Doebner-von Miller reaction offers a significant step up in versatility, enabling the synthesis of substituted quinolines, albeit with potential yield and purity challenges. Finally, the Friedlander synthesis represents the most refined of the three, providing a mild, high-yielding, and regioselective route to complex quinolines, with its primary constraint being the availability of the requisite starting materials. A thorough understanding of the mechanisms, scope, and limitations of these three methods is indispensable for any scientist engaged in the synthesis of quinoline-based molecules for pharmaceutical or materials science applications.
References
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Jia, Y., & Zhu, J. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(20), 7826–7834. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Wikipedia. (2023). Skraup reaction. Wikipedia. [Link]
-
Sharma, V., Kumar, R., & Kumar, D. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(124), 102431-102451. [Link]
-
Gürbüz, D., & Özdemir, I. (2019). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 16(5), 658-673. [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]
-
Jia, Y., & Zhu, J. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(20), 7826-7834. [Link]
-
Kaur, N. (2021). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1081-1105. [Link]
-
Mondal, S., & Guria, M. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(12), 2268-2292. [Link]
-
Slideshare. (2021). Doebner-Miller reaction and applications. Slideshare. [Link]
- Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
-
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow Blog. [Link]
-
Al-Hujran, T. A., & Al-Azab, F. M. (2020). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 24(11), 895-906. [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]
-
Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20739-20756. [Link]
-
Chemistry Online. (2023). Skraup quinoline synthesis. Chemistry Online. [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
Musacchio, A. J., & Stephenson, C. R. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 48(20), 3369-3388. [Link]
-
Unknown. (n.d.). Doebner-von Miller Synthesis. [Link]
-
Centurion University. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware. [Link]
-
Wang, G., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5840-5842. [Link]
-
ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]
-
Green Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Royal Society of Chemistry. [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. [Link]
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry-online.com [chemistry-online.com]
A Comparative Guide to the Structural Elucidation of 6-Bromo-2-chloroquinoline-4-carbonyl Chloride Derivatives: An X-ray Crystallography Perspective
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their wide-ranging biological activities and versatile applications.[1][2] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their function, dictating how they interact with biological targets or assemble into functional materials. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous determination of molecular structure.[3]
This guide offers an in-depth technical comparison of X-ray crystallography with other common analytical methods for the structural characterization of 6-bromo-2-chloroquinoline-4-carbonyl chloride and its derivatives. By synthesizing experimental protocols with expert insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the unique advantages of crystallographic analysis.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast number of synthetic and natural compounds.[1] Its derivatives have been extensively explored for various therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the electronic properties and biological activity of the quinoline core. The carbonyl chloride group at the 4-position serves as a reactive handle for further synthetic modifications, making the title compound a valuable intermediate in the synthesis of novel bioactive molecules.
Unveiling the Molecular Architecture: The Power of X-ray Crystallography
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they often fall short of defining the precise spatial arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. X-ray crystallography overcomes these limitations by providing a detailed three-dimensional map of electron density within a single crystal.[3] This technique is indispensable for:
-
Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of chiral centers.[3]
-
Conformational Analysis: Precisely defining the preferred conformation of flexible molecules in the solid state.
-
Intermolecular Interaction Mapping: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for crystal packing and molecular recognition.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to its crystal structure involves a meticulous multi-step process. The following workflow outlines the key stages for a representative derivative, 3-benzyl-6-bromo-2-chloroquinoline, for which crystallographic data is available.[4]
Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of a small molecule.
Detailed Experimental Protocols
1. Synthesis of 6-Bromo-2-chloroquinoline Derivatives:
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Gould-Jacobs reactions.[1][5][6] For a 6-bromo-2-chloroquinoline scaffold, a common approach involves the cyclization of a suitably substituted aniline precursor. Further derivatization at the 4-position can be achieved through standard organic transformations.
2. Single Crystal Growth:
This is often the most critical and challenging step.[3] High-quality single crystals are essential for obtaining high-resolution diffraction data. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to decrease its solubility and promote crystal growth.
3. X-ray Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the intensities of the diffracted beams. The initial positions of the atoms are determined using direct methods or Patterson methods, and the structural model is then refined against the experimental data to obtain the final, highly accurate molecular structure.[7]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
To illustrate the unique insights provided by X-ray crystallography, we will compare the structural information obtained for a representative derivative with that from other common analytical techniques.
Table 1: Comparison of Analytical Techniques for the Structural Characterization of a 6-Bromo-2-chloroquinoline Derivative
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions, crystal packing.[3] | Unambiguous and definitive structural determination. Provides spatial information crucial for understanding biological activity and material properties. | Requires a high-quality single crystal, which can be difficult to obtain. The structure represents the solid-state conformation, which may differ from the solution or gas phase. |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Information about the chemical environment of atoms, connectivity through covalent bonds (e.g., COSY, HSQC, HMBC), and through-space proximity (NOESY).[8] | Non-destructive. Provides information about the structure in solution. Can be used to study dynamic processes. | Does not directly provide bond lengths or angles. Determination of absolute stereochemistry can be challenging. Ambiguities can arise in complex molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the molecular structure. | High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques like GC or LC. | Provides limited information about stereochemistry and the 3D arrangement of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.[9] | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure and connectivity. |
| Computational Chemistry (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[4][10] Can complement experimental data. | Can provide insights into structures that are difficult to crystallize. Allows for the study of reaction mechanisms and electronic properties. | The accuracy of the results depends on the level of theory and basis set used. Experimental validation is crucial. |
Case Study: Crystallographic Data of a 3-Benzyl-6-bromo-2-chloroquinoline
A study by Li et al. (2022) provides valuable crystallographic data for 3-benzyl-6-bromo-2-chloroquinoline.[4] This data serves as an excellent proxy for understanding the structural features of the broader class of 6-bromo-2-chloroquinoline derivatives.
Table 2: Selected Crystallographic Data for 3-Benzyl-6-bromo-2-chloroquinoline
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁BrClN |
| Molecular Weight | 348.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(3) |
| b (Å) | 12.678(4) |
| c (Å) | 11.096(3) |
| α (°) | 90 |
| β (°) | 108.348(4) |
| γ (°) | 90 |
| Volume (ų) | 1380.9(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.677 |
| R-factor (%) | 4.86 |
Data extracted from Li et al. (2022).[4]
The data in Table 2 provides a wealth of precise information that cannot be obtained from other techniques. The space group and unit cell dimensions define the crystal lattice, while the refined atomic coordinates (not shown) allow for the precise calculation of all bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
Conclusion
In the structural characterization of 6-bromo-2-chloroquinoline-4-carbonyl chloride derivatives, X-ray crystallography stands as an unparalleled technique for providing a definitive and high-resolution picture of the molecular architecture. While other methods like NMR, MS, and IR spectroscopy are essential for confirming identity and connectivity, they cannot replace the detailed three-dimensional insights offered by a single-crystal X-ray diffraction study. The information gleaned from crystallographic analysis is not merely academic; it is a cornerstone for rational drug design, understanding structure-activity relationships, and engineering novel materials with tailored properties. Therefore, for researchers, scientists, and drug development professionals working with these and similar compounds, a thorough understanding of the principles and application of X-ray crystallography is not just advantageous, but essential.
References
-
Banu, H., & Singh, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23763-23789. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-246. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Wang, B. (2022). Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Molecular Crystals and Liquid Crystals, 741(1), 84-95. [Link]
-
Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-704. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline derivatives. [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloroquinoline. [Link]
-
ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. [Link]
-
SpectraBase. (n.d.). 6-Bromo-2-chloroquinoline. [Link]
-
Guss, J. M. (2007). X-ray Crystallography of Chemical Compounds. Current drug discovery technologies, 4(2), 91–97. [Link]
-
Slast'on, V. V., Vashchinska, V. V., Shishkina, S. V., Shishkin, O. V., & Vovk, M. V. (2020). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 11), 1735–1742. [Link]
-
DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]
-
MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]
-
ResearchGate. (n.d.). Calculated X-ray diffraction patterns using the experimental (line) and.... [Link]
-
National Center for Biotechnology Information. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iipseries.org [iipseries.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 6-Bromo-2-Chloroquinoline
This guide provides an in-depth comparison of orthogonal analytical methodologies for the robust purity assessment of synthesized 6-bromo-2-chloroquinoline. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each described method functions as a self-validating system. Our approach is grounded in the principle that no single technique is infallible; true confidence in a compound's purity profile is achieved through the convergence of evidence from multiple, independent analytical platforms.
The Orthogonal Approach: A Multi-Faceted View of Purity
An orthogonal approach employs multiple analytical techniques that measure the same attribute (purity) based on different chemical or physical principles. This strategy significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by the limitations of a single method. For 6-bromo-2-chloroquinoline, a comprehensive assessment relies on the combined strengths of chromatography, nuclear magnetic resonance, and elemental analysis.
Caption: Conceptual workflow of an orthogonal purity assessment strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity determination in pharmaceutical settings, prized for its high resolving power, sensitivity, and quantitative accuracy.[3] For 6-bromo-2-chloroquinoline, a reversed-phase method is ideal, separating the compound and its potential impurities based on their differential partitioning between a polar mobile phase and a nonpolar stationary phase.
Causality in Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides strong retention for the aromatic quinoline ring system.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is employed. The formic acid protonates silanol groups on the stationary phase to reduce peak tailing and ensures the analyte is in a consistent ionic state, leading to sharper, more symmetrical peaks. The gradient elution, starting with a higher water content and moving to a higher acetonitrile content, allows for the effective separation of both more polar and less polar impurities.
-
Detection: UV detection at 254 nm is chosen as it is a wavelength where aromatic systems, like the quinoline core, typically exhibit strong absorbance, providing excellent sensitivity.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the synthesized 6-bromo-2-chloroquinoline and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
System: Standard HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 80 20 20.0 20 80 25.0 20 80 25.1 80 20 | 30.0 | 80 | 20 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Hypothetical Data & Comparison
| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |
| 6-bromo-2-chloroquinoline | 15.2 | 99.65 | Main Component |
| Impurity A (e.g., 6-bromoquinolin-2-one) | 8.5 | 0.15 | Potential Precursor |
| Impurity B (e.g., regioisomer) | 14.8 | 0.20 | Isomeric Impurity |
| Alternative: 6-bromo-4-chloroquinoline | 16.1 | 99.50 | Structurally Similar |
This method provides excellent quantitative data on impurities that are chromatographically separable. However, it relies on the assumption that all impurities have a similar UV response factor to the main compound, which may not be true. Furthermore, it cannot detect non-UV active impurities (e.g., inorganic salts).
Quantitative ¹H NMR (qNMR): An Orthogonal Approach to Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity determination.[4][5] Unlike chromatography, which provides a relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[6][7]
Causality in Method Design:
-
Orthogonality: qNMR is orthogonal to HPLC because its measurement principle is based on the nuclear magnetic properties of protons, not on chromatographic retention.[4] This makes it highly unlikely that an impurity would have signals that perfectly overlap with both the analyte and the standard in a way that would mask its presence.
-
Internal Standard: A high-purity, stable compound with simple, non-overlapping proton signals (e.g., maleic anhydride or dimethyl sulfone) is chosen. By accurately weighing both the analyte and the standard, the measurement is tied directly to the SI unit for mass (the kilogram), making it an absolute method.[7]
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being measured is critical. This ensures all protons have fully relaxed between scans, making the resulting signal integrals directly proportional to the number of protons, which is the fundamental requirement for accurate quantification.
Caption: Step-by-step workflow for qNMR purity determination.
Experimental Protocol: qNMR Purity Analysis
-
Sample Preparation:
-
Accurately weigh (~15 mg) the synthesized 6-bromo-2-chloroquinoline into an NMR tube. Record the mass (m_s).
-
Accurately weigh (~5 mg) a certified internal standard (e.g., maleic anhydride, Purity_IC = 99.9%) into the same NMR tube. Record the mass (m_IC).
-
Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumentation & Acquisition:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Experiment: 1D Proton NMR.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing & Calculation:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (Int_t) corresponding to a known number of protons (n_t).
-
Integrate a signal for the internal standard (Int_IC) corresponding to a known number of protons (n_IC).
-
Calculate the purity (P_t) using the following formula:
P_t (%) = (Int_t / Int_IC) * (n_IC / n_t) * (MW_t / MW_IC) * (m_IC / m_s) * P_IC
Where:
-
MW_t, MW_IC: Molecular weights of the analyte and standard.
-
m_s, m_IC: Masses of the analyte and standard.
-
P_IC: Purity of the internal standard.
-
Hypothetical Data Comparison
| Parameter | 6-Bromo-2-chloroquinoline | Internal Standard (Maleic Anhydride) |
| Mass (m) | 15.05 mg | 5.02 mg |
| MW | 242.50 g/mol | 98.06 g/mol |
| Protons (n) | 1 (e.g., a singlet) | 2 (olefinic protons) |
| Integral (Int) | 5.50 | 10.00 |
| Purity (P) | 99.7% | 99.9% (Certified) |
qNMR provides a highly accurate purity value that is independent of the analyte's chromatographic behavior or UV absorptivity. It can also reveal the presence of residual solvents or water.[8]
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a compound.[9][10] It serves as a fundamental check to confirm that the empirical formula of the synthesized compound matches the theoretical composition.[11][12] While modern spectroscopic methods have largely replaced it for structural elucidation, EA remains a valuable tool for purity confirmation.[11]
Trustworthiness through Validation: The trustworthiness of EA data comes from comparing the experimentally determined elemental percentages to the calculated theoretical values. For publication in many chemistry journals and for regulatory submissions, the experimental values must be within ±0.4% of the theoretical values.[13] A significant deviation suggests the presence of an impurity that alters the overall elemental composition of the sample (e.g., residual solvent, inorganic salt, or an organic impurity with a different C/H/N ratio).
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, synthesized compound into a tin capsule.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).
-
Data Interpretation: Compare the experimental weight percentages of C, H, and N to the theoretical values calculated from the molecular formula C₉H₅BrClN.
Comparative Data Table
| Element | Theoretical % for C₉H₅BrClN | Found % (Batch 1) | Deviation | Found % (Impure Batch 2) | Deviation |
| C | 44.57 | 44.71 | +0.14 | 45.50 | +0.93 |
| H | 2.08 | 2.05 | -0.03 | 2.55 | +0.47 |
| N | 5.77 | 5.81 | +0.04 | 5.60 | -0.17 |
| Assessment | - | Pass (< ±0.4%) | - | Fail | - |
In this example, Batch 1 passes, corroborating its high purity. Batch 2 fails, with deviations greater than ±0.4%, indicating the presence of a significant impurity (perhaps a hydrogen-rich residual solvent not removed during purification).
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
For a compound like 6-bromo-2-chloroquinoline, which has a reasonable degree of volatility, GC-MS is an excellent supplementary technique for identifying volatile organic impurities.[14][15] The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio data that can elucidate the structure of these separated components.[16][17]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like toluene or ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms or similar nonpolar capillary column.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each impurity peak and compare it to spectral libraries (e.g., NIST) or interpret the fragmentation pattern to propose a structure.
GC-MS is particularly powerful for confirming the identity of by-products or unreacted starting materials that are volatile enough for the analysis.
Final Recommendation: An Integrated Purity Assessment Workflow
A robust and defensible purity assessment of synthesized 6-bromo-2-chloroquinoline should follow a tiered, orthogonal approach.
Caption: Recommended integrated workflow for purity validation.
-
Initial Screening (Tier 1): Use HPLC as the primary screening tool to quickly assess the impurity profile and obtain a relative purity value. If the purity is below the desired threshold (e.g., 99%), the compound should be re-purified.[3]
-
Absolute Quantification (Tier 2): If the HPLC profile is acceptable, perform qNMR analysis to determine the absolute purity against a certified standard. This provides a highly accurate value and can identify non-UV active impurities like residual solvents.[4][6]
-
Compositional Confirmation (Tier 3): Corroborate the findings with Elemental Analysis . A successful result (all elements within ±0.4% of theoretical) provides strong, independent confirmation of the compound's identity and high purity.[13]
-
Impurity Identification (Optional): If significant unknown impurities are detected by HPLC, GC-MS can be employed to aid in their structural identification, providing valuable feedback to the synthetic chemist for process optimization.[14][15]
By integrating these orthogonal techniques, researchers can build a comprehensive and highly trustworthy purity profile for their synthesized 6-bromo-2-chloroquinoline, ensuring the integrity and reliability of their subsequent research and development efforts.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
Thordarson, P. (2018). An International Study Evaluating Elemental Analysis. PMC, PubMed Central. [Link]
-
Pinter, B., & de Proft, F. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
-
Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
Dong, M. W., & Hu, G. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Journal of Analytical Methods in Chemistry. (2021). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Slideshare. (n.d.). Analytical methods validation as per ich & usp. [Link]
-
European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. [Link]
-
EDQM. (2024). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. [Link]
-
Sci-Hub. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
-
IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
-
Gfeller, D., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloroquinoline. [Link]
-
MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Turkson, J., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). PMC, PubMed Central. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ACS Axial. (2018). Read High-Impact Highlights from Organic Letters. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Silico Modeling: Comparing Methodologies for 6-Bromo-2-Chloroquinoline Derivatives Targeting Kinases
This guide provides an in-depth comparison of in-silico methodologies for modeling the binding of 6-bromo-2-chloroquinoline derivatives to protein kinases. As researchers in drug development, our goal is to move beyond simply generating data and toward building predictive models that are both accurate and mechanistically insightful. This document eschews rigid templates in favor of a logical, causality-driven narrative that reflects how these computational experiments are designed and interpreted in a real-world research setting. We will explore the strategic integration of various computational tools, justifying the selection of each method and demonstrating how they collectively build a robust, self-validating workflow for lead compound optimization.
Introduction: The Rationale for Targeting Kinases with Quinoline Scaffolds
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[1] The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3][4] Its versatile structure allows for substitutions that can fine-tune binding affinity and selectivity.[4][5] This guide focuses on a specific, albeit representative, scaffold: 6-bromo-2-chloroquinoline. While direct literature on this exact derivative is sparse, its close structural analogues, such as 6-bromo-quinazoline derivatives, have shown significant potential as anticancer agents, validating the exploration of this chemical space.[6]
Computational methodologies provide a powerful framework for rapidly evaluating molecular interactions, predicting pharmacokinetic properties, and assessing complex stability before costly experimental validation.[7] This guide will compare and contrast the primary in-silico techniques used to model the interaction of our lead scaffold with key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.
Part 1: The In-Silico Toolkit - A Comparative Overview of Core Techniques
In modern drug discovery, no single computational method is a panacea.[7] Instead, we rely on an integrated workflow where each technique validates and informs the next. The strength of our predictions lies not in the output of a single tool, but in the convergence of evidence from multiple, complementary approaches.
Molecular Docking: The Initial Handshake
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site and estimates the strength of the interaction, typically as a scoring function.[8][9]
-
Causality Behind Its Use: Docking serves as our first-pass filter. It is computationally inexpensive, allowing us to screen a virtual library of 6-bromo-2-chloroquinoline derivatives against our target kinases to quickly identify promising candidates and discard those unlikely to bind.[2][10] It answers the fundamental question: "How might this molecule fit, and what is its predicted binding affinity?"[8][11]
-
Methodological Choice & Limitations: We utilize software like AutoDock Vina for its balance of speed and accuracy. However, a key limitation is that docking typically treats the protein receptor as a rigid structure and scoring functions are approximations of the true binding free energy. The resulting scores are best used for rank-ordering compounds rather than as absolute predictors of potency.[11][12]
Molecular Dynamics (MD) Simulation: Observing the Dance
Where docking provides a static snapshot, MD simulation offers a moving picture.[13] By solving Newton's equations of motion for a system of atoms (the protein-ligand complex solvated in water), MD simulates the dynamic behavior of the complex over time.[13]
-
Causality Behind Its Use: The primary reason to employ MD is to validate the stability of the docked pose.[14][15] A ligand that appears promising in docking may be unstable in a dynamic, solvated environment. MD simulations allow us to observe whether the key interactions predicted by docking are maintained over a simulated time course (e.g., 100 nanoseconds), providing a much higher level of confidence in the binding hypothesis.[7][16]
-
Key Analyses: We analyze the MD trajectory for metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Radius of Gyration (Rg) to measure the compactness of the complex.[7]
Advanced Techniques: Free Energy Calculations & QSAR
-
MM/PBSA and MM/GBSA: These are popular methods to estimate the free energy of binding from MD simulation trajectories. They offer a more accurate estimation of binding affinity than docking scores by incorporating solvation effects and enthalpic/entropic terms, bridging the gap between computational prediction and experimental thermodynamics.
-
Quantitative Structure-Activity Relationship (QSAR): When a set of analogues with known experimental activities is available, 3D-QSAR models can be built.[2][7] These models correlate the 3D structural and chemical properties of molecules with their biological activity, enabling the prediction of potency for newly designed compounds and guiding further structural modifications.[7][17] A reliable QSAR model typically requires a cross-validation coefficient (Q²) > 0.5 and a predictive R² (R²_pred) > 0.6.[7]
Part 2: A Comparative Case Study: Modeling 6-Bromo-2-Chloroquinoline Derivatives
Here, we present a hypothetical, yet realistic, workflow comparing the binding of three derivatives of our scaffold (Derivative A, B, and C) against three clinically relevant kinases.
Target Selection & Preparation
-
Targets:
-
EGFR: A key driver in non-small cell lung cancer.[7][18] We will use the crystal structure PDB ID: 2GS2.
-
VEGFR-2: A primary mediator of tumor angiogenesis.[19][20] We will use the crystal structure PDB ID: 4ASD.
-
Src Kinase: Implicated in cancer cell proliferation, survival, and metastasis.[21] We will use the crystal structure PDB ID: 2H8H.
-
-
Rationale: These kinases represent distinct but highly important targets in oncology.[3][19][21] Comparing our derivatives against all three allows us to build a preliminary selectivity profile, a critical aspect of modern kinase inhibitor design.
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Download the crystal structure from the RCSB PDB database.
-
Remove all water molecules, co-factors, and existing ligands from the structure using a molecular visualization tool like PyMOL or Chimera.[10][11]
-
Add polar hydrogens and assign Kollman charges to the protein structure using AutoDock Tools.
-
Save the prepared protein structure in the required .pdbqt format.
-
-
Ligand Preparation:
-
Draw the 3D structures of the 6-bromo-2-chloroquinoline derivatives (A, B, C).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand structures in .pdbqt format.
-
-
Docking Execution:
-
Define the docking grid box to encompass the ATP-binding site of the kinase. The coordinates are typically centered on the co-crystallized ligand from the original PDB file.
-
Run the docking simulation using AutoDock Vina, generating multiple binding poses for each ligand.[15]
-
-
Analysis:
Experimental Protocol: Molecular Dynamics (MD) Simulation Workflow
-
System Preparation:
-
Select the best-ranked protein-ligand complex from the docking results (e.g., Derivative B with EGFR).
-
Use a program like GROMACS to prepare the system. Generate the ligand topology and parameter files.
-
Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Execution:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Conduct a two-phase equilibration: first, under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
Run the production MD simulation for 100 nanoseconds.
-
-
Trajectory Analysis:
-
Calculate RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation.
-
Calculate RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Analyze the persistence of key hydrogen bonds and other interactions identified during docking.
-
Data Presentation and Interpretation
The results of our hypothetical study are summarized below.
Table 1: Comparative Molecular Docking Results
| Derivative | Target Kinase | PDB ID | Binding Energy (kcal/mol) | Key Hinge Region Interaction (Residue) |
| Derivative A | EGFR | 2GS2 | -8.2 | Met793 |
| VEGFR-2 | 4ASD | -7.5 | Cys919 | |
| Src | 2H8H | -7.1 | Met341 | |
| Derivative B | EGFR | 2GS2 | -9.5 | Met793 |
| VEGFR-2 | 4ASD | -8.1 | Cys919 | |
| Src | 2H8H | -7.9 | Met341 | |
| Derivative C | EGFR | 2GS2 | -7.9 | Met793 |
| VEGFR-2 | 4ASD | -8.9 | Cys919 | |
| Src | 2H8H | -8.4 | Met341 |
-
Interpretation: Derivative B shows the highest predicted binding affinity for EGFR, making it the top candidate for this target. Derivative C shows a preference for VEGFR-2. The quinoline nitrogen is predicted to form a crucial hydrogen bond with the hinge region backbone in all cases, a classic interaction for ATP-competitive inhibitors.[14]
Table 2: Summary of MD Simulation Metrics for EGFR-Derivative B Complex
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.8 Å | The protein backbone remains stable throughout the simulation. |
| Ligand RMSD | 1.2 Å | The ligand shows minimal deviation, indicating a stable binding pose. |
| Radius of Gyration (Rg) | 22.5 Å | The complex remains compact with no signs of unfolding. |
| Met793 H-Bond Occupancy | 92% | The critical hinge region hydrogen bond is highly stable and persistent. |
-
Interpretation: The MD simulation results for the EGFR-Derivative B complex strongly support the docking prediction. The low RMSD values and high occupancy of the key hydrogen bond indicate that the complex is stable and the predicted binding mode is reliable.
Part 3: Visualization of Workflows and Pathways
Visual diagrams are essential for communicating complex computational workflows and biological contexts.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
This guide demonstrates that a multi-faceted in-silico approach provides a robust and self-validating framework for assessing potential kinase inhibitors. By integrating molecular docking for initial screening with molecular dynamics for stability validation, we can generate high-confidence hypotheses about the binding of 6-bromo-2-chloroquinoline derivatives. The comparative analysis against multiple kinases not only helps in identifying potent binders but also provides crucial early insights into selectivity. This integrated workflow, grounded in the principles of causality and cross-validation, significantly enhances the efficiency of the drug discovery pipeline, allowing researchers to focus experimental resources on compounds with the highest probability of success.
References
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. (2026). MDPI.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Labroots.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Taylor & Francis Online.
- 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. (n.d.). PubMed.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
- Crystal Structure of kinase. (2015). RCSB PDB.
- Molecular dynamics of protein kinase-inhibitor complexes: a valid structural inform
- Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. (2024).
- Crystal structure of human mitogen activated protein kinase 6 (MAPK6). (2020). RCSB PDB.
- 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. (n.d.).
- In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (n.d.). Scientific Research Publishing.
- Best Practices for Foundations in Molecular Simul
- A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. (2023).
- An enriched structural kinase database to enable kinome-wide structure-based analyses and drug discovery. (n.d.).
- Encounter complexes and hidden poses of kinase-inhibitor binding on the free-energy landscape. (2019). PNAS.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.).
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.
- Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.).
- Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evalu
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar.
- A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
- Crystal structures of human kinase Aurora A. (2014). RCSB PDB.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
- KLIFS - the structural kinase d
- Best practices for molecular dynamics simul
- Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- 6-Bromo-2-chloroquinoline. (n.d.). PubChem.
- Docking and Molecular Dynamics Simulation‐Based Analysis of Advanced Small‐Molecule Kinase Inhibitors Identified pre‐let‐7 miRNA Binders. (n.d.).
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. etflin.com [etflin.com]
- 13. Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Docking and Molecular Dynamics Simulation‐Based Analysis of Advanced Small‐Molecule Kinase Inhibitors Identified pre‐let‐7 miRNA Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 19. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 20. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking New Quinoline-Based Inhibitors Against Known Drugs
Introduction: The Ascendant Role of Quinoline Scaffolds in Modern Drug Discovery
The quinoline moiety, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a broad spectrum of pharmacological activities.[1][2][3][4] Historically significant in the fight against malaria, quinoline-based drugs have evolved into critical tools in oncology.[4][5] In recent years, a surge in the development of novel quinoline derivatives targeting various oncogenic pathways has been observed, with several compounds gaining FDA approval for cancer therapy.[5][6][7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new quinoline-based inhibitors against established drugs. We will delve into the mechanistic underpinnings of these compounds, provide detailed, field-proven experimental protocols for their comparative evaluation, and present a logical workflow for data analysis and interpretation. The focus will be on providing a practical, in-depth technical guide that emphasizes scientific integrity and reproducibility.
Mechanistic Landscape: Understanding the Targets of Quinoline-Based Inhibitors
Quinoline derivatives exert their anticancer effects through diverse mechanisms of action.[1][2][10] A significant number of these compounds function as kinase inhibitors , targeting key enzymes in signaling pathways that drive tumor growth and proliferation.[7][11] Others act as topoisomerase inhibitors , intercalating with DNA and triggering apoptosis.[1][2] The versatility of the quinoline scaffold allows for the design of inhibitors that can also modulate angiogenesis, induce cell cycle arrest, and disrupt cell migration.[1][4]
For the purpose of this guide, we will focus on a common scenario: benchmarking a novel quinoline-based tyrosine kinase inhibitor (TKI) against an established, FDA-approved drug. Many recently approved quinoline drugs, such as Bosutinib , Lenvatinib , and Cabozantinib , are multi-kinase inhibitors used in the treatment of various cancers.[5][6][7]
Signaling Pathway Spotlight: The PI3K/Akt/mTOR Pathway
A critical signaling cascade often deregulated in cancer is the PI3K/Akt/mTOR pathway. This pathway plays a central role in cell growth, proliferation, survival, and metabolism. Several quinoline derivatives have been developed to inhibit key kinases within this pathway, such as PI3K and mTOR.[7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by quinoline-based inhibitors.
Experimental Benchmarking Workflow: A Step-by-Step Guide
A robust benchmarking study requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based assays that reflect the complexity of a cellular environment.
Caption: General experimental workflow for benchmarking a new quinoline-based inhibitor.
Part 1: In Vitro Enzymatic Assay - Determining the Half-Maximal Inhibitory Concentration (IC50)
The first step in characterizing a new inhibitor is to determine its potency against its purified target enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][13][14]
Protocol: In Vitro Kinase Assay (IC50 Determination)
This protocol provides a general framework. Specific buffer conditions and substrate concentrations should be optimized for the kinase of interest.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Substrate: Use a specific peptide or protein substrate for the kinase.
-
ATP: Prepare a stock solution of ATP. The final concentration should be close to the Km of the kinase for ATP.
-
Enzyme: Use purified, active recombinant kinase.
-
Inhibitors: Prepare serial dilutions of the new quinoline-based inhibitor and the known reference drug in DMSO.
-
-
Assay Procedure:
-
Add kinase buffer, substrate, and enzyme to the wells of a 96-well plate.
-
Add the serially diluted inhibitors (new compound and known drug) to the respective wells. Include a DMSO-only control (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or radioactivity) in each well.
-
Normalize the data to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Part 2: Cell-Based Assay - Assessing Cellular Potency and Viability
While in vitro assays are crucial for determining direct target inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cells and inhibit its target in a complex cellular environment. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[15][16][17]
Protocol: MTT Cell Viability Assay
This protocol is a standard method for determining the effect of a compound on cell viability.
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the new quinoline-based inhibitor and the known reference drug in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.[15]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Incubate the plate overnight in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in a structured table.
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (µM) |
| New Quinoline Inhibitor (NQI-1) | [Insert Experimental Value] | [Insert Experimental Value] |
| Known Drug (e.g., Bosutinib) | [Insert Literature or Experimental Value] | [Insert Literature or Experimental Value] |
Interpreting the Results:
-
Potency: A lower IC50 or GI50 value indicates a more potent inhibitor.
-
Cellular Efficacy: A significant difference between the IC50 and GI50 values may suggest issues with cell permeability, off-target effects, or drug efflux.
-
Benchmarking: Directly compare the IC50 and GI50 values of the new inhibitor to the known drug. A new compound with significantly improved potency and cellular efficacy would be a promising lead for further development.
Conclusion: A Pathway to Validated Discovery
This guide provides a foundational framework for the systematic benchmarking of new quinoline-based inhibitors. By adhering to these rigorous, self-validating protocols, researchers can generate reliable and reproducible data, enabling confident decision-making in the drug discovery pipeline. The ultimate goal is to identify novel quinoline derivatives with superior efficacy and safety profiles, contributing to the advancement of targeted cancer therapies.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
- MTT assay protocol. (n.d.). Abcam.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2021). International Journal of Medical and Pharmaceutical Sciences.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
- IC50. (n.d.). Wikipedia.
- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2010). Expert Review of Proteomics.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- In-cell Western Assays for IC50 Determin
- Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. (n.d.).
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules.
- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
- FDA-approved quinoline-based drugs. (n.d.).
- A Comparative Benchmarking Guide for Kinase Inhibitors: Evaluating a Benzoxazole Scaffold Against Established Agents. (2025). BenchChem.
- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).
- IC50 Determin
- A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. (2025). BenchChem.
- List of Common Quinolones + Uses, Types & Side Effects. (2024). Drugs.com.
- Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (2022).
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022).
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... (n.d.). protocols.io.
- New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). Molecules.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. mdpi.com [mdpi.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. courses.edx.org [courses.edx.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
A Spectroscopic Comparison of 6-Bromoquinoline and Other Halogenated Quinolines: A Guide for Researchers
Introduction: The Strategic Role of Halogenation in Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active compounds and functional materials.[1][2][3] The strategic functionalization of the quinoline ring system is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Halogenation, in particular, is a powerful tool in this context. The introduction of a halogen atom—be it fluorine, chlorine, bromine, or iodine—can profoundly alter the electronic and steric profile of the parent molecule.
This guide provides an in-depth spectroscopic comparison of 6-bromoquinoline against its halogenated analogs (6-fluoro-, 6-chloro-, and 6-iodoquinoline). As researchers and drug development professionals, understanding the distinct spectroscopic signatures imparted by each halogen is paramount for unambiguous compound identification, quality control, and the elucidation of structure-property relationships. We will explore how the unique properties of each halogen manifest across various analytical techniques, providing the experimental data and causal explanations necessary for robust scientific inquiry.
Core Spectroscopic Methodologies: A Multi-Faceted Approach
No single technique can fully characterize a molecule. A comprehensive understanding requires a correlated, multi-technique approach. For halogenated quinolines, the most informative methods are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis) absorption, Fluorescence, and Infrared (IR) spectroscopy.
The choice of these techniques is causal:
-
NMR Spectroscopy (¹H & ¹³C): Provides the most detailed structural information, revealing the electronic environment of each nucleus. The electronegativity and anisotropic effects of halogens induce predictable shifts in the NMR spectrum, making it a primary tool for positional isomer confirmation.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition. For halogenated compounds, MS is indispensable due to the characteristic isotopic patterns of chlorine and bromine, which provide definitive evidence of their presence.[4][5]
-
UV-Visible Spectroscopy: Probes the electronic transitions within the conjugated π-system of the quinoline ring. Halogen substitution can modulate these transitions, leading to shifts in the maximum absorption wavelength (λmax), which correlates with changes in the electronic structure.[6]
-
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, a property valuable in bio-imaging and sensing applications.[7][8] The "heavy atom effect" is a key principle here, where heavier halogens like bromine and iodine can significantly quench fluorescence, a phenomenon that is both diagnostically useful and critical for application-specific design.
-
Infrared (IR) Spectroscopy: Identifies functional groups through their vibrational frequencies. The carbon-halogen (C-X) bond has a characteristic stretching frequency that is highly dependent on the mass of the halogen, providing a straightforward method for distinguishing between different halogenated analogs.[9]
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed as self-validating systems, incorporating steps to minimize ambiguity and ensure reproducibility.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the halogenated quinoline sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its higher boiling point and ability to dissolve a wide range of compounds.[10]
-
Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
-
Instrument Setup & Acquisition:
-
Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for sufficient signal dispersion.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing & Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity (splitting pattern), and coupling constants.
-
Protocol 2: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the halogenated quinoline in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration for measurement (typically in the 1-10 µM range), ensuring the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
-
UV-Vis Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for a solvent blank.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Measurement:
-
Using a dilute sample (absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects), record the emission spectrum by exciting at the primary λmax determined from the UV-Vis spectrum.[8]
-
Record the excitation spectrum by setting the emission monochromator to the observed emission maximum.
-
The corrected excitation spectrum should ideally overlay with the absorption spectrum, validating the identity of the fluorescing species.
-
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation & Analysis:
-
For Electron Ionization (EI), introduce the sample via a direct insertion probe or GC inlet. EI is a "hard" ionization technique that provides rich fragmentation patterns useful for structural elucidation.[11]
-
For Electrospray Ionization (ESI), infuse the sample solution directly into the source. ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.
-
-
Data Interpretation:
-
Identify the molecular ion (M⁺• in EI, [M+H]⁺ in ESI).
-
Critically, analyze the isotopic pattern of the molecular ion peak. This is the key diagnostic for identifying the specific halogen present.
-
Comparative Analysis: Unraveling the Halogen Effect
The substitution of different halogens at the 6-position of the quinoline ring induces distinct and predictable changes in the spectroscopic data.
General Experimental Workflow
Caption: General workflow for the spectroscopic characterization of halogenated quinolines.
¹H and ¹³C NMR Spectroscopy
The primary influence of the halogen is its inductive effect (electron-withdrawing) and, to a lesser extent, its resonance effect. Electronegativity decreases down the group (F > Cl > Br > I), which directly impacts the shielding of nearby nuclei.
| Halogen | Electronegativity | Effect on ¹H NMR (approx. ppm) | Effect on ¹³C NMR (approx. ppm) |
| Fluorine | 3.98 | Strong deshielding of adjacent protons (H-5, H-7). Shows C-F coupling. | Strong deshielding of C-6. |
| Chlorine | 3.16 | Moderate deshielding of H-5 and H-7. | Moderate deshielding of C-6. |
| Bromine | 2.96 | Weaker deshielding of H-5 and H-7 compared to Cl.[12][13] | Weaker deshielding of C-6. |
| Iodine | 2.66 | Minimal inductive deshielding. Heavy atom effect may cause peak broadening. | Minimal inductive deshielding. |
Note: Specific chemical shift values can vary slightly based on solvent and concentration. The trend, however, remains consistent.
Mass Spectrometry
The isotopic distribution is the most powerful diagnostic feature in MS for distinguishing between chloro- and bromo-substituted compounds. Fluorine and iodine are monoisotopic, simplifying their spectra.
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Key Isotopic Peaks and Ratios |
| 6-Fluoroquinoline | C₉H₆FN | 147.05 | M⁺: 147 (100%) |
| 6-Chloroquinoline | C₉H₆ClN | 163.02 | M⁺: 163 (100%), M+2: 165 (~33%)[5] |
| 6-Bromoquinoline | C₉H₆BrN | 206.97 | M⁺: 207 (100%), M+2: 209 (~98%)[4][12] |
| 6-Iodoquinoline | C₉H₆IN | 254.95 | M⁺: 255 (100%) |
UV-Visible and Fluorescence Spectroscopy
The electronic absorption is dominated by π→π* transitions within the aromatic system. Halogen substitution generally causes a slight bathochromic (red) shift compared to unsubstituted quinoline.[14] The most dramatic effect is seen in fluorescence, governed by the heavy atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state, thereby quenching fluorescence.
| Halogen Property | F | Cl | Br | I |
| Atomic Mass (amu) | 19 | 35.5 | 80 | 127 |
| λmax Shift | Minor | Small Red Shift | Moderate Red Shift | Larger Red Shift |
| Fluorescence Quantum Yield | Highest | Reduced | Significantly Quenched | Severely Quenched |
Relationship between Halogen Properties and Spectroscopic Output
Caption: Correlation between fundamental halogen properties and observed spectroscopic effects.
Conclusion: A Predictive Framework for Analysis
The spectroscopic characterization of halogenated quinolines is a logical, predictive process grounded in the fundamental physicochemical properties of the halogen atoms. For 6-bromoquinoline, the key identifying features are:
-
A moderate downfield shift in its ¹H and ¹³C NMR spectra relative to iodoquinoline.
-
An unmistakable M⁺ and M+2 isotopic pattern in its mass spectrum with a ~1:1 intensity ratio.[4]
-
Significantly quenched fluorescence compared to its fluoro- and chloro-analogs.
By employing a multi-technique approach and adhering to robust experimental protocols, researchers can confidently distinguish 6-bromoquinoline from other halogenated derivatives. This analytical rigor is not merely academic; it is essential for ensuring the quality of starting materials, validating synthetic outcomes, and ultimately, advancing the development of novel therapeutics and materials.
References
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Retrieved from [Link]
-
Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Bromoquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 27(15), 4983. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Al-Hamdani, A. A., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Computation, 12(6), 114. Retrieved from [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Retrieved from [Link]
-
Haskins, W., & Luttermoser, G. (1951). Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry, 23(3), 456-458. Retrieved from [Link]
-
Cates, L. A., & Sinsheimer, J. E. (1968). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 6(1), 45-47. Retrieved from [Link]
-
Klasinc, L., et al. (1981). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 46(15), 3070-3075. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 6-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]
-
Al-Qarni, M., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. International Journal of Molecular Sciences, 22(16), 8507. Retrieved from [Link]
-
Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 652. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. Retrieved from [Link]
-
Spasiano, F., et al. (2021). Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degradation. ACS Omega, 6(7), 4695-4704. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Ghosh, S., et al. (2007). Study on the fluorescence characteristics of bromadiolone in aqueous and organized media and application in analysis. Journal of Photochemistry and Photobiology B: Biology, 88(2-3), 121-128. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-chloroquinoline-4-carbonyl chloride
As a Senior Application Scientist, I understand that the integrity of your research and the safety of your laboratory personnel are paramount. Compounds like 6-bromo-2-chloroquinoline-4-carbonyl chloride are powerful reagents in drug discovery and chemical synthesis, but their inherent reactivity demands a meticulous and scientifically grounded approach to handling and disposal. This guide moves beyond a simple checklist to provide a comprehensive protocol rooted in the chemical principles governing the safe neutralization and disposal of this hazardous compound.
Our core principle is "React to Render Safe, then Dispose with Diligence." The primary hazard of this compound stems from its highly reactive acid chloride group. Therefore, our procedure focuses first on quenching this reactivity through controlled hydrolysis before proceeding to the disposal of the resulting, more stable, halogenated organic waste.
PART 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the risks is essential. 6-Bromo-2-chloroquinoline-4-carbonyl chloride is a multi-hazard substance due to its functional groups.
-
Acid Chloride Group (-COCl): This is the most significant immediate hazard. Acid chlorides are highly electrophilic and react exothermically and violently with nucleophiles, including water, alcohols, and amines.[1][2] Contact with moisture in the air or on skin will produce hydrochloric acid (HCl) and the corresponding carboxylic acid, causing severe corrosive burns and irritation.[3][4][5] Inhalation of vapors is extremely dangerous and can cause severe damage to the respiratory tract.[5]
-
Halogenated Quinoline Core: The bromo- and chloro-substituents on the quinoline ring classify this compound as a halogenated organic. Such compounds require specific disposal streams as they can form hazardous byproducts upon incomplete combustion and are subject to stringent environmental regulations.[6][7]
Table 1: Summary of Chemical Hazards
| Hazard Category | GHS Pictogram | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Toxic if swallowed |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Causes severe skin burns and eye damage |
| Serious Eye Damage | GHS05 (Corrosion) | Causes serious eye damage |
| Reactivity | GHS05 (Corrosion) | Reacts violently with water |
Hazard classifications are based on the parent compound class (acid halides) and related quinoline structures. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
Essential Personal Protective Equipment (PPE)
Given the severe corrosive and reactive nature of the compound, a stringent PPE protocol is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended) | Provides resistance to chemical permeation. Inspect gloves before use.[8] |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of both the chemical and the reaction mixture. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron | Protects skin from potential spills and splashes.[9] |
| Respiratory | Work exclusively within a certified chemical fume hood | Prevents inhalation of corrosive vapors and HCl gas generated during handling and neutralization.[9] |
PART 2: The Disposal Workflow: Neutralization and Segregation
The disposal strategy is a two-phase process designed to systematically eliminate the hazards associated with 6-bromo-2-chloroquinoline-4-carbonyl chloride.
-
Phase 1: Neutralization (Quenching): The primary objective is to safely destroy the reactive acid chloride functional group. This is achieved by a controlled reaction with a weak base. Slow, controlled addition of the acid chloride to a stirred, aqueous solution of a base like sodium bicarbonate will hydrolyze it to the more stable 6-bromo-2-chloroquinoline-4-carboxylic acid. The bicarbonate simultaneously neutralizes the hydrochloric acid byproduct as it forms, preventing the release of corrosive HCl gas.[10][11][12]
-
Phase 2: Segregation and Collection: The resulting neutralized solution contains a halogenated organic compound (the carboxylic acid salt). This solution is still considered hazardous waste and must not be disposed of down the drain.[13][14] It must be collected, labeled, and disposed of through the proper institutional channels for halogenated organic waste.[7][15]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 6-bromo-2-chloroquinoline-4-carbonyl chloride.
PART 3: Detailed Protocol for Neutralization and Disposal
This protocol provides a step-by-step methodology for safely neutralizing small quantities (<5 g) of 6-bromo-2-chloroquinoline-4-carbonyl chloride. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
Materials Required:
-
6-Bromo-2-chloroquinoline-4-carbonyl chloride waste
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
pH test strips or a calibrated pH meter
-
Glass beaker (sufficiently large to contain the reaction, at least 10x the volume of the acid chloride)
-
Stir plate and magnetic stir bar
-
Designated hazardous waste container for halogenated organic liquids, with a screw cap[9]
-
Appropriate waste labels as required by your institution[14][16]
Experimental Procedure:
-
Preparation (in a Chemical Fume Hood):
-
Don all required PPE as specified in Table 2.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate in a large beaker. For every 1 gram of acid chloride, prepare at least 50 mL of bicarbonate solution. This large excess ensures complete neutralization.
-
Place the beaker on a stir plate and add a magnetic stir bar. Begin stirring at a moderate speed to create a vortex.
-
-
Neutralization (Quenching):
-
Very slowly and carefully, add the 6-bromo-2-chloroquinoline-4-carbonyl chloride to the stirring bicarbonate solution in small portions. CRITICAL: Always add the acid chloride to the base; never the other way around.[11] This ensures the exothermic reaction is controlled and dissipated by the larger volume of water.[1]
-
You will observe gas evolution (CO₂).[11] Add the acid chloride at a rate that does not cause excessive frothing or splashing.
-
Once the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.
-
-
Verification:
-
Cease stirring and check the pH of the aqueous solution using a pH test strip. The pH should be in the neutral range (pH 6-8).[17]
-
If the solution is still acidic (pH < 6), add more sodium bicarbonate solution and stir for another 30 minutes before re-testing.
-
Chemical Reaction of Neutralization
Caption: Neutralization of the acid chloride to its carboxylate salt.
-
Waste Collection and Storage:
-
Carefully transfer the neutralized aqueous solution into a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
The label must clearly state "Hazardous Waste" and list all contents (e.g., "Water, Sodium 6-bromo-2-chloroquinoline-4-carboxylate, Sodium Chloride, Sodium Bicarbonate").[16][18] Do not use abbreviations.
-
Seal the container tightly and store it in a secondary containment bin in your laboratory's designated waste accumulation area.[13][16]
-
Arrange for pickup by your institution's EHS department or certified hazardous waste disposal contractor.
-
PART 4: Spill Management
In the event of a spill of un-neutralized 6-bromo-2-chloroquinoline-4-carbonyl chloride:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or if you are not trained to handle it.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Use an inert absorbent material like vermiculite or sand to cover and contain the spill. Do not use combustible materials like paper towels.
-
Collect: Once absorbed, carefully sweep the material into a designated container for hazardous waste.
-
Decontaminate: Cautiously decontaminate the spill area using the same sodium bicarbonate solution from the neutralization protocol. Be prepared for gas evolution.
-
Dispose: All materials used for cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container and disposed of according to institutional procedures.[13]
By adhering to this comprehensive, chemically-sound protocol, you ensure that the disposal of 6-bromo-2-chloroquinoline-4-carbonyl chloride is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust and reliability in your laboratory's operations.
References
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Business Services. HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
- Benchchem. (2025). Safe Disposal of 2-Chloro-3-(morpholin-4-yl)quinoxaline.
- Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides.
- Lab Alley. How to dispose of hydrochloric acid.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Quora. (2016, January 2). How to safely dispose of hydrochloric acid.
- Capot Chemical. (2010, April 7). MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid.
- Greenflow. (2024, September 17). How to Get Rid of Acidic Waste Safely and Responsibly.
- Khan Academy. Acid base neutralisation reaction (video).
- Wikipedia. Acyl chloride.
- New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids.
- ResearchGate. (2013, May 25). Organic solvents disposal strategies?.
- Wikipedia. Acyl halide.
Sources
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nj.gov [nj.gov]
- 5. Acyl halide - Wikipedia [en.wikipedia.org]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. laballey.com [laballey.com]
- 11. quora.com [quora.com]
- 12. Khan Academy [khanacademy.org]
- 13. vumc.org [vumc.org]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. researchgate.net [researchgate.net]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 18. business-services.miami.edu [business-services.miami.edu]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloroquinoline-4-carbonyl chloride
As researchers and drug development professionals, our work with novel and reactive chemical entities demands a proactive and deeply informed approach to safety. 6-Bromo-2-chloroquinoline-4-carbonyl chloride is a compound that requires meticulous handling due to its inherent reactivity. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the chemical principles that dictate its hazards. Our objective is to build a self-validating system of safety protocols that protect you, your colleagues, and the integrity of your research.
The Core Hazard: Understanding the Reactivity of an Acyl Chloride
6-Bromo-2-chloroquinoline-4-carbonyl chloride is not merely a corrosive solid; it is a highly reactive acyl chloride. The primary hazard stems from the electrophilic nature of the carbonyl carbon, making it extremely susceptible to nucleophilic attack. Its most immediate and dangerous reaction is with water, including ambient humidity, moisture on skin, or in the respiratory tract.[1][2]
This hydrolysis reaction is vigorous and exothermic, producing two hazardous compounds:
-
6-Bromo-2-chloroquinoline-4-carboxylic acid: A solid irritant in its own right.[3]
-
Hydrogen Chloride (HCl) Gas: A highly corrosive and toxic gas that causes severe respiratory tract, eye, and skin burns.[4][5]
Therefore, our personal protective equipment (PPE) strategy must defend against two distinct but related threats: direct contact with the corrosive solid and inhalation of or contact with the HCl gas generated upon its decomposition.
Multi-Level PPE Strategy: A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task, the quantity of material being handled, and the potential for exposure. The following table outlines the minimum required PPE for common laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing Solid (<1g) | Chemical safety goggles and a full-face shield.[6][7] | Double-gloving: an inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., butyl rubber or neoprene). | Fully buttoned, flame-resistant lab coat. | Work must be conducted within a certified chemical fume hood to contain dust and any off-gassing of HCl.[8] | Protects against splashes to the face and ensures incidental contact with dust does not reach the skin. The fume hood provides primary containment for respiratory hazards. |
| Reaction Setup & Reagent Transfer | Chemical safety goggles and a full-face shield.[9] | Double-gloving: an inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., butyl rubber or neoprene). | Chemical-resistant apron over a flame-resistant lab coat.[7] | Certified chemical fume hood is mandatory. For multi-gram scales, a respirator with an acid gas cartridge is recommended.[5][10] | Increased risk of splashes during transfer necessitates an additional layer of body protection. Respiratory protection is heightened for larger quantities due to the increased potential for significant HCl release. |
| Reaction Work-up & Quenching | Chemical safety goggles and a full-face shield. | Double-gloving: an inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., butyl rubber or neoprene). | Chemical-resistant apron over a flame-resistant lab coat. | Certified chemical fume hood is mandatory. A NIOSH-approved respirator with acid gas cartridges should be readily available for immediate use.[5][11] | This is a high-risk step where the acyl chloride is intentionally reacted with a nucleophile (often water or an alcohol), leading to a significant and rapid release of HCl gas. |
| Spill & Emergency Response | Full-facepiece respirator with an acid gas canister or a Self-Contained Breathing Apparatus (SCBA).[5] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton®) over nitrile gloves. | Full chemical-resistant suit. | Full-facepiece, positive-pressure SCBA for any significant spill.[12][13] | The highest level of protection is required to prevent severe injury from concentrated vapors and direct contact with the corrosive material during cleanup. |
Procedural Guidance for Safe Handling and Disposal
3.1. Donning and Doffing PPE Proper technique is critical to prevent cross-contamination. Always don PPE before entering the designated handling area and doff it before exiting. The sequence should generally be:
-
Donning: Lab coat/apron, inner gloves, respirator, eye/face protection, outer gloves.
-
Doffing: Outer gloves, lab coat/apron, eye/face protection, inner gloves, respirator. Wash hands thoroughly after doffing all PPE.[14]
3.2. Engineering Controls and Work Practices
-
Ventilation: All handling of 6-Bromo-2-chloroquinoline-4-carbonyl chloride MUST occur in a certified chemical fume hood with a tested face velocity.[8]
-
Inert Atmosphere: When possible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from ambient humidity.[15]
-
Emergency Equipment: An operational and recently tested safety shower and eyewash station must be immediately accessible.[3][6]
3.3. Spill Response Protocol
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Close the fume hood sash and restrict access to the lab.
-
Protect: Don the appropriate emergency-level PPE as detailed in the table above.
-
Neutralize: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use water or combustible materials.
-
Collect: Carefully sweep the neutralized material into a designated, labeled hazardous waste container.[10]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., toluene, then isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
3.4. Disposal Plan All waste streams containing 6-Bromo-2-chloroquinoline-4-carbonyl chloride, including contaminated PPE, empty containers, and spill cleanup materials, are considered hazardous.
-
Waste Segregation: Collect all waste in a designated, properly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste.
-
Quenching Residuals: Before disposal, any residual acyl chloride should be slowly and carefully quenched by adding it to a stirred, cold solution of sodium bicarbonate. This must be done in a fume hood.
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from incompatible materials.[16]
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when working with 6-Bromo-2-chloroquinoline-4-carbonyl chloride.
Caption: PPE selection workflow for handling the target compound.
References
-
Safe Handling Guide: Hydrochloric Acid . CORECHEM Inc. Link
-
Managing Corrosive Substances: Safety Protocols for Businesses . DENIOS. Link
-
Removal of impurities from Isoquinoline-6-carbonyl chloride reactions . Benchchem. Link
-
Hydrochloric acid - SAFETY DATA SHEET . Fisher Scientific. Link
-
Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). Link
-
10 Tips Working Safely with corrosives . Chemsafe. Link
-
Corrosive Chemicals | Laboratory Safety . Brandeis University. Link
-
6-bromo-2-chloroquinoline-4-carboxylic acid MSDS . Chemsrc. Link
-
MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid . Capot Chemical. Link
-
HYDROGEN CHLORIDE | Occupational Safety and Health Administration . OSHA. Link
-
SAFETY DATA SHEET - 2-Chlorobenzoyl chloride . Sigma-Aldrich. Link
-
6-Bromo-4-chloro-2-butylquinoline hydrochloride . Sigma-Aldrich. Link
-
Process Safety Management of Highly Hazardous Chemicals . OSHA. Link
-
SAFETY DATA SHEET - 6-Bromo-2-chloroquinoline . BLD Pharm. Link
-
SAFETY DATA SHEET - 6-Bromo-4-chloroquinoline . Fisher Scientific. Link
-
6-(BROMOMETHYL)-4-CHLOROQUINOLINE Safety Data Sheets . Echemi. Link
-
Hydrogen Chloride in Workplace Atmospheres . OSHA. Link
-
NIOSH Pocket Guide to Chemical Hazards - Chlorine . Centers for Disease Control and Prevention (CDC). Link
-
OSHA Respirator Requirements for Selected Chemicals . Centers for Disease Control and Prevention (CDC). Link
-
Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride . Benchchem. Link
-
Quinoline-8-sulfonyl Chloride Safety Information . Tokyo Chemical Industry Co., Ltd. Link
-
Occupational Health Guidelines for Chemical Hazards . Centers for Disease Control and Prevention (CDC). Link
-
Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile . Benchchem. Link
-
Carbonyl Chloride Safety Data Sheet . GHC. Link
-
6-BROMO-4-CHLOROQUINOLINE synthesis . ChemicalBook. Link
-
Standard synthesis of quinoline-2-carbonyl chloride . ResearchGate. Link
-
6-Bromo-2-chloroquinoline Safety and Hazards . PubChem, National Institutes of Health. Link
-
Decontamination of laboratory equipment . Texas A&M University-Commerce. Link
-
The reaction of acyl chlorides with water, alcohols and phenol . Chemguide. Link
-
Chapter 7: Nucleophilic attack at the carbonyl carbon . OCLUE - Open Textbook Publishing. Link
-
6-Bromo-2-chloroquinoline-3-carbonitrile . Biosynth. Link
-
6-Bromo-2-chloroquinoline-3-carbonitrile . BLD Pharm. Link
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 3. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen chloride [cdc.gov]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. chemsafe.ie [chemsafe.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 10. fishersci.com [fishersci.com]
- 11. HYDROGEN CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
